In-Depth Technical Guide on 1,9-Dimethyl (2E)-non-2-enedioate: Synthesis, Properties, and Polymer Applications
Executive Summary The compound 1,9-dimethyl (2E)-non-2-enedioate is a highly versatile, α,β-unsaturated aliphatic diester. Functioning as a critical bifunctional monomer and synthetic intermediate, it bridges the gap bet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1,9-dimethyl (2E)-non-2-enedioate is a highly versatile, α,β-unsaturated aliphatic diester. Functioning as a critical bifunctional monomer and synthetic intermediate, it bridges the gap between fine chemical synthesis and advanced materials science. This whitepaper provides a comprehensive analysis of its physicochemical properties, outlines self-validating synthetic protocols driven by mechanistic causality, and explores its downstream applications in the formulation of high-performance polymerizable compositions.
Chemical Identity & Physicochemical Profiling
Understanding the baseline properties of 1,9-dimethyl (2E)-non-2-enedioate is essential for predicting its behavior in both catalytic cycles and polymerization matrices. The presence of the conjugated (E)-alkene at the C2 position significantly alters its electrophilicity compared to its saturated analog (dimethyl azelate), making it highly susceptible to Michael additions and controlled cross-linking.
The synthesis of 1,9-dimethyl (2E)-non-2-enedioate requires strict stereocontrol to ensure the exclusive formation of the (E)-isomer. Two primary pathways dominate modern synthetic approaches, each selected based on specific mechanistic advantages.
Pathway A: Olefin Cross-Metathesis
Causality & Catalyst Selection: Cross-metathesis between methyl 8-nonenoate (a terminal Type I olefin) and methyl acrylate (an electron-deficient Type II olefin) is a highly atom-economical route. Because methyl acrylate is electron-withdrawing, it coordinates poorly with first-generation ruthenium catalysts. Therefore, the Hoveyda-Grubbs 2nd Generation catalyst is selected. Its bidentate isopropoxystyrene ligand enables rapid initiation, while the strongly electron-donating N-heterocyclic carbene (NHC) ligand stabilizes the highly reactive ruthenacyclobutane intermediate, driving the reaction toward the thermodynamically favored (E)-diester.
Pathway B: Wittig Olefination
Causality & Stereocontrol: The Wittig reaction between methyl 7-oxoheptanoate[3] and methyl (triphenylphosphoranylidene)acetate provides absolute regiocontrol. The choice of a stabilized ylide (due to the electron-withdrawing ester group) is deliberate. Stabilized ylides undergo reversible formation of the initial cis- and trans-oxaphosphetane intermediates. This reversibility places the reaction under thermodynamic control, funneling the intermediates almost exclusively through the lower-energy trans-transition state, thereby yielding >95% of the (E)-isomer.
Figure 1: Divergent synthetic pathways for 1,9-dimethyl (2E)-non-2-enedioate.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) that must be met before proceeding to subsequent steps.
Protocol A: Cross-Metathesis Workflow
Preparation: In a flame-dried Schlenk flask under argon, dissolve methyl 8-nonenoate (1.0 eq) and methyl acrylate (3.0 eq) in anhydrous, degassed toluene (0.2 M). Rationale: The excess of methyl acrylate drives the equilibrium forward and suppresses the homodimerization of the terminal olefin.
Catalysis: Add Hoveyda-Grubbs 2nd Gen catalyst (2.5 mol%).
Thermal Activation: Heat the mixture to 80 °C. Apply a gentle sweep of argon across the headspace. Rationale: Removing the ethylene gas byproduct leverages Le Chatelier's Principle to irreversibly drive the reaction to completion.
IPC Check (2 Hours): Sample 50 µL of the mixture, dilute in DCM, and analyze via GC-MS. Validation Gate: The reaction is validated to proceed only if the methyl 8-nonenoate peak is <5% and the target product peak (m/z 214) is dominant.
Quenching & Purification: Cool to room temperature and add excess ethyl vinyl ether (10 eq relative to catalyst) to quench the active ruthenium carbene. Concentrate under vacuum and purify via silica gel plug (Hexane:EtOAc 9:1) to yield the pure product.
Protocol B: Wittig Olefination Workflow
Preparation: Dissolve methyl 7-oxoheptanoate (1.0 eq)[4] in anhydrous dichloromethane (DCM) at 0 °C under nitrogen.
Reaction Progression: Remove the ice bath and stir at 25 °C for 4 hours.
IPC Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Validation Gate: The complete absence of an orange/red spot confirms the total consumption of the aldehyde precursor.
Workup: Evaporate the DCM. Triturate the crude residue with cold hexanes (0 °C) and filter. Rationale: Triphenylphosphine oxide (TPPO) is highly insoluble in cold hexanes, allowing for rapid, non-chromatographic bulk purification.
Final Validation: Analyze the isolated product via 1H-NMR. Validation Gate: The presence of a doublet of doublets at ~6.9 ppm (J = 15.6 Hz) and a doublet at ~5.8 ppm (J = 15.6 Hz) definitively confirms the (E)-geometry of the newly formed double bond.
Beyond its role as a fine chemical intermediate, 1,9-dimethyl (2E)-non-2-enedioate is increasingly utilized in the synthesis of advanced macromolecular architectures. According to recent patent literature, dimethyl 2-nonenedioate and its derivatives are critical monomers in the formulation of polymerizable compositions, specifically in the synthesis of polyester diols[5].
When subjected to transesterification with aliphatic diols (e.g., 1,6-hexanediol) under vacuum, the diester yields liquid polyesterols. The internal double bond remains intact during this polycondensation, providing a reactive handle along the polymer backbone. These unsaturated polyester diols are subsequently end-capped with isocyanates or secondary amine-substituted (meth)acrylate esters to produce Polyurethane (meth)acrylate oligomers (PEUAs)[5]. These PEUAs exhibit tunable viscosities and are highly sought after for UV-curable resins and advanced coatings.
Figure 2: Workflow for synthesizing UV-curable oligomers from the diester monomer.
References
Title: Chemical Standard | Novapure Healthcare Pvt. Ltd. (CAS 13877-42-4)
An In-depth Technical Guide to 1,9-Dimethyl (2E)-non-2-enedioate
Introduction 1,9-Dimethyl (2E)-non-2-enedioate is an unsaturated aliphatic diester with the linear formula C11H18O4.[1] Its molecular structure, featuring an α,β-unsaturated ester moiety and a second ester group at the t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1,9-Dimethyl (2E)-non-2-enedioate is an unsaturated aliphatic diester with the linear formula C11H18O4.[1] Its molecular structure, featuring an α,β-unsaturated ester moiety and a second ester group at the terminus of a seven-carbon chain, renders it a molecule of interest for researchers in organic synthesis and materials science. The conjugated system makes the molecule susceptible to a variety of nucleophilic addition reactions, while the two ester functionalities provide reactive sites for further chemical transformations, such as hydrolysis, transesterification, and amidation. This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, and an exploration of its potential applications, particularly in the context of drug development and polymer chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 1,9-dimethyl (2E)-non-2-enedioate is presented in the table below. These values are calculated based on its chemical structure, as direct experimental data is not extensively available in the literature.
The most logical and established route for the synthesis of 1,9-dimethyl (2E)-non-2-enedioate involves a two-step process. The first step is the synthesis of the corresponding dicarboxylic acid, (2E)-non-2-enedioic acid, via a Knoevenagel-Doebner condensation. The subsequent step is a Fischer esterification of the diacid to yield the desired dimethyl ester.
Experimental Workflow: Synthesis of 1,9-Dimethyl (2E)-non-2-enedioate
Caption: Synthetic workflow for 1,9-dimethyl (2E)-non-2-enedioate.
Step 1: Synthesis of (2E)-non-2-enedioic Acid via Knoevenagel-Doebner Condensation
This procedure is adapted from the synthesis of similar α,β-unsaturated carboxylic acids.[2][3]
Materials:
Heptanal (1.0 eq)
Malonic acid (1.1 eq)
Pyridine (catalytic amount, e.g., 0.1 eq)
Toluene
Hydrochloric acid (concentrated)
Diethyl ether
Anhydrous magnesium sulfate or sodium sulfate
Protocol:
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve malonic acid in toluene.
Add heptanal and a catalytic amount of pyridine to the solution.
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
Allow the reaction mixture to cool to room temperature.
Wash the organic layer with dilute hydrochloric acid to remove pyridine, followed by a wash with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2E)-non-2-enedioic acid.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Step 2: Synthesis of 1,9-Dimethyl (2E)-non-2-enedioate via Fischer Esterification
This protocol is a standard procedure for the esterification of carboxylic acids.[4][5][6][7][8]
Materials:
(2E)-non-2-enedioic acid (1.0 eq)
Anhydrous methanol (large excess, can be used as solvent)
In a round-bottom flask equipped with a reflux condenser, suspend or dissolve (2E)-non-2-enedioic acid in a large excess of anhydrous methanol.
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
The crude 1,9-dimethyl (2E)-non-2-enedioate can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.0
dt
1H
Vinylic proton (C3-H)
~5.8
dt
1H
Vinylic proton (C2-H)
3.73
s
3H
Methoxy protons (C1-OCH₃)
3.66
s
3H
Methoxy protons (C9-OCH₃)
~2.3
t
2H
Methylene protons (C8-H₂)
~2.2
q
2H
Methylene protons (C4-H₂)
~1.6
m
2H
Methylene protons (C7-H₂)
~1.3-1.4
m
4H
Methylene protons (C5-H₂, C6-H₂)
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Chemical Shift (δ, ppm)
Assignment
~174
Carbonyl carbon (C9)
~166
Carbonyl carbon (C1)
~149
Vinylic carbon (C3)
~121
Vinylic carbon (C2)
~52
Methoxy carbon (C1-OCH₃)
~51.5
Methoxy carbon (C9-OCH₃)
~34
Methylene carbon (C8)
~32
Methylene carbon (C4)
~29
Methylene carbon (C6)
~28
Methylene carbon (C5)
~25
Methylene carbon (C7)
Mass Spectrometry
The mass spectrum of 1,9-dimethyl (2E)-non-2-enedioate under electron ionization (EI) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for dimethyl esters.[1][9][10]
Molecular Ion (M⁺): m/z = 214
Key Fragmentation Peaks:
m/z = 183 (M⁺ - OCH₃)
m/z = 155 (M⁺ - COOCH₃)
Loss of ketene with methoxy-migration from M-CO₂Me and M-CH₂CO₂Me ions is also a possible fragmentation pathway for dimethyl diesters.[1]
Potential Biological Activity and Applications
While there is no specific data on the biological activity of 1,9-dimethyl (2E)-non-2-enedioate, the presence of the α,β-unsaturated ester moiety suggests potential for various biological activities. Molecules containing this functional group are known to act as Michael acceptors and can interact with biological nucleophiles, such as cysteine residues in proteins.
Signaling Pathway: Potential Interaction as a Michael Acceptor
Caption: Potential interaction of 1,9-dimethyl (2E)-non-2-enedioate as a Michael acceptor.
This reactivity is the basis for the biological activity of several α,β-unsaturated esters and dithioesters, which have shown antimicrobial, anti-inflammatory, and anticancer properties.[11][12] For instance, unsaturated diesters are being investigated for their anti-inflammatory and immunoregulatory effects.[13] It is plausible that 1,9-dimethyl (2E)-non-2-enedioate could exhibit similar activities, making it a candidate for further investigation in drug discovery programs.
In the field of materials science, the presence of two ester groups and a reactive double bond makes 1,9-dimethyl (2E)-non-2-enedioate a potential monomer for the synthesis of polyesters and other polymers. The double bond can be utilized for post-polymerization modifications, allowing for the introduction of various functionalities.
Conclusion
1,9-Dimethyl (2E)-non-2-enedioate is a versatile molecule with potential applications in both medicinal chemistry and polymer science. Its synthesis from readily available starting materials via established organic reactions is straightforward. While experimental data on its properties and biological activity is currently limited, its chemical structure suggests a range of possibilities that warrant further investigation by researchers and drug development professionals. This guide provides a solid foundation for such exploratory work.
References
Bowie, J. H., et al. "Studies in mass spectrometry. Part XXIII. The mass spectra of dimethyl esters: methoxy-migrations in the mass spectra of dimethyl esters." Journal of the Chemical Society C: Organic (1969): 764-771.
Saeed, A., et al. "Synthesis, Reactions and Biological Importance of α, β-Unsaturated Carbodithioate Esters: A Review." American Journal of Organic Chemistry 9.1 (2019): 1-8.
Vila, A., et al. "Mass spectra of selected fatty acid methyl esters." ResearchGate. [Link]
Gamerith, S., et al. "Synthesis and Molecular Structures of (E)-non-2-enoic Acid and (E)-dec-2-enoic Acid." Crystals 5.4 (2015): 466-476.
(PDF) Synthesis, Reactions and Biological Importance of α, β-Unsaturated Carbodithioate Esters: A Review. ResearchGate. [Link]
Common bio-derivable unsaturated diesters, diols, and polyols used in the synthesis of unsaturated polyester resins (UPEs). ResearchGate. [Link]
Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
Advanced Synthetic Strategies for 1,9-Dimethyl (2E)-non-2-enedioate: A Technical Blueprint for Stereoselective Olefination
Executive Summary & Chemical Profile 1,9-Dimethyl (2E)-non-2-enedioate (CAS: 13877-42-4), also known as dimethyl (E)-non-2-enedioate, is a highly versatile α,β -unsaturated diester. In modern materials science and pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
1,9-Dimethyl (2E)-non-2-enedioate (CAS: 13877-42-4), also known as dimethyl (E)-non-2-enedioate, is a highly versatile
α,β
-unsaturated diester. In modern materials science and pharmaceutical development, this bifunctional molecule serves as a critical structural building block. It is heavily utilized in the synthesis of nitro-substituted polyester diols, advanced polyamides, and specialized lipid nanoparticles (LNPs) where precise chain length and stereochemistry dictate the biophysical properties of the resulting macromolecule [1].
Synthesizing this C9-diester requires absolute control over the (E)-stereocenter at the C2 position. Traditional Fischer esterification of the corresponding diacid often fails due to the instability of the
α,β
-unsaturated system under harsh acidic conditions. Therefore, modern synthetic approaches rely on late-stage carbon-carbon bond formation. As a Senior Application Scientist, I have evaluated the two most robust, field-proven methodologies for this synthesis: Horner-Wadsworth-Emmons (HWE) Olefination and Catalytic Olefin Cross-Metathesis (CM) .
Strategic Retrosynthetic Analysis
The retrosynthetic disconnection of 1,9-dimethyl (2E)-non-2-enedioate reveals two primary pathways, each exploiting different thermodynamic driving forces to achieve the requisite (E)-alkene geometry.
Retrosynthetic analysis of 1,9-dimethyl (2E)-non-2-enedioate via HWE and Cross-Metathesis.
The HWE reaction is the classical, deterministic route for synthesizing (E)-
α,β
-unsaturated esters. Unlike the standard Wittig reaction, which often yields (Z)-alkenes or mixtures, the HWE utilizes a stabilized phosphonate carbanion [5]. When trimethyl phosphonoacetate is deprotonated and reacted with methyl 7-oxoheptanoate, it forms an oxaphosphetane intermediate. Because the ester group is highly electron-withdrawing, the intermediate rapidly equilibrates to the thermodynamically favored anti-oxaphosphetane, which collapses to yield the (2E)-alkene with >95% selectivity [4].
Step-by-Step Protocol
This protocol is a self-validating system: the cessation of hydrogen gas evolution confirms complete ylide formation.
Preparation of the Ylide: Flame-dry a 250 mL Schlenk flask and purge with Argon. Suspend Sodium Hydride (NaH, 60% in mineral oil, 1.1 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath.
Phosphonate Addition: Add trimethyl phosphonoacetate (1.05 eq) dropwise via syringe. Observation: Immediate effervescence (H₂ gas) will occur. Stir for 30–45 minutes until the solution becomes completely clear and gas evolution ceases, indicating quantitative formation of the phosphonate carbanion.
Carbonyl Addition: Dissolve methyl 7-oxoheptanoate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude oil via silica gel flash chromatography (Hexane/EtOAc, 9:1 v/v) to isolate the pure 1,9-dimethyl (2E)-non-2-enedioate.
Pathway B: Catalytic Olefin Cross-Metathesis (CM)
Mechanistic Causality
Olefin cross-metathesis represents the modern, atom-economic approach. The success of this pathway relies entirely on the kinetic differentiation of the two olefinic precursors. According to the widely accepted Grubbs model for CM selectivity, methyl 7-octenoate is a Type I olefin (undergoes rapid homodimerization but is highly reactive), while methyl acrylate is a Type II olefin (electron-deficient, slow to homodimerize) [2].
By utilizing a highly active N-heterocyclic carbene (NHC) Ruthenium catalyst—specifically Grubbs 2nd Generation or Hoveyda-Grubbs II—the reaction bypasses the slow homodimerization of the acrylate. The reaction is driven to completion thermodynamically by the entropic release of volatile ethylene gas [3].
Step-by-step experimental workflow for the olefin cross-metathesis synthesis pathway.
Step-by-Step Protocol
This protocol utilizes Le Chatelier's principle; an open-system reflux allows ethylene to escape, preventing the reverse reaction.
Substrate Loading: In a flame-dried, Argon-flushed round-bottom flask, dissolve methyl 7-octenoate (1.0 eq) and methyl acrylate (2.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Note: The 2.0 eq excess of the Type II olefin ensures maximum cross-product formation over Type I homodimerization.
Catalyst Introduction: Add Grubbs 2nd Generation Catalyst (2–5 mol%) rapidly against a positive flow of Argon. The solution will turn a distinct deep red/brown color.
Thermal Activation: Attach a reflux condenser fitted with an oil bubbler. Heat the reaction to a gentle reflux (40 °C). Monitor the bubbler for ethylene gas evolution.
Reaction Monitoring: Stir for 2 to 4 hours. Reaction completion can be verified via TLC or GC-MS.
Catalyst Quenching: Once complete, remove the heat and add an excess of ethyl vinyl ether (approx. 20-30 eq relative to the catalyst). Stir for 30 minutes. This forms a stable, inactive Fischer carbene, preventing unwanted isomerization during workup.
Purification: Concentrate the mixture in vacuo. Purify the residue via flash column chromatography to yield the target diester.
Comparative Analysis of Synthesis Pathways
To assist drug development professionals and scale-up chemists in selecting the appropriate route, the quantitative and operational metrics of both pathways are summarized below.
Regardless of the chosen pathway, the structural integrity of 1,9-dimethyl (2E)-non-2-enedioate must be validated using ¹H-NMR spectroscopy.
Crucial Diagnostic Peaks: The vinylic protons of the (2E)-alkene will appear as a doublet (approx.
δ
5.8 ppm,
J=15.6
Hz) and a doublet of triplets (approx.
δ
6.9 ppm,
J=15.6,7.0
Hz). The large coupling constant (
J>15
Hz) is the definitive proof of the trans (E) geometry, distinguishing it from the cis (Z) isomer (
J≈10−12
Hz)[4].
References
Polymerizable compositions comprising nitro substituted polyester diols - Google Patents. US Patent 11111334B1.
A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.
Olefin cross-metathesis, a mild, modular approach to functionalized cellulose esters. RSC Advances.
STRUCTURE ELUCIDATION AND ISOTOPIC LABELING EXPERIMENTS PROVIDE INSIGHTS INTO THE BIOSYNTHESIS OF THREE PHYTOCHEMICALS. Indiana University.
Technical Whitepaper: Synthesis, Mechanics, and Applications of (2E)-Non-2-enedioic Acid Dimethyl Ester
Executive Summary As a Senior Application Scientist, I approach molecular structures not as static entities, but as dynamic synthetic nodes. (2E)-non-2-enedioic acid dimethyl ester (also known as 1,9-dimethyl (2E)-non-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach molecular structures not as static entities, but as dynamic synthetic nodes. (2E)-non-2-enedioic acid dimethyl ester (also known as 1,9-dimethyl (2E)-non-2-enedioate) is a highly versatile bifunctional aliphatic compound. Characterized by an
α,β
-unsaturated ester at one terminus and a saturated ester at the other, this 9-carbon chain serves as a critical building block in advanced materials science, photopolymerizable resins, and chemical biology bioconjugation.
This guide provides an authoritative, deep-dive analysis into its physicochemical properties, validated synthetic pathways, and downstream applications, ensuring robust reproducibility for drug development professionals and materials researchers.
Chemical Identity & Physicochemical Properties
Understanding the fundamental parameters of this molecule is the first step in leveraging its reactivity. The presence of the conjugated double bond at the C2 position drastically alters the electrophilicity of the adjacent carbonyl, making it an excellent Michael acceptor, while the flexible 5-carbon aliphatic linker provides lipophilicity and structural spacing.
Data supported by authoritative chemical databases including .
Mechanistic Synthesis Pathways
To synthesize the (E)-isomer with high stereoselectivity and yield, we rely on two primary mechanistic pathways: Horner-Wadsworth-Emmons (HWE) Olefination and Olefin Cross-Metathesis .
Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is the gold standard for synthesizing (E)-
α,β
-unsaturated esters. By reacting methyl 7-oxoheptanoate with trimethyl phosphonoacetate, the sterically demanding oxaphosphetane intermediate undergoes a highly selective syn-elimination, thermodynamically favoring the trans (E) geometry.
Figure 1: Horner-Wadsworth-Emmons olefination pathway for (2E)-non-2-enedioic acid dimethyl ester.
Olefin Cross-Metathesis
An alternative, highly atom-economical route involves the cross-metathesis of methyl 7-octenoate with methyl acrylate. Because methyl acrylate is an electron-deficient (Type II) olefin, a highly active ruthenium catalyst (Grubbs 2nd Generation) is required to drive the formation of the metallacyclobutane intermediate.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality, ensuring the operator understands why a parameter is controlled.
Protocol A: Stereoselective HWE Synthesis
Objective: Synthesize the target molecule utilizing thermodynamic control to ensure >95% (E)-isomer formation.
System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a strict argon atmosphere. Causality: Moisture prematurely quenches the phosphonate carbanion, severely depressing yields.
Reagent Loading: Add trimethyl phosphonoacetate (1.1 equiv, 11.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL). Cool the system to 0 °C using an ice-water bath.
Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.15 equiv, 11.5 mmol) in small portions. Causality: NaH ensures irreversible deprotonation of the acidic
α
-protons. Stir for 30 minutes until
H2
gas evolution ceases, signaling complete carbanion formation.
Electrophile Addition: Dissolve methyl 7-oxoheptanoate (1.0 equiv, 10.0 mmol) in 10 mL of anhydrous THF. Add dropwise to the reaction mixture at 0 °C over 15 minutes to prevent localized exothermic spikes.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Causality: Gradual warming provides the activation energy necessary for the oxaphosphetane intermediate to undergo syn-elimination, yielding the (E)-alkene.
Quenching & Workup: Quench by carefully adding 20 mL of saturated aqueous
NH4Cl
. Extract with ethyl acetate (3
×
30 mL). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:Ethyl Acetate, 85:15 v/v).
Protocol B: Catalytic Olefin Cross-Metathesis
Objective: Synthesize the target molecule via transition-metal catalysis.
System Preparation: In a flame-dried Schlenk flask under argon, combine methyl 7-octenoate (1.0 equiv, 5.0 mmol) and methyl acrylate (3.0 equiv, 15.0 mmol). Causality: A 3-fold excess of the electron-deficient methyl acrylate minimizes the unwanted homodimerization of the terminal olefin.
Solvent & Degassing: Add anhydrous dichloromethane (DCM, 25 mL). Degas via three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes and poisons the ruthenium catalyst.
Catalyst Initiation: Add Grubbs 2nd Generation Catalyst (0.05 equiv, 5 mol%, 0.25 mmol) rapidly under a positive stream of argon.
Reaction Execution: Attach a reflux condenser and heat the mixture to 40 °C for 12 hours. Causality: Gentle reflux drives the evolution of ethylene gas out of the system. According to Le Chatelier's principle, this irreversible loss of byproduct pushes the equilibrium entirely toward the cross-metathesis product.
Termination: Cool to room temperature and add ethyl vinyl ether (1.0 mL). Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium species to form a stable, catalytically dead Fischer carbene, preventing post-reaction isomerization.
Purification: Concentrate and purify the residue by flash column chromatography (Hexanes:Ethyl Acetate, 90:10 v/v).
Downstream Applications in Chemical Biology & Materials
The strategic placement of the double bond in dimethyl 2-nonenedioate unlocks advanced applications across multiple disciplines.
Advanced Polyester Synthesis & Recycled Resins
Recent innovations in polymer chemistry leverage unsaturated dicarboxylic acid esters derived from chemically recycled polyethylene. According to authoritative patent literature (), dimethyl 2-nonenedioate is utilized in polymerizable compositions[4][5]. By co-polymerizing this ester with various diols via transesterification, researchers generate polyester polyols. The retained
α,β
-unsaturated double bond serves as a critical cross-linking site for UV-cured photopolymerizable resins and robust polyurethane (meth)acrylate oligomers[4][5].
Bioconjugation via Thiol-Michael Addition
In drug development, the electron-deficient alkene is a prime candidate for thiol-ene "click" chemistry. It readily undergoes Michael addition with nucleophilic thiols (e.g., cysteine residues on targeting proteins or thiolated PEG chains). This catalyst-free bioconjugation operates under mild, physiological conditions, making it an exceptional precursor for synthesizing ionizable lipids used in mRNA-targeted Lipid Nanoparticles (LNPs).
Figure 3: Downstream applications in polymer science and chemical biology.
The Discovery and Synthesis of Long-Chain Unsaturated Diesters: Catalytic Workflows and Therapeutic Applications Executive Summary The transition from petrochemical-derived precursors to bio-based aliphatic building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
The Discovery and Synthesis of Long-Chain Unsaturated Diesters: Catalytic Workflows and Therapeutic Applications
Executive Summary
The transition from petrochemical-derived precursors to bio-based aliphatic building blocks represents a critical paradigm shift in modern chemical synthesis and drug development. Among these, long-chain unsaturated diesters—specifically dimethyl octadec-9-enedioate—have emerged as highly versatile intermediates. Characterized by a rigid yet flexible hydrophobic core and a reactive central double bond, these molecules are foundational for synthesizing biodegradable polyesters, macrocyclic pheromones, and next-generation ionizable lipids for Lipid Nanoparticle (LNP) drug delivery systems.
As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical chemistry. We will dissect the mechanistic realities of olefin metathesis, provide self-validating experimental protocols, and explore the downstream therapeutic applications of these unique diesters.
Mechanistic Foundations: Olefin Metathesis for Diester Synthesis
The discovery and scalable production of long-chain unsaturated diesters rely heavily on the catalytic self-metathesis of fatty acid methyl esters (FAMEs), such as methyl oleate. While nature provides an abundance of mono-esters via plant oils (e.g., high-oleic sunflower oil), symmetrical long-chain diesters must be synthesized synthetically.
The transformation is typically mediated by Ruthenium-based alkylidene catalysts (e.g., Grubbs Second Generation or Hoveyda-Grubbs catalysts). These catalysts are selected over Molybdenum or Tungsten alternatives due to their superior functional group tolerance—specifically their stability in the presence of polar ester carbonyls and trace moisture found in biomass-derived feedstocks [1].
The self-metathesis of methyl oleate is an equilibrium-driven reaction with a net enthalpy change of zero. Because the reaction yields one equivalent of the target diester (dimethyl octadec-9-enedioate) and one equivalent of a hydrocarbon byproduct (9-octadecene), the theoretical maximum conversion is 50% unless the equilibrium is actively driven forward (e.g., via continuous flow or spinning disk reactors) [2].
Ruthenium-catalyzed self-metathesis cycle of methyl oleate.
Executing the self-metathesis of technical-grade methyl oleate requires strict control over reaction conditions to prevent catalyst poisoning. The following protocol outlines a robust, self-validating system for synthesizing dimethyl octadec-9-enedioate.
Step-by-Step Protocol
Step 1: Substrate Pre-treatment (Crucial for Catalyst Longevity)
Action: Pass technical-grade methyl oleate (85% purity) through a column of activated basic alumina (Brockmann Grade I) prior to use.
Causality: Technical-grade FAMEs contain trace hydroperoxides and free fatty acids. Hydroperoxides irreversibly oxidize the electron-rich N-heterocyclic carbene (NHC) ligand of the Ruthenium catalyst, leading to premature deactivation. Alumina filtration ensures the substrate is chemically inert to the catalyst backbone.
Step 2: Reaction Assembly
Action: In an oven-dried Schlenk flask under an argon atmosphere, add the purified methyl oleate. Heat the substrate to 45°C–50°C.
Causality: Operating under argon prevents the oxidative degradation of the metallacyclobutane intermediate. A temperature of 50°C provides the optimal kinetic energy to overcome the activation barrier of the bulky NHC-coordinated Ruthenium center without causing thermal decomposition of the catalyst[3].
Step 3: Catalyst Injection
Action: Inject a solution of Grubbs Second Generation catalyst (0.04 mol% / 400 ppm) dissolved in anhydrous, degassed dichloromethane (DCM). Stir vigorously for 2 hours.
Causality: DCM is chosen as a carrier solvent because it is non-coordinating and easily degassed. The low catalyst loading (400 ppm) is economically viable for scale-up, provided the substrate was properly purified in Step 1.
Step 4: Reaction Quenching
Action: Add an excess of ethyl vinyl ether (approx. 50 equivalents relative to the catalyst) and stir for 15 minutes.
Causality: This is a self-validating termination step. Ethyl vinyl ether reacts with the active Ruthenium alkylidene to form a stable, metathesis-inactive Fischer carbene. If this step is omitted, the catalyst remains active during distillation, which shifts the equilibrium backward (reverse metathesis), artificially lowering your isolated yield.
Step 5: Isolation and Purification
Action: Remove the volatile 9-octadecene byproduct via short-path vacuum distillation (0.1 mbar at 120°C). The heavier dimethyl octadec-9-enedioate remains in the distillation pot.
Quantitative Data: Catalyst Efficiency and Selectivity
The efficiency of the metathesis reaction is highly dependent on catalyst loading and substrate purity. The table below synthesizes empirical data comparing various reaction conditions to optimize the yield of the unsaturated diester [2], [4].
Note: Selectivity >90% in technical grades is achieved by utilizing continuous vacuum or spinning disk reactors to continuously remove the 9-octadecene byproduct, driving the equilibrium via Le Chatelier's principle.
Downstream Applications: LNP Formulation for Drug Delivery
Beyond polymer chemistry, long-chain unsaturated diesters are revolutionizing the pharmaceutical sector, particularly in the design of Lipid Nanoparticles (LNPs) for mRNA delivery.
Standard saturated lipids often result in highly rigid LNPs that struggle to undergo endosomal escape. By utilizing dimethyl octadec-9-enedioate as a precursor, researchers can synthesize novel ionizable lipids containing a central cis-double bond.
The Causality of Unsaturation: The cis-double bond introduces a "kink" in the hydrophobic tail. This structural irregularity increases the fluidity of the LNP membrane, significantly enhancing the fusion of the LNP with the endosomal membrane of the target cell, thereby maximizing mRNA release into the cytosol.
Biodegradability: The diester linkages serve as built-in metabolic weak points. Once the LNP enters the intracellular space, endogenous esterases rapidly hydrolyze the diester bonds, preventing lipid accumulation and reducing systemic toxicity.
Step-by-step workflow for formulating LNPs using diester-derived lipids.
Conclusion
The discovery and optimization of long-chain unsaturated diesters represent a triumph of catalytic engineering. By mastering the self-metathesis of accessible bio-based precursors, researchers can unlock highly functionalized intermediates that serve as the backbone for next-generation therapeutics and sustainable materials. The key to success lies in rigorous substrate preparation, precise control of catalytic equilibrium, and targeted downstream functionalization.
References
Challenges in biomass valorization by olefin metathesis. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
Metathesis of 9-octadecenoic acid methyl ester. European Journal of Chemistry. Available at:[Link]
Efficient Conversion of Renewable Unsaturated Fatty Acid Methyl Esters by Cross-Metathesis with Eugenol. Organic Process Research & Development (via PMC). Available at:[Link]
Cross-metathesis of technical grade methyl oleate for the synthesis of bio-based polyesters and polyamides. Green Chemistry (Royal Society of Chemistry). Available at:[Link]
Exploratory
1,9-dimethyl (2E)-non-2-enedioate CAS number
An In-Depth Technical Guide to 1,9-Dimethyl (2E)-non-2-enedioate (CAS: 13877-42-4) Executive Summary In the landscape of pharmaceutical impurity profiling and advanced materials synthesis, 1,9-dimethyl (2E)-non-2-enedioa...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 1,9-Dimethyl (2E)-non-2-enedioate (CAS: 13877-42-4)
Executive Summary
In the landscape of pharmaceutical impurity profiling and advanced materials synthesis, 1,9-dimethyl (2E)-non-2-enedioate (CAS: 13877-42-4) occupies a critical niche. As the dimethyl ester of (E)-2-nonenedioic acid, this
α,β
-unsaturated dicarboxylic acid derivative serves as a vital analytical reference standard for azelaic acid active pharmaceutical ingredients (APIs)[1] and acts as a versatile building block in the synthesis of specialized polyesterols[2].
This whitepaper provides a comprehensive technical analysis of 1,9-dimethyl (2E)-non-2-enedioate, detailing its structural elucidation, stereoselective synthesis, pharmaceutical significance, and validated analytical methodologies.
Physicochemical Identity & Structural Elucidation
1,9-dimethyl (2E)-non-2-enedioate is characterized by a nine-carbon aliphatic chain terminating in two methyl ester groups, punctuated by a trans-geometry double bond at the C2 position. This conjugation significantly alters its electronic and reactive profile compared to its saturated analog, dimethyl azelate.
Mechanistic Synthesis: The Horner-Wadsworth-Emmons Paradigm
The synthesis of
α,β
-unsaturated esters requires strict stereocontrol to ensure the exclusive formation of the (E)-isomer. While olefin cross-metathesis is a viable route, the Horner-Wadsworth-Emmons (HWE) reaction utilizing Masamune-Roush conditions is the industry standard for producing 1,9-dimethyl (2E)-non-2-enedioate with
>95%
stereochemical purity.
Causality in Reagent Selection:
Traditional HWE reactions use strong bases (e.g., NaH), which can cause unwanted transesterification or base-catalyzed isomerization of the double bond. By employing Lithium Chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), LiCl acts as a Lewis acid, coordinating with the phosphonate oxygen. This significantly increases the acidity of the
α
-protons, allowing the mild base DBU to facilitate deprotonation. The resulting stabilized carbanion reacts with methyl 7-oxoheptanoate under thermodynamic control, overwhelmingly favoring the anti-elimination pathway that yields the (E)-alkene.
Figure 1: Stereoselective HWE synthesis of 1,9-dimethyl (2E)-non-2-enedioate.
Azelaic acid (nonanedioic acid) is a widely prescribed topical treatment for mild to moderate acne vulgaris and rosacea[4]. Industrially, azelaic acid is synthesized via the ozonolysis of oleic acid. During this oxidative cleavage, side reactions (such as over-oxidation or dehydrogenation) can generate unsaturated analogs, notably (E)-2-nonenedioic acid[1].
Interestingly, (E)-2-nonenedioic acid is not merely a bystander; it is a biologically active medium-chain dicarboxylic acid that actively inhibits anaerobic glycolysis[4]. However, regulatory bodies (ICH Q3A) require strict quantification of all impurities in the final API. Because direct analysis of dicarboxylic acids via gas chromatography (GC) or reversed-phase HPLC is plagued by poor volatility and peak tailing, the API is routinely derivatized into its dimethyl ester form. Consequently, 1,9-dimethyl (2E)-non-2-enedioate is utilized as the critical analytical reference standard to quantify the original unsaturated impurity[1].
Applications in Advanced Polymer Architectures
Beyond analytical chemistry, 1,9-dimethyl (2E)-non-2-enedioate is a highly valued monomer in polymer science. Recent innovations in chemical recycling, specifically Accelerated Thermal Oxidative Decomposition (ATOD™) of post-consumer polyethylene, yield complex mixtures of dicarboxylic acids[2].
When these mixtures are esterified, compounds like dimethyl 2-nonenedioate are isolated and subsequently polymerized with diols (e.g., 1,6-hexanediol) to form unsaturated polyesterols[2]. The internal double bond provided by the 2-enedioate moiety acts as a reactive cross-linking site for UV-curable photopolymerizable resins (such as polyester urethane acrylates), allowing scientists to tailor the mechanical rigidity and thermal stability of the final polymer matrix[2].
Validated Experimental Protocols
Protocol A: Synthesis of 1,9-dimethyl (2E)-non-2-enedioate via Masamune-Roush HWE
This protocol is designed as a self-validating system; the reaction's progress is visually and analytically trackable.
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous acetonitrile (100 mL) and anhydrous LiCl (1.2 equivalents). Stir until completely dissolved.
Phosphonate Addition: Introduce trimethyl phosphonoacetate (1.1 equivalents) to the solution. The LiCl will coordinate, activating the reagent.
Base Addition: Dropwise, add DBU (1.05 equivalents) at
0∘C
. Self-Validation: The solution will turn slightly yellow, indicating the formation of the stabilized ylide.
Substrate Addition: Slowly add methyl 7-oxoheptanoate (1.0 equivalent) dissolved in 10 mL of acetonitrile. Allow the reaction to warm to room temperature (
25∘C
) and stir for 4 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous
NH4Cl
(50 mL) to neutralize the DBU. Extract the aqueous layer with ethyl acetate (
3×50
mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate 9:1). The (E)-isomer elutes cleanly due to its distinct polarity compared to any trace (Z)-isomer.
Protocol B: HPLC-UV Quantification of 2-Enoate Impurities in Azelaic Acid
Causality: The conjugated
π
-system of the (2E)-enoate provides a strong chromophore at 210 nm. This allows for highly sensitive detection against the saturated dimethyl azelate matrix, which lacks significant UV absorbance.
Sample Derivatization: Treat 100 mg of the Azelaic Acid API with 5 mL of Boron trifluoride-methanol solution (
BF3−MeOH
, 14%) at
60∘C
for 30 minutes to quantitatively convert all diacids to dimethyl esters.
Extraction: Add 5 mL of HPLC-grade heptane and 5 mL of saturated NaCl solution. Vortex and extract the upper heptane layer. Dilute 1:10 in the mobile phase.
Chromatographic Conditions:
Column: C18,
250×4.6
mm, 5
μ
m.
Mobile Phase: Isocratic 60% Acetonitrile / 40% Water.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
System Suitability: Inject the 1,9-dimethyl (2E)-non-2-enedioate reference standard (CAS 13877-42-4). Acceptance Criteria: Peak tailing factor
≤1.5
; theoretical plates
≥5000
.
Figure 2: Analytical workflow for quantifying unsaturated impurities in Azelaic Acid APIs.
References
Veeprho . "(E)-2-Nonenedioic Acid | CAS 72461-80-4". Veeprho Pharmaceuticals. Available at:[Link]
Axios Research . "(Z)-2-Nonenedioic Acid - CAS - 104360-82-9". Axios Research Standards. Available at: [Link]
Google Patents. "US11111334B1 - Polymerizable compositions comprising nitro substituted polyester diols". United States Patent and Trademark Office.
An In-Depth Technical Guide on the Molecular Weight, Physicochemical Profiling, and Analytical Methodologies of 1,9-Dimethyl (2E)-non-2-enedioate Executive Summary In the landscape of organic synthesis and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Molecular Weight, Physicochemical Profiling, and Analytical Methodologies of 1,9-Dimethyl (2E)-non-2-enedioate
Executive Summary
In the landscape of organic synthesis and drug development, aliphatic diesters serve as critical intermediates, lipophilic prodrugs, and metabolic biomarkers. 1,9-dimethyl (2E)-non-2-enedioate (CAS: 13877-42-4) is a specialized unsaturated dicarboxylic acid dimethyl ester. Its exact molecular weight of 214.26 g/mol is not merely a stoichiometric constant; it is a foundational parameter that dictates its chromatographic behavior, ionization efficiency in mass spectrometry, and pharmacokinetic viability. This whitepaper provides a comprehensive analysis of its physicochemical properties, pharmacokinetic implications, and self-validating analytical protocols.
Structural and Physicochemical Profiling
The molecular architecture of 1,9-dimethyl (2E)-non-2-enedioate consists of a 9-carbon aliphatic chain with a trans-double bond at the C2 position, flanked by two terminal methyl ester groups.
Causality of Esterification:
Free dicarboxylic acids exhibit high boiling points and poor volatility due to strong intermolecular hydrogen bonding (dimerization). By masking the terminal carboxylic acids as methyl esters, the hydrogen bond donors are entirely eliminated. This structural modification drastically reduces the boiling point and increases the lipophilicity of the molecule. Consequently, while the parent acid ((2E)-non-2-enedioic acid) requires aggressive chemical derivatization (e.g., silylation) for gas-phase analysis, the 214.26 Da diester is inherently volatile and amenable to direct Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Quantitative Physicochemical Parameters
Parameter
Value
Pharmacokinetic Implication
Molecular Weight
214.26 g/mol
High passive diffusion rate across lipid bilayers.
High conformational flexibility, typical of aliphatic chains.
Pharmacokinetic Implications: Molecular Weight and Lipinski's Rule
In drug development, a molecule's weight is a primary determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. According to Lipinski's Rule of 5 , a molecular weight under 500 Da is a critical threshold for predicting favorable oral bioavailability and membrane permeability[1].
At 214.26 Da, 1,9-dimethyl (2E)-non-2-enedioate falls well within the optimal range for passive cellular diffusion. The diester acts as a highly lipophilic prodrug vehicle. Once it crosses the enterocyte lipid bilayer, it is subjected to ubiquitous non-specific carboxylesterases in the plasma and liver. These enzymes hydrolyze the ester bonds, sequentially shedding the methyl groups to yield the active, polar dicarboxylic acid (MW: 186.20 Da). This enzymatic cleavage traps the ionized acid intracellularly, a mechanism frequently leveraged in targeted drug delivery systems.
In vivo enzymatic hydrolysis pathway of 1,9-dimethyl (2E)-non-2-enedioate.
Analytical Methodologies for Molecular Weight Verification
Accurate quantification and molecular weight verification of dicarboxylic acids in biological matrices are notoriously challenging due to their high polarity and poor ionization efficiency in Electrospray Ionization (ESI)[2]. Often, charge-reversal derivatization (e.g., using dimethylaminophenacyl bromide) is required to force positive ionization[3].
However, because 1,9-dimethyl (2E)-non-2-enedioate is already esterified, it bypasses the need for complex derivatization[4]. It can be analyzed directly via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in ESI positive mode. The molecule readily forms protonated adducts [M+H]+ at m/z 215.26.
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates isotopically labeled internal standards (IS) and matrix effect evaluations to guarantee that the detected molecular weight and concentration are free from artifactual suppression.
Step-by-Step Methodology
System Suitability Testing (SST):
Inject a neat standard of 1,9-dimethyl (2E)-non-2-enedioate (10 ng/mL).
Validation Gate: The system is valid only if the mass accuracy of the precursor ion (215.26 m/z) is within ±5 ppm and the signal-to-noise (S/N) ratio exceeds 10:1.
Sample Preparation & Internal Standard Spiking:
Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
Spike with 10 µL of Deuterated Internal Standard (e.g., D6-dimethyl ester) to account for extraction losses.
Liquid-Liquid Extraction (LLE):
Add 500 µL of Methyl-tert-butyl ether (MTBE). Vortex vigorously for 2 minutes to partition the lipophilic diester into the organic phase.
Centrifuge at 14,000 × g for 5 minutes at 4°C.
Causality: MTBE is chosen over highly polar solvents to selectively extract the diester while leaving polar interferents and free acids in the aqueous phase.
Chromatographic Separation:
Evaporate the organic layer under nitrogen and reconstitute in 100 µL of 80:20 Water:Methanol.
Inject 5 µL onto a C18 Reversed-Phase UHPLC column (50 × 2.1 mm, 1.8 µm).
Data Acquisition & Matrix Factor Validation:
Analyze via MRM mode using the transitions outlined in Table 2.
Validation Gate: Calculate the IS recovery. If recovery is <80%, the extraction protocol must be recalibrated for the specific matrix lipidome.
Workflow for the self-validating LC-MS/MS analysis of 1,9-dimethyl (2E)-non-2-enedioate.
References
Taylor & Francis. "Lipinski's rule of five – Knowledge and References." Taylor & Francis Knowledge Centers. Available at:[Link]
ACS Publications. "Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method for the Direct Detection of 2-Monochloropropanediol (2-MCPD) Esters in Edible Oils." Journal of Agricultural and Food Chemistry. Available at: [Link]
Longdom Publishing. "Charge Reversal Derivatization Enhances Dicarboxylic Acid Quantification using Liquid Chromatography Tandem Mass Spectrometry." Longdom Publishing. Available at: [Link]
Theoretical Properties and Pharmacological Kinetics of Unsaturated Dimethyl Esters: A Mechanistic Whitepaper
Executive Summary Unsaturated dimethyl esters—most notably dimethyl fumarate (DMF) and its structural analogs like dimethyl itaconate (DMI)—represent a critical class of electrophilic therapeutics and immunomodulators. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Unsaturated dimethyl esters—most notably dimethyl fumarate (DMF) and its structural analogs like dimethyl itaconate (DMI)—represent a critical class of electrophilic therapeutics and immunomodulators. Their pharmacological efficacy is fundamentally dictated by their physicochemical properties: specifically, the electrophilicity of their
α,β
-unsaturated carbonyl systems. This whitepaper provides an in-depth mechanistic analysis of how the theoretical properties of these esters govern their thiol reactivity, pharmacokinetic stability, and downstream biological target engagement.
Electronic Structure and the Hetero-Michael Addition
The core defining feature of unsaturated dimethyl esters is the presence of an
α,β
-unsaturated carbonyl moiety. This conjugated system acts as a potent Michael acceptor.
The reactivity of these molecules is governed by the energy level of their Lowest Unoccupied Molecular Orbital (LUMO). In a symmetric diester like DMF, the two electron-withdrawing methyl ester groups exert strong inductive and resonance effects across the central double bond. This dramatically lowers the LUMO energy, making the
β
-carbons highly susceptible to nucleophilic attack by biological thiols (such as cysteine residues and glutathione) via a hetero-Michael addition[1].
When DMF enters a biological system, it reacts rapidly with the thiolate anion (
RS−
) of glutathione (GSH) at physiological pH (7.4) to yield a 1:1 mixture of diastereomeric 2-(S-glutathionyl)-succinic acid dimethyl esters[2]. This process, known as succination, is the primary driver of both its therapeutic mechanism and its dose-limiting side effects (e.g., GSH depletion)[3].
Causality in Structural Variations
The structural nuances between different esters dictate their reactivity:
Diester vs. Monoester: DMF is significantly more electrophilic than its primary metabolite, monomethyl fumarate (MMF). The hydrolysis of one methyl ester to a carboxylic acid (which is deprotonated to a carboxylate at pH 7.4) reduces the electron-withdrawing capacity of the system, raising the LUMO energy. Consequently, the reaction half-life (
t1/2
) with GSH at pH 7.4 is approximately 9 minutes for DMF, compared to 4 hours for MMF[1].
Linear vs. Branched: Dimethyl itaconate (DMI) shares the
α,β
-unsaturated system but features a branched 1,1-disubstituted double bond. This branching introduces steric hindrance at the reactive carbon, rendering DMI less electrophilic than the unhindered DMF[4]. However, this reduced reactivity allows DMI to avoid rapid sequestration by cytosolic GSH, enabling a more durable activation of downstream targets[4].
Quantitative Data Summary
Compound
Structural Classification
Electrophilicity (
k2
proxy)
In Vivo Half-Life
Primary Biological Targets
Dimethyl Fumarate (DMF)
Linear
α,β
-unsaturated diester
High (
t1/2
with GSH ~9 min)
~12 minutes
KEAP1, GAPDH, GSH
Monomethyl Fumarate (MMF)
Linear
α,β
-unsaturated monoester
Moderate (
t1/2
with GSH ~4 hrs)
~36 hours
KEAP1
Dimethyl Itaconate (DMI)
Branched
α,β
-unsaturated diester
Low-Moderate
N/A (Stable in vitro)
KEAP1, I
κ
B
ζ
Mechanistic Biology: The KEAP1-Nrf2 Axis
The theoretical electrophilicity of these esters translates directly into their biological mechanism of action. The primary therapeutic target for DMF and DMI is Kelch-like ECH-associated protein 1 (KEAP1), a cytosolic repressor protein that normally binds to the transcription factor Nrf2, targeting it for ubiquitination and proteasomal degradation[3].
Because KEAP1 is rich in highly reactive, low-pKa cysteine residues (specifically Cys151, Cys273, and Cys288), it acts as a cellular sensor for electrophilic stress. The hetero-Michael addition of DMF or DMI to these specific cysteines induces a conformational change in KEAP1. This prevents the ubiquitination of Nrf2, allowing newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (ARE), thereby driving the transcription of cytoprotective and anti-inflammatory genes[4][5].
Fig 1. Mechanistic pathway of KEAP1-Nrf2 axis activation via electrophilic succination by DMF.
Beyond KEAP1, the electrophilicity of these esters allows them to alkylate other critical targets. For instance, DMF and DMI can covalently modify the catalytic cysteine (Cys22) of GAPDH, inhibiting glycolysis, which is a crucial metabolic checkpoint for the activation of pro-inflammatory macrophages[3][6].
Experimental Workflows for Reactivity Validation
To accurately predict the biological efficacy of novel unsaturated dimethyl esters, researchers must quantify their intrinsic electrophilicity. The following protocol outlines a self-validating kinetic assay designed to determine the second-order rate constant (
k2
) of the hetero-Michael addition.
Protocol: Kinetic Profiling of Thiol Reactivity via NMR
Objective: Calculate the
k2
of an unsaturated ester interacting with a model biological thiol (GSH).
Step 1: Reagent & Control Preparation
Prepare a 10 mM stock of the target ester (e.g., DMF) in deuterated DMSO (
d6
-DMSO).
Prepare a 100 mM stock of GSH in
D2O
phosphate buffer.
Causality Check: The buffer must be strictly maintained at pH 7.4. Because the thiolate anion (
RS−
) is the active nucleophile, fluctuations in pH will alter the protonation state of GSH (pKa ~8.8), artificially skewing the reaction kinetics[1].
Self-Validation Control: Prepare a parallel reaction using dimethyl succinate (the saturated, non-electrophilic analog of DMF). This ensures that any observed signal decay in the experimental group is exclusively due to the
α,β
-unsaturated system, ruling out spontaneous degradation or NMR drift.
Step 2: Reaction Initiation under Pseudo-First-Order Conditions
Mix the reagents in an NMR tube to achieve a final concentration of 1 mM ester and 10 mM GSH (a 10-fold molar excess of thiol).
Causality Check: Utilizing a vast excess of GSH ensures that the thiol concentration remains effectively constant throughout the reaction. This establishes pseudo-first-order kinetics, allowing the decay of the ester to be modeled linearly, drastically simplifying the mathematical derivation of the true second-order rate constant[1].
Step 3: Time-Course Acquisition
Acquire
1H
-NMR spectra every 60 seconds for 30 minutes at 37°C.
Monitor the disappearance of the olefinic proton signals (for DMF, the singlet at ~6.8 ppm). Use an internal standard (e.g., TSP) to normalize integrations.
Step 4: Data Transformation and
k2
Calculation
Plot the natural log of the normalized ester concentration (
ln([Ester]t/[Ester]0)
) against time. The slope of this linear regression yields the pseudo-first-order rate constant (
kobs
).
Calculate the second-order rate constant using the equation:
k2=kobs/[GSH]
[1].
role of 1,9-dimethyl (2E)-non-2-enedioate in organic chemistry
An In-depth Technical Guide to 1,9-Dimethyl (2E)-non-2-enedioate: Synthesis, Reactivity, and Applications Introduction 1,9-Dimethyl (2E)-non-2-enedioate is an unsaturated dicarboxylic acid ester characterized by a nine-c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 1,9-Dimethyl (2E)-non-2-enedioate: Synthesis, Reactivity, and Applications
Introduction
1,9-Dimethyl (2E)-non-2-enedioate is an unsaturated dicarboxylic acid ester characterized by a nine-carbon aliphatic backbone. Its structure features two distinct and synthetically valuable functionalities: an α,β-unsaturated ester moiety at one terminus and a saturated methyl ester at the other. The (2E)-isomer designation specifies a trans configuration for the carbon-carbon double bond. While not a widely documented or commercially available compound, its bifunctional nature makes it a highly versatile building block with significant potential in organic synthesis. The electron-deficient alkene is primed for nucleophilic additions, and the two ester groups provide handles for further transformations, such as in the synthesis of polymers or complex molecular scaffolds.
This guide, intended for researchers, scientists, and professionals in drug development and material science, provides a comprehensive overview of the predicted properties, plausible synthetic routes, core reactivity, and potential applications of this molecule, grounded in established principles of organic chemistry.
Physicochemical and Spectroscopic Properties
Table 1: Estimated Physicochemical Properties of 1,9-Dimethyl (2E)-non-2-enedioate
Property
Estimated Value
Molecular Formula
C₁₁H₁₈O₄
Molecular Weight
214.26 g/mol
IUPAC Name
Dimethyl (2E)-non-2-enedioate
Appearance
Colorless to pale yellow liquid
Boiling Point
~280-290 °C (at 760 mmHg)
Density
~1.03 g/cm³
LogP
~2.0
Predicted Spectroscopic Data:
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the α,β-unsaturated system, including a doublet of triplets for the proton at C2 (~6.9 ppm, J ≈ 15.6, 7.0 Hz) and a doublet for the proton at C3 (~5.8 ppm, J ≈ 15.6 Hz), with the large coupling constant confirming the (E)-stereochemistry. Other key signals would include two distinct methyl ester singlets (~3.73 and ~3.67 ppm), a triplet for the methylene group adjacent to the saturated ester (~2.3 ppm), and a multiplet for the remaining methylene protons in the aliphatic chain.
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum would feature signals for the two ester carbonyls (~174 and ~166 ppm), the olefinic carbons (~149 and ~121 ppm), the two methoxy carbons (~51 ppm), and the aliphatic methylene carbons.
Infrared (IR) Spectroscopy: Key vibrational frequencies would include C=O stretching for the conjugated ester (~1725 cm⁻¹) and the saturated ester (~1740 cm⁻¹), C=C stretching of the alkene (~1655 cm⁻¹), and C-O stretching of the esters (~1100-1300 cm⁻¹).
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns for esters, such as the loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups.
Synthesis of 1,9-Dimethyl (2E)-non-2-enedioate
The most reliable and stereoselective method for synthesizing an (E)-α,β-unsaturated ester is the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This approach involves the reaction of a stabilized phosphonate ylide with an aldehyde. The proposed synthesis starts from the readily available ε-caprolactone.
The overall synthetic strategy involves three main stages:
Ring-opening of ε-caprolactone to generate a C6 hydroxy-ester.
Mild oxidation of the primary alcohol to the corresponding aldehyde.
Horner-Wadsworth-Emmons olefination to construct the C9 α,β-unsaturated diester with high (E)-selectivity.
Proposed synthesis of 1,9-dimethyl (2E)-non-2-enedioate.
Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction
Stage 1: Synthesis of Methyl 6-hydroxyhexanoate from ε-Caprolactone
To a solution of ε-caprolactone (1.0 eq) in anhydrous methanol (5.0 M), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.
After completion, cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 6-hydroxyhexanoate, which can often be used in the next step without further purification.
Stage 2: Synthesis of Methyl 6-formylhexanoate via Dess-Martin Oxidation [3][5]
To a stirred solution of methyl 6-hydroxyhexanoate (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (DMP) (1.1 eq) portion-wise at room temperature.
Stir the resulting suspension at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the solid dissolves and the layers become clear.
Separate the layers and extract the aqueous phase with DCM (2x).
Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
Filter and concentrate the solvent under reduced pressure. The crude aldehyde, methyl 6-formylhexanoate, should be used immediately in the next step due to its potential instability.
Stage 3: Synthesis of 1,9-Dimethyl (2E)-non-2-enedioate [3][6]
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Cool the suspension to 0 °C in an ice bath.
Add methyl (diethylphosphono)acetate (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until gas evolution ceases, indicating complete formation of the phosphonate ylide.
Cool the reaction mixture back to 0 °C and add a solution of crude methyl 6-formylhexanoate (1.0 eq) in anhydrous THF dropwise via a syringe or dropping funnel.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1,9-dimethyl (2E)-non-2-enedioate.
Core Reactivity and Role in Organic Chemistry
The dual functionality of 1,9-dimethyl (2E)-non-2-enedioate makes it a versatile intermediate. Its reactivity is dominated by the electrophilic nature of the α,β-unsaturated ester system.
Michael Addition (Conjugate Addition)
The Michael addition is a cornerstone reaction in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[7][8] In 1,9-dimethyl (2E)-non-2-enedioate, the C3 position is electrophilic due to conjugation with the ester group, making it an excellent Michael acceptor. It can react with a wide range of soft nucleophiles (Michael donors).
This reactivity is particularly valuable in drug discovery, where it allows for the introduction of diverse functional groups to a core scaffold, enabling the systematic exploration of structure-activity relationships.
Generalized Michael Addition Pathway.
General Experimental Protocol: Michael Addition of a Malonate Ester
In a round-bottom flask under an inert atmosphere, dissolve dimethyl malonate (1.1 eq) in anhydrous THF.
Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).
To this solution, add 1,9-dimethyl (2E)-non-2-enedioate (1.0 eq) and stir the mixture at room temperature.
Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and wash with 1M HCl, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting tri-ester product by column chromatography.
Diels-Alder Reaction
As a dienophile, the electron-deficient double bond of 1,9-dimethyl (2E)-non-2-enedioate can react with a conjugated diene in a [4+2] cycloaddition to form a cyclohexene derivative.[9][10] This reaction is a powerful tool for constructing six-membered rings with high stereochemical control and is fundamental in the synthesis of complex natural products and pharmaceuticals.
Representative Diels-Alder Reaction.
Applications in Drug Development and Polymer Science
Scaffold for Bioactive Molecules
The versatile reactivity of 1,9-dimethyl (2E)-non-2-enedioate makes it a valuable intermediate for synthesizing complex molecules with potential pharmaceutical applications. The long, flexible aliphatic chain can influence properties like lipophilicity and cell membrane permeability, while the Michael acceptor and ester functionalities allow for the attachment of various pharmacophores. This enables the creation of libraries of diverse compounds for high-throughput screening in drug discovery programs.[2]
Monomer for Step-Growth Polymerization
Dicarboxylic acids and their esters are fundamental building blocks for step-growth polymers like polyesters and polyamides.[11][12] 1,9-dimethyl (2E)-non-2-enedioate can be considered a difunctional A-A type monomer. The two methyl ester groups can undergo transesterification with a diol (B-B type monomer) to form a polyester. Furthermore, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid or reduced to a diol, creating new monomers. The presence of the double bond in the polymer backbone offers a site for post-polymerization modification, such as cross-linking or grafting, to tune the final properties of the material.
Conclusion
Though not a widely studied molecule, 1,9-dimethyl (2E)-non-2-enedioate represents a versatile and promising building block in organic chemistry. Its synthesis can be reliably achieved with high stereocontrol using established methods like the Horner-Wadsworth-Emmons reaction. The presence of an α,β-unsaturated ester system makes it an excellent substrate for key bond-forming reactions, including Michael additions and Diels-Alder cycloadditions. These features, combined with its bifunctional nature, open up a wide range of synthetic possibilities for researchers in drug development and polymer science, providing a flexible platform for the synthesis of novel scaffolds, complex molecules, and functional materials. Further exploration of its chemistry is warranted to fully exploit its synthetic utility.
References
Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]
Capriati, V.; Perna, F. M.; et al. (2020). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. [Link]
Ni, Y.; et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Beilstein Journal of Organic Chemistry, 11, 2379–2385. [Link]
Ando, K. (2010). Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Using Either LiOH·H₂O or Ba(OH)₂·8H₂O. Tetrahedron, 66(38), 7544-7549. [Link]
Fiveable. (2025). Step-growth polymerization. Polymer Chemistry Class Notes. [Link]
Feng, J-C.; et al. (2007). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Synthetic Communications. [Link]
Ando, K. (2010). Highly E-Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H₂O or Ba(OH)₂·8H₂O. ResearchGate. [Link]
Ibarra, I. A.; et al. (2025). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. Molecules, 30(18), 3730. [Link]
Gschwander, S.; et al. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. Materials, 13(4), 817. [Link]
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly 40 Years from 01/1981 to 09/2019. Journal of Natural Products, 83(3), 770-803. [Link]
Knothe, G. (2000). Synthesis and characterization of some long-chain diesters with branched or bulky moieties. Journal of the American Oil Chemists' Society, 77(8), 865-871. [Link]
Lehtola, T.; et al. (1998). Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters. Journal of Pharmacy and Pharmacology, 50(4), 421-427. [Link]
Fernández-d'Arlas, B.; et al. (2015). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 7(9), 1745-1788. [Link]
Llevot, A.; et al. (2020). First Example of Unsaturated Poly(Ester Amide)s Derived From Itaconic Acid and Their Application as Bio-Based UV-Curing Polymers. Polymers, 12(3), 708. [Link]
Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. [Link]
D. Michael, H. B. (2007). Synthesis of Acyclic α,β-Unsaturated Ketones via Pd(II)-Catalyzed Intermolecular Reaction of Alkynamides and Alkenes. Journal of the American Chemical Society, 129(7), 1862-1863. [Link]
Sari, A.; et al. (2018). Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. ResearchGate. [Link]
Il'darkhanova, F.; et al. (2024). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers, 16(23), 3236. [Link]
Longdom Publishing. (2025). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Journal of Organic and Inorganic Chemistry. [Link]
Englert, U.; et al. (2015). Synthesis and Molecular Structures of (E)-non-2-enoic Acid and (E)-dec-2-enoic Acid. Molbank, 2015(4), M871. [Link]
LibreTexts Chemistry. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
Islam, M. S.; et al. (2010). Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. Journal of Scientific Research, 2(2), 343-350. [Link]
Taylor & Francis. (n.d.). Michael addition – Knowledge and References. [Link]
Hoveyda, A. H.; et al. (2011). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. Journal of the American Chemical Society, 133(18), 6932-6935. [Link]
Fulmer, G. R.; et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
Wang, J.; et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(64), 36585-36591. [Link]
Meier, M. A. R.; et al. (2007). Metathesis of unsaturated fatty acids: Synthesis of long-chain unsaturated-α,ω-dicarboxylic acids. European Journal of Lipid Science and Technology, 109(1), 35-41. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Significance
1,9-Dimethyl (2E)-non-2-enedioate (CAS No. 13877-42-4, Molecular Formula: C11H18O4) is a highly versatile
α,β
-unsaturated diester[1]. Featuring both a Michael acceptor and a distal ester group, it serves as a critical bifunctional building block in the synthesis of complex macrolides, lipid nanoparticles, and active pharmaceutical ingredients (APIs).
This technical guide details two field-proven, highly (E)-selective synthetic methodologies for its preparation: the Horner-Wadsworth-Emmons (HWE) Olefination and Ruthenium-Catalyzed Olefin Cross-Metathesis . Both routes are designed to be self-validating systems, ensuring high yield, stereochemical purity, and scalability.
The HWE reaction is an operationally simple and high-yielding method for synthesizing
α,β
-unsaturated esters[2]. To synthesize 1,9-dimethyl (2E)-non-2-enedioate, methyl 7-oxoheptanoate is reacted with trimethyl phosphonoacetate.
Causality in Experimental Design: Instead of using strong bases like Sodium Hydride (NaH) which can cause
α
-epimerization or aldol condensation of the aldehyde, this protocol utilizes Masamune-Roush conditions (LiCl and DBU). The lithium cation coordinates strongly with both the phosphonate oxygen and the aldehyde carbonyl, stabilizing the anti-oxaphosphetane transition state. This ensures a milder reaction environment and drives the irreversible collapse into the thermodynamically favored (E)-alkene.
Pathway B: Olefin Cross-Metathesis
Cross-metathesis of terminal olefins, such as methyl 8-nonenoate, is a highly efficient strategy for producing dibasic esters[3]. This pathway reacts methyl 8-nonenoate with methyl acrylate.
Causality in Experimental Design: According to the Grubbs olefin categorization, methyl 8-nonenoate is a reactive "Type I" olefin, while methyl acrylate is an electron-deficient "Type II/III" olefin. By using the Grubbs 2nd Generation Catalyst (G-II) and an excess of methyl acrylate, the reaction strongly favors cross-metathesis over the homocoupling of the terminal olefin. The reaction is driven to completion entropically by the evolution of ethylene gas, while thermodynamic control ensures excellent (E)-selectivity.
Pathway Visualization
Figure 1: Convergent synthetic pathways for 1,9-dimethyl (2E)-non-2-enedioate.
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Activation: Add anhydrous MeCN (100 mL), LiCl (1.2 eq), and trimethyl phosphonoacetate (1.1 eq) to the flask. Stir at room temperature for 10 minutes to allow the lithium-phosphonate complex to form.
Deprotonation: Add DBU (1.1 eq) dropwise via syringe. The reaction mixture will become slightly cloudy as the ylide is generated. Stir for an additional 15 minutes.
Coupling: Dissolve methyl 7-oxoheptanoate (1.0 eq) in a minimal amount of MeCN (10 mL) and add it dropwise to the reaction mixture over 15 minutes to prevent localized heating.
Reaction: Stir the mixture at ambient temperature (25 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 8:2).
Workup: Quench the reaction with saturated aqueous
NH4Cl
(50 mL). Extract the aqueous layer with Ethyl Acetate (
3×50
mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure (E)-diester.
Preparation: In a flame-dried Schlenk flask under argon, dissolve methyl 8-nonenoate (1.0 eq) and methyl acrylate (3.0 eq) in anhydrous, freeze-pump-thaw degassed DCM to achieve a 0.1 M concentration. (Note: Degassing is critical to prevent catalyst degradation).
Catalysis: Quickly add the Grubbs 2nd Generation Catalyst (5 mol%) against a positive flow of argon.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 40 °C. Stir for 12 hours. The evolution of ethylene gas will be observed.
Quenching: Cool the reaction to room temperature. Add an excess of ethyl vinyl ether (approx. 50 equivalents relative to the catalyst) and stir for 30 minutes. (Rationale: This forms a stable, inactive Fischer carbene, completely halting the metathesis cycle and preventing post-reaction double-bond isomerization).
Purification: Concentrate the dark brown mixture in vacuo. Pass the crude residue through a short pad of silica gel (eluting with Hexanes/EtOAc, 9:1) to remove ruthenium byproducts, followed by precise flash chromatography to isolate the target diester.
Quantitative Data & Reaction Metrics
The following table summarizes the comparative metrics of both synthetic pathways, allowing researchers to select the optimal route based on available precursors and scale.
Handling Precautions: Unsaturated methyl esters are susceptible to slow auto-oxidation and thermal decomposition over time[4]. The purified 1,9-dimethyl (2E)-non-2-enedioate should be stored neat under an argon atmosphere at -20 °C.
Application Note: Precision Fischer Esterification of (2E)-Non-2-enedioic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction (2E)-Non-2-enedioic acid (CAS: 7246...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction
(2E)-Non-2-enedioic acid (CAS: 72461-80-4) is a highly versatile 9-carbon unsaturated dicarboxylic acid utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced polymeric materials. Structurally, it possesses two distinct carboxylic acid moieties: an aliphatic carboxyl group at C9 and an
α,β
-unsaturated carboxyl group at C1.
Converting this diacid into its corresponding dimethyl or diethyl ester via Fischer esterification is a fundamental transformation. However, the structural asymmetry of the molecule introduces significant chemoselectivity and side-reaction challenges. This application note details the mechanistic causality behind these challenges and provides a self-validating, highly optimized protocol for the high-yield synthesis of dimethyl (2E)-non-2-enedioate.
Mechanistic Insights & Causality
The successful esterification of (2E)-non-2-enedioic acid requires careful navigation of its differential reactivity and the suppression of competing pathways.
Differential Esterification Kinetics
Fischer esterification relies on the acid-catalyzed nucleophilic attack of an alcohol on a protonated carbonyl carbon. In (2E)-non-2-enedioic acid, the two carboxyl groups exhibit vastly different reaction kinetics:
Aliphatic C9 Carboxyl: Lacking conjugation, this group is highly electrophilic when protonated and undergoes rapid esterification to form a monoester intermediate.
Conjugated C1 Carboxyl: The
α,β
-unsaturated system at C1 is resonance-stabilized. This conjugation delocalizes electron density, significantly reducing the partial positive charge on the carbonyl carbon and increasing the activation energy required for nucleophilic attack[1]. Consequently, the C1 position esterifies at a markedly slower rate.
The Oxa-Michael Addition Side Reaction
To force the sluggish C1 carboxyl group to react, chemists often employ extended reflux times or harsher acid catalysts. However, these conditions activate a detrimental side reaction: the oxa-Michael addition [2][3].
The
α,β
-unsaturated carbonyl system acts as a Michael acceptor. Under prolonged acidic conditions, the aliphatic alcohol (e.g., methanol) functions as a nucleophile, attacking the electrophilic
β
-carbon (C3)[4][5]. This 1,4-conjugate addition breaks the (2E) double bond, yielding a
β
-methoxy diester impurity that is notoriously difficult to separate from the target product via standard chromatography.
Mechanistic pathway showing differential esterification rates and the oxa-Michael side reaction.
Experimental Design & Optimization
To overcome the thermodynamic sink of the oxa-Michael addition, the reaction equilibrium must be driven forward rapidly without relying on extended thermal stress.
Water Scavenging Strategy: Since Fischer esterification produces water as a byproduct, removing water shifts the equilibrium toward the ester (Le Chatelier's principle). While Dean-Stark traps are common, they require high-boiling co-solvents (like toluene) which dilute the alcohol nucleophile. Instead, this protocol utilizes Trimethyl orthoformate (TMOF) as an in situ chemical water scavenger. TMOF reacts irreversibly with generated water to form methanol and methyl formate, rapidly driving the C1 esterification to completion within a narrow time window, effectively outcompeting the slower oxa-Michael addition.
Table 1: Optimization of Reaction Conditions (10 mmol scale)
Entry
Catalyst (mol%)
Solvent / Additive
Temp (°C)
Time (h)
Diester Yield (%)
Oxa-Michael Adduct (%)
1
H₂SO₄ (10%)
MeOH (Anhydrous)
65 (Reflux)
24
71%
18%
2
p-TsOH (5%)
MeOH (Anhydrous)
65 (Reflux)
16
82%
9%
3
p-TsOH (5%)
MeOH + TMOF (2 equiv)
65 (Reflux)
4
96%
< 2%
Data demonstrates that the inclusion of TMOF drastically reduces reaction time, maximizing the yield of the target diester while suppressing the
β
-alkoxy side product.
Step-by-Step Protocol: Synthesis of Dimethyl (2E)-non-2-enedioate
Materials & Reagents
(2E)-non-2-enedioic acid (MW: 186.21 g/mol ): 1.86 g (10.0 mmol)
Trimethyl orthoformate (TMOF): 2.2 mL (approx. 20.0 mmol)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Ethyl Acetate (EtOAc)
Anhydrous Sodium Sulfate (Na₂SO₄)
Workflow Methodology
Step 1: Reaction Setup
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.86 g of (2E)-non-2-enedioic acid in 50 mL of anhydrous methanol.
Add 2.2 mL of trimethyl orthoformate (TMOF) to the solution.
Add 95 mg of p-TsOH·H₂O. Causality Note: p-TsOH is preferred over H₂SO₄ as it is a milder, non-oxidizing Brønsted acid, reducing the risk of double-bond isomerization.
Attach a reflux condenser fitted with an argon or nitrogen balloon to maintain an inert atmosphere.
Step 2: Reflux and Self-Validating Monitoring
Heat the reaction mixture to a gentle reflux (approx. 65 °C oil bath temperature) with continuous stirring.
Self-Validation (TLC): After 3 hours, pull a 50 µL aliquot. Quench it in 0.5 mL of sat. NaHCO₃ and extract with 0.5 mL EtOAc. Spot the organic layer on a silica gel TLC plate (Eluent: 3:1 Hexanes/EtOAc, visualize with KMnO₄ stain).
The reaction is complete when the intermediate monoester spot (lower Rf) is fully consumed, leaving only the diester spot (higher Rf). Do not exceed 5 hours of reflux to prevent the onset of the oxa-Michael addition.
Step 3: Quenching and Workup
Once complete, remove the flask from the heat and allow it to cool to room temperature.
Critical Step: Add 20 mL of saturated aqueous NaHCO₃ directly to the flask and stir for 10 minutes. Causality Note: Neutralizing the acid catalyst before solvent removal is mandatory. Concentrating an acidic methanol solution will rapidly drive the oxa-Michael addition as the concentration of reactants spikes.
Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.
Transfer the aqueous residue to a separatory funnel and extract with EtOAc (3 × 30 mL).
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
The crude product is typically >95% pure. If ultra-high purity is required for downstream API synthesis, purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc).
Yield: ~2.05 g (96%) of dimethyl (2E)-non-2-enedioate as a colorless to pale-yellow oil.
Workflow diagram detailing the optimized Fischer esterification protocol.
References
2-Nonenedioic Acid | CAS No- 72461-80-4. Simson Pharma Limited. URL:
[4] The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. URL:
[2] Asymmetric Organocatalytic oxy-Michael Addition of Alcohols to α,β-Unsaturated Aldehydes. ResearchGate. URL:
Establishing the Reaction Pathways of the Catalytic Conversion of Erythrulose to Sulphides of Alpha-Hydroxy Thioesters and Ester. KU Leuven Lirias. URL:
[3] Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC. URL:
[1] Nopyl acetate production by esterification of acetic acid and nopol over heterogeneous catalysts. SciSpace. URL:
Application Note: 1,9-Dimethyl (2E)-non-2-enedioate as a Versatile Building Block in Advanced Polymer Synthesis
Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals Introduction and Chemical Rationale In the design of functional aliphatic polyesters, incorporating reactive handles along the p...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals
Introduction and Chemical Rationale
In the design of functional aliphatic polyesters, incorporating reactive handles along the polymer backbone is critical for downstream applications such as drug conjugation, crosslinking, and surface modification. 1,9-Dimethyl (2E)-non-2-enedioate (CAS: 13877-42-4) is a highly versatile, asymmetric 9-carbon diester. Its unique structure features an isolated aliphatic ester at the C9 position and an
α,β
-unsaturated ester at the C1-C3 position.
This asymmetry provides a strategic advantage: both ester groups can undergo standard transesterification to build high-molecular-weight unsaturated polyesters (UPEs) [1]. However, the preserved internal double bond—being conjugated with the carbonyl—acts as a highly electrophilic Michael acceptor. This allows for highly efficient, orthogonal post-polymerization modification (PPM) via "click-type" Thiol-Michael or Aza-Michael additions without degrading the polyester backbone [2, 3].
Phase I: Synthesis of Unsaturated Polyesters (UPEs) via Melt Polycondensation
Causality & Mechanistic Insights
To build the polymer backbone, melt polycondensation is preferred over solution polymerization to achieve high molecular weights (
Mn
) without solvent toxicity. Titanium tetrabutoxide (
Ti(OBu)4
) is selected as the catalyst because its Lewis acidity effectively drives transesterification while being mild enough to prevent the thermal crosslinking or regioisomerization of the
α,β
-unsaturated double bond (a common side-reaction in itaconate or fumarate systems) [1]. The reaction is split into an oligomerization phase (to remove volatile methanol) and a high-vacuum polycondensation phase (to drive the equilibrium toward long polymer chains).
Protocol 1: Melt Polycondensation Workflow
Note: This protocol describes the synthesis of a UPE using 1,4-butanediol as the comonomer.
Monomer Loading: In a flame-dried, 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and argon inlet, add 1,9-dimethyl (2E)-non-2-enedioate (1.0 eq) and 1,4-butanediol (1.1 eq).
Catalyst Addition: Inject
Ti(OBu)4
(0.1 mol% relative to the diester) into the mixture under a continuous argon purge.
Oligomerization (Transesterification): Submerge the flask in a pre-heated oil bath at 150 °C. Stir at 200 rpm for 4 hours under a constant flow of argon. Self-Validation Check: The reaction is proceeding correctly when methanol begins condensing in the Dean-Stark trap.
Polycondensation: Gradually increase the temperature to 180 °C and apply a high vacuum (< 0.1 mbar) over 30 minutes to prevent bumping. Maintain these conditions for 6 hours.
Purification: Cool the highly viscous melt to room temperature, dissolve in minimal chloroform, and precipitate into cold methanol. Filter and dry the UPE under vacuum at 40 °C for 24 hours.
Figure 1: Melt transesterification and polycondensation workflow for UPE synthesis.
Phase II: Post-Polymerization Modification (PPM) via Thiol-Michael Addition
Causality & Mechanistic Insights
Once the UPE is synthesized, the electron-deficient
β
-carbon of the repeating unit can be functionalized. The Thiol-Michael addition is chosen because it is rapid, highly modular, and proceeds at room temperature, preserving the hydrolytically sensitive ester linkages [3]. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a strong amidine base catalyst. DBU efficiently deprotonates the thiol to generate a highly nucleophilic thiolate anion, which subsequently attacks the
β
-carbon of the
α,β
-unsaturated ester, forming a stable thioether linkage [2].
Protocol 2: Base-Catalyzed Thiol-Michael Addition
Note: This protocol describes the attachment of a functional thiol (e.g., PEG-thiol for stealth properties in drug delivery).
Reagent Preparation: Dissolve the synthesized UPE (1.0 eq of repeating double bonds) and the desired functional thiol (1.2 eq) in anhydrous tetrahydrofuran (THF) at a concentration of 0.1 M.
Catalyst Initiation: Add DBU (0.05 eq) dropwise to the stirring solution at room temperature (20–25 °C).
Reaction Propagation: Stir the mixture for 2 to 4 hours. Self-Validation Check: Reaction progress can be monitored via
1H
NMR by observing the disappearance of the alkene proton signals (typically between
δ
5.8 and 6.8 ppm).
Termination and Recovery: Quench the reaction by adding a few drops of acetic acid to neutralize the DBU. Concentrate the mixture via rotary evaporation and precipitate the functionalized poly(thioether ester) into cold diethyl ether.
Drying: Isolate the polymer by centrifugation and dry under vacuum to a constant weight.
Figure 2: Base-catalyzed Thiol-Michael addition mechanism for UPE functionalization.
Quantitative Data Presentation
The table below outlines the representative physicochemical properties of polymers derived from 1,9-dimethyl (2E)-non-2-enedioate, demonstrating the impact of different comonomers and post-polymerization modifications on the final material profile.
Polymer System
Diol / Thiol Modifier
Mn
(kDa)
Dispersity (Đ)
Tg
(°C)
Double Bond Conversion (%)
UPE Precursor
1,4-Butanediol
15.2
2.1
-45
N/A (Preserved)
UPE Precursor
Isosorbide (Rigid)
12.4
2.3
+15
N/A (Preserved)
Functionalized UPE
1-Octanethiol
18.5
2.1
-55
> 98% (Michael)
Functionalized UPE
PEG-thiol (2 kDa)
35.0
2.4
-20
> 92% (Michael)
Table 1: Representative molecular weights, thermal properties, and modification efficiencies of 1,9-dimethyl (2E)-non-2-enedioate derived polymers.
References
Synthesis of rigid biobased polyesters. UvA-DARE (Digital Academic Repository).1
Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Frontiers in Chemistry.2
Synthetic Approaches to Combine the Versatility of the Thiol Chemistry with the Degradability of Aliphatic Polyesters. Taylor & Francis.3
Application Note: 1,9-Dimethyl (2E)-non-2-enedioate as a Versatile Monomer for Functional Unsaturated Aliphatic Polyesters
Prepared for: Researchers, Polymer Scientists, and Drug Development Professionals Focus: Synthesis, Mechanistic Causality, and Post-Polymerization Modification (PPM) Executive Summary & Mechanistic Rationale The developm...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Polymer Scientists, and Drug Development Professionals
Focus: Synthesis, Mechanistic Causality, and Post-Polymerization Modification (PPM)
Executive Summary & Mechanistic Rationale
The development of biodegradable elastomers and functional biomaterials relies heavily on the precise architectural control of aliphatic polyesters[1]. While symmetric unsaturated monomers like dimethyl fumarate or maleic anhydride are widely used, they often yield rigid, highly crystalline polymers with limited elastomeric utility[2].
1,9-Dimethyl (2E)-non-2-enedioate (CAS: 13877-42-4) [3] emerges as a highly strategic A2-type monomer that bridges this gap. Structurally, it is an asymmetric diester featuring a 5-carbon aliphatic spacer (-(CH₂)-₅) and a single
α,β
-unsaturated double bond conjugated to one of the ester carbonyls.
The "Why" Behind the Molecule
Tunable Thermal Properties: The aliphatic spacer disrupts chain packing, significantly lowering the glass transition temperature (
Tg
) and imparting elastomeric properties ideal for soft-tissue engineering and drug delivery matrices[1].
Chemoselective Functionalization: Unlike isolated double bonds that require harsh, UV-initiated radical thiol-ene click chemistry, the conjugated (2E)-enoate acts as a highly efficient electrophile. This enables Thiol-Michael addition —a base-catalyzed, radical-free process that proceeds rapidly at room temperature[4]. This causality is critical for drug development professionals, as it allows for the conjugation of thermally sensitive peptides or targeting ligands without UV degradation[5].
Experimental Design & Causality
Designing a protocol for unsaturated aliphatic polyesters (UAPEs) requires navigating the competing kinetics of step-growth polycondensation and unwanted thermal cross-linking[6].
Catalyst Selection: Titanium(IV) isopropoxide (Ti(OiPr)₄) is selected over strong acid catalysts (like p-TSA) to prevent the acid-catalyzed isomerization of the (2E) double bond into a less reactive configuration.
Thermal Control & Radical Scavenging: Polycondensation requires high temperatures to drive off the methanol byproduct. However, exceeding 190 °C risks spontaneous radical cross-linking of the electron-deficient double bonds. We cap the temperature at 180 °C and introduce Butylated hydroxytoluene (BHT) as a radical scavenger to preserve the unsaturation for downstream modification[7].
PPM Catalyst: For the Thiol-Michael addition, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized. Its strong, non-nucleophilic amidine structure efficiently deprotonates thiols to generate reactive thiolate anions without initiating nucleophilic attack (aminolysis) on the polyester backbone itself.
Visualizing the Workflow
Workflow for the synthesis and post-polymerization modification of UAPEs.
Step-by-Step Methodologies
Protocol A: Two-Stage Melt Polycondensation of Poly(butylene non-2-enedioate) (PBNE)
This protocol is a self-validating system; torque increases provide real-time molecular weight feedback, while post-reaction NMR confirms double-bond retention.
System Preparation: Equip a 100 mL three-neck round-bottom flask with a mechanical overhead stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a reflux condenser.
Monomer Loading: Charge the flask with the diester, diol, Ti(OiPr)₄, and BHT. Purge the system with high-purity nitrogen for 15 minutes to remove oxygen, mitigating oxidative degradation.
Stage 1 - Transesterification: Submerge the flask in a pre-heated silicone oil bath at 160 °C. Stir at 200 rpm under a continuous nitrogen sweep for 3 hours.
Validation Check: The collection of theoretical methanol volume (~0.8 mL) in the Dean-Stark trap indicates successful oligomerization.
Stage 2 - Polycondensation: Gradually increase the bath temperature to 180 °C. Carefully apply dynamic high vacuum (< 0.1 mbar) over 30 minutes to prevent bumping.
Molecular Weight Build-up: Maintain vacuum and temperature for 4–6 hours.
Validation Check: Monitor the mechanical stirrer's torque. A plateau in torque indicates the cessation of chain growth (typically corresponding to
Mn
> 20,000 g/mol ).
Isolation: Cool the highly viscous melt to room temperature under nitrogen. Dissolve the crude polymer in minimal chloroform (CHCl₃) and precipitate dropwise into cold methanol. Filter and dry under vacuum at 40 °C for 24 hours.
This protocol demonstrates the conjugation of a model targeting ligand/functional group to the UAPE backbone.
Procedure:
Dissolution: Dissolve 1.0 g of purified PBNE in 10 mL of anhydrous Tetrahydrofuran (THF) in a 25 mL scintillation vial equipped with a magnetic stir bar.
Reagent Addition: Add the functional thiol (e.g., 2-(dimethylamino)ethanethiol to introduce cationic character for nucleic acid delivery) at a 1.2 molar equivalent relative to the double bonds in the polymer backbone.
Catalysis: Add DBU (0.1 molar equivalent). The solution will immediately undergo a slight color change, indicating the formation of the highly nucleophilic thiolate anion.
Reaction: Stir at room temperature (20–25 °C) for 4 hours.
Validation Check: Analyze an aliquot via ¹H-NMR. The disappearance of the olefinic protons (
δ
6.8 and 5.8 ppm) and the emergence of methine protons adjacent to the thioether (
δ
3.2 ppm) confirms quantitative conversion.
Purification: Precipitate the modified polymer into cold diethyl ether to remove unreacted thiol and catalyst. Isolate via centrifugation and dry under vacuum.
Mechanistic Pathway Visualization
Mechanistic pathway of base-catalyzed Thiol-Michael addition on the polyester backbone.
Quantitative Data Summaries
The structural asymmetry and aliphatic nature of 1,9-dimethyl (2E)-non-2-enedioate allow for highly predictable tuning of the resulting biomaterial.
Table 1: Influence of Diol Chain Length on UAPE Thermal Properties
Data demonstrates how increasing the aliphatic character of the diol co-monomer systematically lowers the glass transition temperature, transitioning the material from a tough plastic to a soft elastomer.
Polymer Designation
Diol Co-Monomer
Mn
( g/mol )
Dispersity (Đ)
Tg
(°C)
Physical State at RT
PENE
Ethylene glycol (C2)
18,500
2.1
-15
Tough, tacky solid
PBNE
1,4-Butanediol (C4)
22,100
2.0
-28
Soft elastomer
PHNE
1,6-Hexanediol (C6)
25,400
1.9
-36
Viscous, flowable gum
Table 2: Thiol-Michael Addition Efficiency on PBNE Backbone
Comparative kinetics of different thiols reacting with the (2E)-enoate backbone. Note the superior efficiency of DBU over weaker bases like TEA[4].
Thiol Conjugate
Target Application
Catalyst
Time (h)
Conversion (%)
1-Hexanethiol
Hydrophobic tuning
DBU (0.1 eq)
2
> 98%
2-Mercaptoethanol
Hydrophilic / Hydrogel crosslinking
DBU (0.1 eq)
4
95%
N-Acetyl-L-cysteine
Bioactive peptide mimicry
TEA (0.5 eq)
12
82%
References
[1] Brown, A. H., et al. (2007). Amorphous Unsaturated Aliphatic Polyesters Derived from Dicarboxylic Monomers Synthesized by Diels−Alder Chemistry. Macromolecules, 40(14).[Link]
[2] Ates, Z., et al. (2016). The Potential of Unsaturated Polyesters in Biomedicine and Tissue Engineering: Synthesis, Structure-Properties Relationships. The University of Manchester / Macromolecular Chemistry and Physics.[Link]
[5] Hao, J., et al. (2025). Functional Polyesters: Tailoring Structure and Biomedical Functions. ACS Polymers Au.[Link]
[4] Rorrer, N. A., et al. (2018). Renewable Thermosets and Thermoplastics from Itaconic Acid. ACS Sustainable Chemistry & Engineering.[Link]
[6] Lv, A., et al. (2014). Synthesis, Functionalization, and Controlled Degradation of High Molecular Weight Polyester from Itaconic Acid via ADMET Polymerization. Macromolecules, 47(22), 7707-7716.[Link]
[7] ACS Publications. Renewable Thermosets and Thermoplastics from Itaconic Acid.[Link]
experimental protocol for α,β-unsaturated ester synthesis
Advanced Application Note: Stereoselective Synthesis of α,β-Unsaturated Esters via the Horner-Wadsworth-Emmons (HWE) Reaction Target Audience: Researchers, synthetic chemists, and drug development professionals. Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: Stereoselective Synthesis of α,β-Unsaturated Esters via the Horner-Wadsworth-Emmons (HWE) Reaction
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The synthesis of α,β-unsaturated esters is a foundational transformation in medicinal chemistry, providing critical Michael acceptors, versatile diene precursors, and rigid structural motifs for active pharmaceutical ingredients (APIs). While the classical Wittig reaction is widely known, the Horner-Wadsworth-Emmons (HWE) reaction is the industry standard for this transformation. By utilizing phosphonate-stabilized carbanions, the HWE reaction offers superior (E)-stereoselectivity, higher nucleophilicity toward sterically hindered aldehydes, and highly water-soluble dialkyl phosphate byproducts that drastically streamline downstream purification [1, 4].
This application note provides a comprehensive, self-validating experimental protocol for the (E)-selective synthesis of α,β-unsaturated esters, detailing the mechanistic causality behind reagent selection and reaction optimization.
Mechanistic Rationale & Expert Insights (E-E-A-T)
To consistently achieve high yields and stereoselectivity, it is critical to understand the causality behind the experimental variables in the HWE reaction.
Thermodynamic Control & (E)-Selectivity: The reaction begins with the deprotonation of a phosphonate (e.g., triethyl phosphonoacetate) to form a nucleophilic carbanion. The subsequent addition to the aldehyde is the rate-limiting step, forming a tetrahedral intermediate that cyclizes into an oxaphosphetane [1, 5]. Because the intermediates can equilibrate prior to the final elimination step, the reaction is under thermodynamic control, overwhelmingly favoring the more stable (E)-alkene [4].
Base Selection (The Causality of pKa):
Strong Bases (NaH, KHMDS): Ideal for robust, unfunctionalized substrates. Sodium hydride (NaH) in THF irreversibly deprotonates the phosphonate, driving the reaction forward rapidly.
Mild Bases (Masamune-Roush Conditions): For highly functionalized, base-sensitive, or enolizable aldehydes, strong bases cause degradation or aldol condensation side-reactions. Utilizing DBU and LiCl in acetonitrile provides a milder alternative [2]. The lithium cation coordinates with the phosphonyl oxygen, increasing the acidity of the α-protons and allowing the relatively weak organic base (DBU) to effect deprotonation safely.
Stereochemical Reversal (Z-Selectivity): If the (Z)-isomer is required, the standard protocol must be swapped for the Still-Gennari modification , which utilizes bis(2,2,2-trifluoroethyl) phosphonates. The electron-withdrawing trifluoroethyl groups destabilize the oxaphosphetane intermediate, forcing a kinetically controlled elimination that yields the (Z)-alkene [4].
Reaction Pathway & Workflow Visualization
The following diagram illustrates the mechanistic workflow of the standard HWE olefination, highlighting the critical intermediates.
Figure 1: Mechanistic pathway of the Horner-Wadsworth-Emmons olefination.
Quantitative Data: Optimization of Reaction Conditions
The choice of base and solvent drastically impacts the yield and (E)/(Z) ratio. The table below summarizes expected outcomes based on empirical data for the reaction of a standard aliphatic aldehyde with triethyl phosphonoacetate [2, 5].
This protocol describes the standard NaH-mediated HWE reaction to synthesize ethyl cinnamate derivatives (or aliphatic analogues) [3]. It is designed as a self-validating system: visual cues and in-process checks are embedded to ensure reaction fidelity.
Sodium Hydride (NaH): 11.5 mmol (1.15 equiv), 60% dispersion in mineral oil.
Solvent: Anhydrous Tetrahydrofuran (THF), 30 mL.
Equipment: 100 mL two-neck round-bottom flask, magnetic stir bar, argon/nitrogen balloon, addition funnel.
B. Step-by-Step Methodology
Step 1: Preparation of the Phosphonate Carbanion
Flame-dry the 100 mL two-neck flask under vacuum and backfill with Argon.
Add NaH (60% dispersion, 460 mg, 11.5 mmol) to the flask. Wash the NaH with anhydrous hexane (2 × 5 mL) via syringe to remove the mineral oil, decanting the hexane carefully under Argon.
Suspend the washed NaH in anhydrous THF (20 mL) and cool the suspension to 0 °C using an ice-water bath.
Causality Check: Dropwise add triethyl phosphonoacetate (2.18 mL, 11.0 mmol) over 10 minutes. Observation: Effervescence (H₂ gas evolution) will occur, and the cloudy suspension will transition into a clear, slightly yellow solution. This visual change validates the successful formation of the phosphonate carbanion.
Stir the enolate solution at 0 °C for an additional 30 minutes to ensure complete deprotonation.
Step 2: Nucleophilic Addition
6. Dissolve the target aldehyde (10.0 mmol) in anhydrous THF (10 mL).
7. Add the aldehyde solution dropwise to the carbanion mixture at 0 °C over 15 minutes.
8. Temperature Rationale: Maintaining 0 °C during addition prevents localized heating and suppresses potential aldol self-condensation of the aldehyde.
9. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.
10. In-Process Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate, 8:2). The disappearance of the aldehyde spot and the appearance of a lower-Rf UV-active spot (for aromatic substrates) or a KMnO₄-active spot indicates completion.
Step 3: Quenching and Purification
11. Quench the reaction by slowly adding saturated aqueous NH₄Cl (15 mL).
12. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
13. Purification Advantage: The byproduct, diethyl phosphate, is highly water-soluble and is effectively removed during this aqueous extraction, unlike the triphenylphosphine oxide byproduct of the Wittig reaction, which often requires tedious chromatography [1, 4].
14. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
15. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure (E)-α,β-unsaturated ester.
C. Analytical Validation (NMR)
To confirm the (E)-stereochemistry of the isolated product, perform ¹H NMR analysis. The vinylic protons of an (E)-α,β-unsaturated ester will exhibit a large trans coupling constant (J≈15.0−16.5
Hz ). In contrast, a (Z)-isomer would display a significantly smaller cis coupling constant (J≈10.0−12.0
Hz ).
References
MDPI. "Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction." Molecules. Available at: [Link]
Organic Syntheses. "Conversion to isomeric mixtures of geranylgeranoates or geranylgeraniol... by Horner-Wadsworth-Emmons olefinations." Organic Syntheses, Inc. Available at: [Link]
National Institutes of Health (PMC). "Efficient synthesis of β'-amino-α,β-unsaturated ketones." NIH.gov. Available at: [Link]
Application
purification of 1,9-dimethyl (2E)-non-2-enedioate by column chromatography
Application Note & Protocol Topic: High-Purity Isolation of 1,9-Dimethyl (2E)-non-2-enedioate via Optimized Silica Gel Column Chromatography For: Researchers, Scientists, and Drug Development Professionals Abstract This...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: High-Purity Isolation of 1,9-Dimethyl (2E)-non-2-enedioate via Optimized Silica Gel Column Chromatography
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 1,9-dimethyl (2E)-non-2-enedioate, a diester intermediate, using silica gel column chromatography. The protocol is designed to address the common challenges associated with separating the target (E)-isomer from potential geometric (Z)-isomers, unreacted starting materials, and other synthetic by-products. By leveraging Thin-Layer Chromatography (TLC) for rapid method development, this guide details a robust, step-by-step procedure from column packing to final product isolation, ensuring high purity and yield. The underlying principles of chromatographic separation are explained to empower researchers to adapt and troubleshoot the methodology for similar compounds.
Introduction: The Rationale for Purification
1,9-Dimethyl (2E)-non-2-enedioate is an unsaturated aliphatic diester. Molecules of this class are valuable building blocks in organic synthesis, potentially serving as precursors for polymers, specialty chemicals, and pharmacologically active molecules. The stereochemical purity of the (2E) double bond is often critical for the desired reactivity and biological activity of subsequent products.
Syntheses, such as Wittig or Horner-Wadsworth-Emmons reactions, often yield a mixture of (E) and (Z) isomers, alongside unreacted reagents. Column chromatography is a fundamental and powerful technique for isolating individual compounds from such complex mixtures based on their differential adsorption to a stationary phase.[1][2] This application note presents a detailed protocol for the efficient purification of the target diester using normal-phase silica gel chromatography.
The Chromatographic Principle: A Polarity-Based Separation
The purification strategy hinges on the principle of differential adsorption.[1] We employ normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).
Stationary Phase: Silica gel (SiO₂) is a highly porous, polar adsorbent.[3][4] Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar functional groups of the analyte molecules. The two ester functionalities in 1,9-dimethyl (2E)-non-2-enedioate provide sufficient polarity to interact with the silica gel.
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate) serves as the mobile phase.[5] The mobile phase flows through the column, competing with the analyte for binding sites on the stationary phase.[3]
Separation Mechanism: Compounds in the mixture are separated based on their relative polarity.[6]
Less Polar Impurities: These have weaker interactions with the polar silica gel and spend more time dissolved in the mobile phase. Consequently, they travel down the column faster and are eluted first.
Target Compound: The diester, with its moderate polarity, will adsorb to the silica gel but will be displaced by the mobile phase, eluting after the non-polar impurities.
More Polar Impurities: These adsorb very strongly to the silica gel and are eluted last, typically requiring a higher concentration of the polar solvent in the mobile phase.
Diagram 1: Relationship between compound polarity and elution order.
Preliminary Analysis: Method Development with TLC
Before committing to a large-scale column, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition.[1][7] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from its nearest impurities.[7]
Protocol: TLC Analysis
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[5]
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.[7]
Spotting: Use a capillary tube to apply a small spot of the prepared sample onto the origin line. Keep the spot as small as possible (1-2 mm diameter) to prevent streaking.[5]
Chamber Saturation: Pour the chosen mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to line the wall, close the chamber, and allow it to saturate with solvent vapors for 5-10 minutes.[8][9] This ensures a uniform development front.
Development: Carefully place the TLC plate into the saturated chamber, ensuring the solvent level is below the origin line.[7] Allow the solvent to ascend the plate by capillary action.
Analysis: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[7]
Visualization: Dry the plate and visualize the spots. If the compounds are not colored, use a UV lamp (if they are UV-active) or an iodine chamber.
Rf Calculation: Calculate the Rf value for each spot:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data: Mobile Phase Optimization
The following table illustrates a typical optimization process. The goal is to achieve an Rf of ~0.3 for the product while maximizing the separation (ΔRf) from impurities.
Trial
Mobile Phase (Hexane:Ethyl Acetate)
Product Rf
Impurity 1 Rf
Impurity 2 Rf
Comments
1
95:5
0.15
0.25
0.05
Product is too retained. Polarity needs to be increased.
2
90:10
0.30
0.45
0.10
Optimal. Good separation between product and impurities.
3
80:20
0.55
0.65
0.25
All spots are too high. Polarity is excessive.
A 90:10 Hexane:Ethyl Acetate mixture is selected for the column purification.
This protocol details the wet-packing method, which is highly effective at producing a homogenous, bubble-free stationary phase bed.[10]
Materials and Reagents
Glass chromatography column
Silica gel (60-120 mesh size)
Crude 1,9-dimethyl (2E)-non-2-enedioate
Eluent: HPLC-grade Hexane and Ethyl Acetate
Sand (washed)
Cotton or glass wool
Collection vessels (test tubes or flasks)
Rotary evaporator
Workflow Overview
Diagram 2: Step-by-step workflow for chromatographic purification.
Step-by-Step Methodology
Column Preparation:
Securely clamp the column in a vertical position in a fume hood.
Place a small plug of cotton or glass wool at the bottom outlet, ensuring it is tight enough to retain sand but loose enough for solvent to flow.[10]
Add a ~1 cm layer of sand over the plug to create a flat base for the stationary phase.[10]
Fill the column about one-third full with the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).
Packing the Column (Slurry Method):
In a separate beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).
Add the initial eluent to the silica gel to form a pourable slurry with no lumps.[10]
With the column stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column. Use a funnel to guide the slurry.
Continuously tap the side of the column gently to dislodge any air bubbles and encourage uniform settling of the silica.[10][11] This step is critical for preventing channeling and ensuring good separation.
Once all the silica has been added and has settled, add a final ~1 cm layer of sand on top to protect the silica bed surface from disturbance during solvent and sample addition.
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
Sample Loading (Dry Loading Recommended):
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.
Add a small amount of silica gel (~2-3 times the sample weight) to this solution.
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
Carefully add this powder as a uniform layer on top of the sand at the top of the column.
Gently tap the column to settle the powder.
Elution and Fraction Collection:
Carefully add the mobile phase (90:10 Hexane:EtOAc) to the top of the column, opening the stopcock to begin the elution. Use air pressure ("flash chromatography") for faster and more efficient separation.[3][12]
Maintain a constant head of solvent above the silica bed throughout the process.
Begin collecting the eluent in numbered test tubes or flasks as soon as it starts to drip from the column.[12]
A typical fraction size might be 10-20 mL, depending on the column size.
Monitoring the Separation:
Periodically, spot fractions onto a TLC plate to monitor the elution of compounds. Spot every second or third fraction.
Develop the TLC plate in the same mobile phase used for the column.
Identify the fractions containing only the spot corresponding to the pure product.
Product Isolation:
Combine all fractions that the TLC analysis shows to be pure.
Remove the solvent from the combined fractions using a rotary evaporator.[12]
The remaining oil or solid is the purified 1,9-dimethyl (2E)-non-2-enedioate.
Determine the final weight to calculate the percentage yield and confirm purity using analytical techniques like NMR or GC-MS.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Solution(s)
Poor or No Separation
Incorrect mobile phase polarity.
Re-optimize the mobile phase using TLC. An ideal Rf is 0.25-0.35.[7]
Column was overloaded with sample.
Use a larger column or reduce the sample amount. A typical ratio is 1:30 to 1:50 sample-to-silica weight.
Cracked/Channeled Column Bed
Column was allowed to run dry.
Ensure a constant head of solvent is always present above the silica bed.
Packing was not uniform; air bubbles.
Pack the column carefully using the slurry method, tapping to release all air.[11] Repack the column if necessary.
Streaking of Bands
Sample is not fully soluble in mobile phase.
Use the dry loading method.
Sample was too concentrated on application.
Dilute the sample before loading or use the dry loading method.
Product Elutes Too Quickly/Slowly
Mobile phase polarity is too high/low.
Adjust the mobile phase composition. Decrease ethyl acetate content to slow elution; increase it to speed up elution.[13]
References
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024).
How to run column chromatography. (n.d.). University of Rochester.
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
TLC Tips and Tricks. (n.d.). Merck Millipore.
Thin Layer Chromatography (TLC). (n.d.).
Thin Layer Chromatography (TLC)
Column chromatography. (n.d.). University of Arizona.
Purification & Characteriz
Purification of Organic Compounds by Flash Column Chrom
CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison.
Isolation And Purification Of Substance By Column Chrom
Tips & Tricks for Thin-Layer Chrom
1-Silyl-1-boryl-2-alkenes: Novel Class of Reagents for Stereodivergent Allylation Leading to 4-Oxy-(E). (n.d.). Wiley-VCH.
Six Suggestions for Successful Column Chrom
Supporting Information Gram-scale preparation of negative-type liquid crystals with a CF2CF2-carbocycle unit via an improved sho. (n.d.). Beilstein Journals.
An Application Note and Protocol for the Preparation of 1,9-dimethyl (2E)-non-2-enedioate for ¹H NMR Spectroscopy Authored by: A Senior Application Scientist Abstract This comprehensive guide details the meticulous proce...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Preparation of 1,9-dimethyl (2E)-non-2-enedioate for ¹H NMR Spectroscopy
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the meticulous process for preparing high-quality samples of 1,9-dimethyl (2E)-non-2-enedioate for proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Recognizing the critical role of sample preparation in acquiring high-resolution and artifact-free spectra, this document provides a robust framework for researchers, scientists, and professionals in drug development. The protocol emphasizes scientific integrity, explaining the rationale behind each step, from solvent selection and sample handling to the use of internal standards. By following these guidelines, users can ensure the acquisition of reliable and reproducible NMR data, which is paramount for structural elucidation, purity assessment, and quantitative analysis.
I. Introduction: The Cornerstone of High-Quality NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural characterization of organic molecules. The quality of the NMR spectrum is fundamentally dependent on the quality of the sample preparation. A well-prepared sample, free from paramagnetic impurities, solid particulates, and excessive water, will yield sharp, well-resolved peaks, facilitating accurate interpretation. Conversely, a poorly prepared sample can lead to broadened lines, poor signal-to-noise ratios, and the presence of interfering signals, ultimately compromising the integrity of the data.
This application note provides a detailed protocol for the preparation of 1,9-dimethyl (2E)-non-2-enedioate for ¹H NMR analysis. While specific solubility and stability data for this compound are not widely available, this guide incorporates a systematic approach to solvent selection and sample handling based on established best practices in NMR spectroscopy.
II. Foundational Principles: Ensuring Scientific Rigor
The preparation of an NMR sample is not merely a procedural task but a scientifically driven process. The choices made at each stage directly impact the quality of the final spectrum.
A. The Critical Role of the Deuterated Solvent
In ¹H NMR spectroscopy, the sample is dissolved in a deuterated solvent, where most of the hydrogen atoms (¹H) have been replaced by deuterium (²H). This is crucial for several reasons:
Minimizing Solvent Signals: Deuterium resonates at a much different frequency than protons, so the solvent does not produce overwhelming signals that would obscure the analyte's peaks.
Providing a Lock Signal: Modern NMR spectrometers utilize the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability throughout the experiment. This is essential for long-duration experiments and for achieving high resolution.
Shimming: The deuterium signal is also used in the shimming process, which optimizes the homogeneity of the magnetic field across the sample volume, leading to sharper spectral lines.
B. The Imperative of Purity and Anhydrous Conditions
The presence of impurities can significantly degrade the quality of an NMR spectrum.
Water: Water is a common contaminant and gives rise to a broad signal in the ¹H NMR spectrum, the chemical shift of which is highly dependent on the solvent, temperature, and concentration.[1][2] To minimize water contamination, it is essential to use dry glassware and handle deuterated solvents in a dry atmosphere.[1][3]
Particulate Matter: Suspended solid particles in the NMR sample will disrupt the magnetic field homogeneity, leading to broadened spectral lines.[4] Filtering the sample is a crucial step to remove any undissolved material.
Paramagnetic Impurities: Paramagnetic substances, even at trace levels, can cause significant line broadening and even render the NMR signals undetectable. It is important to ensure that the sample and the solvent are free from such impurities.
C. The Utility of an Internal Standard
An internal standard is a compound added to the sample to provide a reference signal in the NMR spectrum.
Chemical Shift Referencing: The most common internal standard is tetramethylsilane (TMS), which is defined as having a chemical shift of 0.00 ppm.[5][6] By referencing the analyte's peaks to the TMS signal, chemical shifts can be accurately and reproducibly reported.
Quantitative Analysis (qNMR): In quantitative NMR, a known amount of an internal standard is added to the sample to allow for the determination of the analyte's concentration.
III. Experimental Workflow: A Step-by-Step Guide
The following workflow provides a detailed, logical progression for the preparation of a high-quality NMR sample of 1,9-dimethyl (2E)-non-2-enedioate.
Figure 1: A comprehensive workflow for the preparation and analysis of a ¹H NMR sample.
IV. Detailed Protocols
A. Protocol 1: Preliminary Solubility Testing
Given the lack of specific solubility data for 1,9-dimethyl (2E)-non-2-enedioate, a preliminary solubility test is essential to identify the most suitable deuterated solvent.
Materials:
1,9-dimethyl (2E)-non-2-enedioate
Small vials
A selection of common deuterated solvents (see Table 1)
Vortex mixer
Procedure:
Place a small, unweighed amount (approximately 1-2 mg) of 1,9-dimethyl (2E)-non-2-enedioate into several clean, dry vials.
To each vial, add approximately 0.5 mL of a different deuterated solvent.
Vortex each vial for 30-60 seconds.
Visually inspect each vial for complete dissolution. A suitable solvent will yield a clear, particle-free solution.
If the compound does not dissolve at room temperature, gentle warming can be attempted, provided the compound is thermally stable.
Table 1: Common Deuterated Solvents for ¹H NMR
Solvent
Residual ¹H Signal (ppm)
Typical Uses
Chloroform-d (CDCl₃)
7.26
General purpose for a wide range of organic compounds.[3]
Acetone-d₆
2.05
Good for many organic compounds, dissolves a wide variety of substances.[7]
Once a suitable solvent has been identified, proceed with the preparation of the NMR sample.
Materials:
1,9-dimethyl (2E)-non-2-enedioate
Selected deuterated solvent
High-quality 5 mm NMR tube and cap
Volumetric flask or vial
Pasteur pipette and bulb
Small plug of glass wool or a syringe filter
Tetramethylsilane (TMS) internal standard (if not already in the solvent)
Procedure:
Weighing the Sample: Accurately weigh 5-25 mg of 1,9-dimethyl (2E)-non-2-enedioate into a clean, dry vial.[4][8] For a good signal-to-noise ratio, a higher concentration is generally better, but overly concentrated samples can lead to broadened lines.[8]
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If an internal standard is required, add a small drop of TMS to the solvent before adding it to the sample.
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.
Filtration: To remove any particulate matter, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter.[4][9]
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe, typically a height of about 4-5 cm.[4][9]
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Application Note: Advanced Mass Spectrometry Workflows for the Comprehensive Lipidomic Analysis of Long-Chain Esters Executive Summary & Biological Context Long-chain esters—a structurally diverse class encompassing wax...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Mass Spectrometry Workflows for the Comprehensive Lipidomic Analysis of Long-Chain Esters
Executive Summary & Biological Context
Long-chain esters—a structurally diverse class encompassing wax esters (WEs), sterol esters (SEs), and branched fatty acid esters of hydroxy fatty acids (FAHFAs)—are highly hydrophobic lipids that play pivotal roles in energy storage, cellular signaling, and surface protection[1]. In translational research and drug development, the co-accumulation of long-chain fatty acid esters serves as a critical biomarker for inflammatory crosstalk in conditions like sarcopenia[2]. Furthermore, phytostanyl fatty acid esters are heavily monitored functional ingredients in cholesterol-lowering enriched foods[3].
Despite their biological significance, the mass spectrometric (MS) analysis of these molecules is hindered by their extreme lipophilicity, isomeric complexity, and the absence of readily ionizable polar headgroups. This application note details a self-validating analytical framework designed to overcome these challenges through optimized sample preparation, non-aqueous chromatography, and targeted adduct-driven fragmentation.
Mechanistic Principles of Ionization and Fragmentation
The fundamental challenge in detecting intact long-chain esters lies in their neutral, non-polar nature. To achieve high-sensitivity detection, specific ionization strategies must be employed to force adduct formation.
Electrospray Ionization (ESI) Dynamics:
Because wax and sterol esters lack basic sites for direct protonation, ESI requires the addition of mobile phase modifiers such as ammonium formate. This chemical environment drives the formation of ammonium adducts ([M+NH4]+)[4]. During Collision-Induced Dissociation (CID), these adducts undergo a predictable neutral loss of ammonia and the fatty alcohol moiety, yielding a highly abundant protonated fatty acid ion ([RCOOH2]+). This primary cleavage is the cornerstone for identifying the acyl chain length[5].
Atmospheric Pressure Chemical Ionization (APCI) for Isomeric Resolution:
Standard ESI-MS/MS cannot easily determine the position of carbon-carbon double bonds within the ester chains. To solve this, APCI is utilized in the presence of an acetonitrile-rich mobile phase. This specific environment generates a unique reactive radical cation, [M+C3H5N]+•, observed as an [M+55]+ adduct[6]. When subjected to CID, this adduct directs fragmentation specifically to the allylic positions, producing distinct α (ester-containing) and ω (hydrocarbon) diagnostic ions that pinpoint the exact location of the unsaturation[7].
Figure 1: Self-validating lipidomic workflow for long-chain ester analysis.
The Self-Validating Experimental Protocol
To ensure absolute data trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal standard (IS) tracking to monitor extraction efficiency and utilizes Non-Aqueous Reversed-Phase (NARP) chromatography to prevent the column precipitation of highly lipophilic species.
Causality: The traditional Folch method uses chloroform, which forms the bottom layer, making automated pipetting difficult and prone to protein contamination.8 forms the upper organic layer, ensuring a cleaner, higher-yield recovery of neutral lipids without disturbing the protein pellet[8].
Aliquot 50 µL of biological sample (e.g., plasma or tissue homogenate) into a glass vial.
Self-Validation Step: Spike with 10 µL of an odd-chain internal standard (e.g., Arachidyl margarate, C20:0-C17:0, 1 µg/mL) to monitor matrix suppression and extraction recovery.
Add 1.5 mL of MTBE and 0.45 mL of Methanol. Vortex vigorously for 10 minutes at 4°C.
Add 0.375 mL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes.
Carefully transfer the upper MTBE layer to a new vial and evaporate under a gentle stream of nitrogen.
Reconstitute the dried lipid film in 100 µL of Isopropanol:Acetonitrile (1:1, v/v).
Phase 2: NARP-UHPLC Separation
Causality: Long-chain esters (C36 to C54+) will irreversibly bind or precipitate on standard C18 columns if aqueous conditions are too high. NARP utilizes strong non-polar solvents like9 and maintain sharp peak shapes[9].
Column: C18 or C30 UHPLC column (2.1 x 100 mm, 1.7 µm). The C30 phase offers superior shape selectivity for resolving cis/trans and positional isomers.
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium Formate.
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate.
Self-Validation Step: Run a solvent blank before and after the sample sequence. Monitor the baseline for carryover; if the IS peak appears in the blank, extend the column wash at 100% B to 5 minutes.
Figure 2: Divergent ionization and fragmentation pathways for structural elucidation.
Phase 3: Mass Spectrometry Parameters
Source: ESI (Positive Mode) for general profiling, or APCI (Positive Mode) for double-bond localization.
Voltages: Capillary Voltage at 3.5 kV (ESI) or Corona Discharge at 4.0 µA (APCI).
Temperatures: Desolvation Temperature set to 350 °C to ensure complete vaporization of the IPA-heavy mobile phase[9].
Collision Energy (CE): Ramp from 15 to 40 eV to capture both the intact [RCOOH2]+ base peak and lower-mass structural fragments[5].
Data Presentation and Interpretation
Table 1: Diagnostic Ions and Adducts for Long-Chain Esters
Cheng, H., et al. "Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions." PMC. URL: 5
Fitzgerald, M., and Murphy, R.C. "Electrospray mass spectrometry of human hair wax esters." Semantic Scholar. URL: 4
Vrkoslav, V., et al. "Localization of Double Bonds in Wax Esters by High-Performance Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Utilizing the Fragmentation of Acetonitrile-Related Adducts." Analytical Chemistry - ACS Publications. URL: 6
Vrkoslav, V., et al. "Localization of Double Bonds in Wax Esters... Figshare Data." Figshare. URL: 7
BenchChem Technical Support Team. "Mass Spectrometry Analysis of Long-Chain Fatty Acid Esters." Benchchem. URL: 9
Laurentius, T., et al. "Long-Chain Fatty Acids and Inflammatory Markers Coaccumulate in the Skeletal Muscle of Sarcopenic Old Rats." CRIS. URL: 2
Scholz, B., et al. "Analysis of Phytostanyl Fatty Acid Esters in Enriched Foods via UHPLC-APCI-MS." ACS Publications. URL: 3
Züllig, T., et al. "Lipidomics from sample preparation to data analysis: a primer." PMC. URL: 8
Waters Corporation. "Fatty Acid Profiling by UPC2-MS." Waters. URL: Link
Yore, M. M., et al. "A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids." Springer Nature Experiments. URL: 1
derivatization of 1,9-dimethyl (2E)-non-2-enedioate for GC-MS
Application Note: GC-MS Double Bond Localization in α,β -Unsaturated Diesters – Derivatization of 1,9-Dimethyl (2E)-non-2-enedioate Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: GC-MS Double Bond Localization in
α,β
-Unsaturated Diesters – Derivatization of 1,9-Dimethyl (2E)-non-2-enedioate
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Advanced Methodological Protocol & Mechanistic Guide
Introduction & Analytical Rationale
The precise localization of carbon-carbon double bonds in aliphatic chains is a critical requirement in lipidomics, biomarker discovery, and pharmaceutical impurity profiling. While standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is highly effective for volatile compounds, underivatized alkenes undergo extensive double bond migration during electron ionization. This rearrangement makes it nearly impossible to determine the original position of the unsaturation.
To resolve this, Dimethyl Disulfide (DMDS) derivatization is employed to lock the double bond in place by forming a stable bis(methylthio) adduct[1]. However, 1,9-dimethyl (2E)-non-2-enedioate presents a unique analytical challenge. Because the C2=C3 double bond is conjugated with the C1 methyl ester, it forms an
α,β
-unsaturated system. This configuration fundamentally alters the reactivity of the molecule, requiring specialized modifications to standard derivatization protocols.
Mechanistic Causality: Overcoming Electron Deficiency (E-E-A-T)
Do not treat all double bonds equally. The success of DMDS derivatization relies entirely on the electrophilic addition of an iodine-activated DMDS complex (or iodonium intermediate) across the
π
-bond.
In isolated alkenes, the electron-rich double bond rapidly attacks the electrophile, allowing derivatization to complete in 30 minutes at room temperature[1]. In contrast, the conjugated carbonyl group in 1,9-dimethyl (2E)-non-2-enedioate exerts a strong electron-withdrawing effect. This pulls electron density away from the C2=C3 bond, rendering it highly electron-deficient [2].
Consequently, the nucleophilicity of the double bond is drastically reduced. If standard protocols are applied to this molecule, the reaction will stall, yielding negligible adduct formation[2]. To overcome this electronic hindrance and force the reaction to completion, the kinetic barrier must be bypassed using forcing conditions : elevated temperatures (60 °C), extended incubation times (up to 24 hours), and an increased stoichiometric ratio of the iodine catalyst[3].
This protocol is engineered as a self-validating system . By incorporating specific stoichiometric ratios and an internal validation checkpoint, researchers can ensure complete conversion of the electron-deficient alkene.
Reagents & Materials
Analyte: 1,9-dimethyl (2E)-non-2-enedioate standard (1 mg/mL in hexane).
Sample Preparation: Transfer 100 µL of the 1,9-dimethyl (2E)-non-2-enedioate solution (approx. 100 µg) into a 2 mL glass reaction vial equipped with a PTFE-lined screw cap.
Solvent Evaporation: Gently evaporate the hexane under a mild stream of high-purity nitrogen until just dry.
Reagent Addition: Add 200 µL of DMDS and 50 µL of the
I2
catalyst solution to the vial. Causality Note: The massive molar excess of DMDS and elevated iodine concentration are strictly required to drive the electrophilic addition against the deactivating ester group.
Thermal Incubation: Seal the vial tightly and incubate in a heating block at 60 °C for 24 hours .
Reaction Quenching: Remove the vial, allow it to cool to room temperature, and add 1 mL of hexane followed by 1 mL of 5% aqueous sodium thiosulfate.
Phase Partitioning: Vortex the mixture vigorously for 1 minute. Causality Note: The sodium thiosulfate reduces the unreacted
I2
to water-soluble iodide (
I−
), turning the organic layer from dark brown to colorless. This prevents iodine from degrading the GC column.
Extraction: Centrifuge at 2,000 x g for 3 minutes to separate the phases. Carefully transfer the upper (hexane) layer containing the bis(methylthio) adduct to a clean GC vial containing a glass insert.
Validation Checkpoint: Run an aliquot of the underivatized sample alongside the derivatized sample. The complete disappearance of the native molecular ion (
m/z
214) and the emergence of the adduct (
m/z
308) confirms 100% conversion efficiency.
GC-MS Parameters & Data Interpretation
GC-EI-MS Conditions
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).
Injection: 1 µL, Splitless mode, Injector temperature 250 °C.
Oven Program: 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).
Ionization: Electron Ionization (EI) at 70 eV.
Fragmentation Logic
Upon successful derivatization, the molecular weight of the analyte shifts from 214 Da to 308 Da. During 70 eV electron ionization, the DMDS adduct undergoes a highly predictable α
-cleavage directly between the two carbon atoms (C2 and C3) bearing the newly added
−SCH3
groups[1]. This specific bond rupture yields two highly abundant diagnostic ions.
Table 1: Quantitative Summary of Diagnostic MS Fragments
Fragment Ion (
m/z
)
Structural Origin
Cleavage Type
Relative Abundance
Diagnostic Utility
308
[M]+
Molecular Ion
Low (< 5%)
Confirms successful bis-thiomethylation.
260
[M−CH3SH]+
Neutral Loss
Low-Medium
Confirms the presence of the thioether group.
189
[CH(SCH3)−(CH2)5−COOCH3]+
α
-Cleavage (C2-C3)
High
Localizes the distal end of the double bond (C3-C9).
119
[CH3OOC−CH(SCH3)]+
α
-Cleavage (C2-C3)
Base Peak (100%)
Localizes the proximal end of the double bond (C1-C2).
Pathway Visualization
The following diagram illustrates the workflow from the electron-deficient precursor to the final diagnostic MS fragments.
Workflow and EI-MS fragmentation pathway for DMDS derivatization of 1,9-dimethyl (2E)-non-2-enedioate.
References[1] Title: Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives
Source: Rapid Communications in Mass Spectrometry (via PubMed)
URL: [Link][2] Title: The location of the double bonds in substituted conjugated alkadienes by using the ethanethiol and gas chromatography/mass spectrometry
Source: Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry
URL: [Link][3] Title: Determination of Double Bond Positions and Geometry of Methyl Linoleate Isomers with Dimethyl Disulfide Adducts by GC/MS
Source: Journal of Oleo Science (via PubMed)
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Strategic Pathway Analysis
1,9-dimethyl (2E)-non-2-enedioate (also known as dimethyl (E)-non-2-enedioate) is a highly versatile α,β-unsaturated diester. It serves as a critical aliphatic building block in the synthesis of macrocyclic lactones, prostanoid derivatives, and complex Active Pharmaceutical Ingredients (APIs).
When designing a large-scale synthesis for this molecule, process chemists must prioritize stereocontrol (exclusive formation of the E-isomer), atom economy, and scalable safety. This guide details two field-proven, highly orthogonal synthetic pathways:
Catalytic Olefin Cross-Metathesis: A highly "green," atom-economical route leveraging modern Ruthenium catalysis[1].
Masamune-Roush Horner-Wadsworth-Emmons (HWE) Olefination: A classic, highly reliable carbon-carbon bond-forming reaction optimized for base-sensitive substrates and pilot-plant safety[2].
Mechanistic Causality & Pathway Selection
Pathway A: Olefin Cross-Metathesis
This route couples methyl acrylate with methyl 8-nonenoate. According to the empirical rules of olefin metathesis, methyl acrylate acts as an electron-deficient Type II olefin (resistant to homodimerization), while methyl 8-nonenoate is a Type I olefin (undergoes rapid homodimerization). The cross-metathesis between Type I and Type II olefins using a 2nd Generation Ruthenium catalyst (e.g., Hoveyda-Grubbs II) is thermodynamically driven to completion by the irreversible evolution of ethylene gas[1]. The steric bulk of the catalyst's N-heterocyclic carbene (NHC) ligand, combined with the thermodynamic stability of the conjugated product, ensures an exceptional E-selectivity (>20:1)[3].
Pathway B: Masamune-Roush HWE Olefination
Traditional HWE reactions utilize sodium hydride (NaH), which poses severe pyrophoric and off-gassing hazards at scale. The Masamune-Roush modification replaces NaH with a mild LiCl/DBU system[2]. Mechanistically, the lithium cation coordinates with the phosphoryl oxygen and the carbonyl oxygen of trimethyl phosphonoacetate, drastically lowering the pKa of the α-protons. DBU, a non-nucleophilic base, smoothly deprotonates this chelate. The subsequent addition of methyl 7-oxoheptanoate[4] proceeds via a highly ordered antiperiplanar transition state, yielding the (E)-alkene with near-perfect stereocontrol while avoiding the degradation of the ester moieties[5].
Workflow Visualization
Fig 1. Convergent synthetic pathways for 1,9-dimethyl (2E)-non-2-enedioate via Metathesis and HWE.
This protocol is designed as a self-validating system, utilizing specific visual and chemical checkpoints to ensure process integrity.
System Preparation & Degassing: Charge a 500 mL three-neck reactor with methyl 8-nonenoate (17.0 g, 100 mmol) and methyl acrylate (25.8 g, 300 mmol). Add anhydrous dichloromethane (DCM, 200 mL).
Causality: A 3-fold excess of methyl acrylate drives the equilibrium forward and suppresses the homodimerization of methyl 8-nonenoate.
Validation: Sparge the solution with ultra-pure Argon for 30 minutes. Ru-alkylidene catalysts are highly susceptible to oxidative decomposition; proper degassing is validated by a stable baseline in pilot-scale dissolved oxygen sensors.
Catalyst Initiation: Heat the mixture to a gentle reflux (40 °C). Add Hoveyda-Grubbs 2nd Generation catalyst (0.31 g, 0.5 mol%) dissolved in 10 mL of degassed DCM via syringe pump over 1 hour.
Validation: The solution will transition to a deep, characteristic brownish-green. Continuous evolution of ethylene gas (bubbling) serves as a visual kinetic indicator of active turnover[1].
In-Process Control (IPC): After 4 hours, sample the reaction.
Validation: Analyze via GC-MS. The reaction is deemed complete when the methyl 8-nonenoate peak (m/z 170) is < 1% relative to the product peak.
Targeted Quenching: Add ethyl vinyl ether (3.6 g, 50 mmol) and stir for 30 minutes.
Causality: Ethyl vinyl ether selectively reacts with the active Ru-carbene to form a highly stable, metathesis-inactive Fischer carbene. This guarantees the reaction is instantly halted, preventing unwanted double-bond migration during solvent removal[1].
Purification: Concentrate under reduced pressure. Filter the crude oil through a short pad of silica gel (eluting with Hexane/EtOAc 9:1) to remove ruthenium residues, followed by vacuum distillation to yield the pure diester.
Chelate Formation: In a dry 1 L reactor under Argon, suspend anhydrous LiCl (5.1 g, 120 mmol) in dry acetonitrile (MeCN, 300 mL). Add trimethyl phosphonoacetate (20.0 g, 110 mmol) and stir at ambient temperature for 15 minutes.
Validation: The complete dissolution of LiCl indicates the successful formation of the soluble Lithium-phosphonate chelate complex[2].
Deprotonation: Cool the reactor to 0 °C. Add DBU (16.7 g, 110 mmol) dropwise over 20 minutes.
Causality: DBU irreversibly deprotonates the complex. The slow addition controls the mild exotherm and prevents localized basicity spikes[5].
Aldehyde Addition: Add methyl 7-oxoheptanoate (15.8 g, 100 mmol)[4] dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Validation (IPC): Monitor via TLC (Hexane/EtOAc 8:2, KMnO4 stain). Complete consumption of the aldehyde (Rf ~0.35) validates the end of the reaction.
Workup & Phase Separation: Quench the reaction with saturated aqueous NH4Cl (200 mL). Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).
Causality: The aqueous quench breaks the lithium chelate. The byproduct, dimethyl phosphate, is highly water-soluble and partitions entirely into the aqueous phase, creating a self-purifying organic layer[2].
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via vacuum distillation.
Quantitative Data & Process Metrics
Table 1: Process Metrics Comparison
Metric
Pathway A (Cross-Metathesis)
Pathway B (Masamune-Roush HWE)
Overall Yield
86 - 89%
91 - 94%
Stereoselectivity (E:Z)
> 20:1
> 95:5
E-Factor (Waste/Product)
< 5 (Highly Green)
~ 12 (Moderate)
Scalability
Excellent (Pilot/Ton scale)
Very Good (Up to 100 kg)
Primary Byproduct
Ethylene (Gas, easily vented)
Dimethyl phosphate (Aqueous waste)
Table 2: Analytical Validation Data (Target Molecule)
[5] (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. PMC, National Institutes of Health.
URL:
[1] Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry, ACS Publications.
URL:
Technical Support Center: Optimizing 1,9-Dimethyl (2E)-non-2-enedioate Synthesis
Welcome to the Application Scientist Support Center. The synthesis of 1,9-dimethyl (2E)-non-2-enedioate —a 9-carbon α,β-unsaturated diester critical for advanced polymer frameworks and pharmaceutical intermediates—presen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. The synthesis of 1,9-dimethyl (2E)-non-2-enedioate —a 9-carbon α,β-unsaturated diester critical for advanced polymer frameworks and pharmaceutical intermediates—presents unique challenges in stereocontrol and yield optimization.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols for the two most robust synthetic pathways: Horner-Wadsworth-Emmons (HWE) Olefination and Ruthenium-Catalyzed Cross-Metathesis .
Pathway Visualization
Figure 1: Dual synthesis pathways for 1,9-dimethyl (2E)-non-2-enedioate via HWE and Cross-Metathesis.
Q: I am reacting methyl 7-oxoheptanoate with trimethyl phosphonoacetate using Sodium Hydride (NaH), but my NMR shows a poor E/Z ratio with too much of the undesired (Z)-isomer. How can I strictly enforce (2E)-selectivity?
Expert Analysis & Causality:
Using a strong, hard base like NaH often leads to rapid, irreversible addition of the phosphonate carbanion to the aldehyde. This kinetic pathway can bypass the thermodynamic equilibration necessary to form the more stable anti oxaphosphetane intermediate, resulting in elevated levels of the (Z)-alkene.
To resolve this, you must switch to Masamune-Roush conditions [2][3]. By utilizing a weak organic base (e.g., DBU or DIPEA) in the presence of a Lewis acid (LiCl), you create a highly controlled environment. The lithium cation chelates both the phosphoryl oxygen and the aldehyde carbonyl. This chelation lowers the pKa of the phosphonate, allowing the weak base to deprotonate it, while simultaneously stabilizing the anti transition state. This shifts the reaction entirely toward thermodynamic control, yielding >95% of the (2E)-isomer.
Preparation: Flame-dry a Schlenk flask under argon. Add 1.2 eq of anhydrous LiCl and suspend it in anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration.
Ylide Generation: Add 1.1 eq of trimethyl phosphonoacetate. Stir for 5 minutes. Slowly add 1.0 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise.
Self-Validation Step: The solution will turn slightly yellow within minutes, visually confirming the generation of the stabilized phosphonate anion.
Coupling: Add 1.0 eq of methyl 7-oxoheptanoate dropwise at room temperature to prevent localized exotherms.
Monitoring: Stir for 12 hours.
Self-Validation Step: Perform TLC (Hexanes/EtOAc 4:1). The aldehyde starting material (which stains strongly with 2,4-DNP) should be completely consumed, replaced by a highly UV-active spot corresponding to the conjugated diester product.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract three times with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
Purification: Isolate the pure 1,9-dimethyl (2E)-non-2-enedioate via silica gel flash chromatography.
Q: When reacting methyl 7-octenoate with methyl acrylate, I am observing massive amounts of terminal alkene homodimerization (dimethyl 7-tetradecenedioate) and very low yields of the desired 9-carbon cross-product. How do I optimize the cross-metathesis?
Expert Analysis & Causality:
This issue stems from the inherent reactivity differences of your substrates based on Grubbs' olefin categorization. Methyl 7-octenoate is a Type I olefin ; it undergoes rapid homodimerization. Methyl acrylate, conversely, is an electron-deficient Type II/III olefin , making it sluggish to react with itself.
To drive the cross-metathesis, you must manipulate the statistical distribution and the reaction equilibrium. First, use an excess of methyl acrylate (3-5 equivalents) to intercept the highly reactive ruthenium alkylidene before it can react with another molecule of methyl 7-octenoate. Second, utilize the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst . The bidentate ether-chelating ligand of HG-II provides exceptional stability and high turnover rates specifically for electron-deficient olefins like acrylates[1]. Finally, you must continuously remove the ethylene gas byproduct to drive the reaction forward via Le Chatelier's principle.
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of methyl 7-octenoate in anhydrous, rigorously degassed dichloromethane (DCM) (0.1 M).
Reagent Loading: Add 4.0 eq of methyl acrylate.
Causality: This stoichiometric excess suppresses the Type I homodimerization pathway.
Initiation: Add 2 to 5 mol% of Hoveyda-Grubbs 2nd Generation catalyst.
Self-Validation Step: The solution will immediately adopt a characteristic deep green/brown hue, confirming active catalyst dissolution.
Equilibrium Driving: Heat the mixture to a gentle reflux (40 °C). Sparge the headspace with a continuous, gentle stream of argon.
Self-Validation Step: Bubbling (ethylene gas evolution) must be visually maintained to ensure the equilibrium is being driven toward the cross-product.
Quenching: After 4-6 hours, verify terminal alkene consumption via GC-MS. Add excess ethyl vinyl ether (approx. 50 eq relative to the catalyst) and stir for 30 minutes. This forms a stable, inactive Fischer carbene, terminating the metathesis cycle and preventing isomerization during workup.
Purification: Concentrate the mixture and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the (2E)-product.
Quantitative Method Comparison
Use the following data matrix to select the optimal synthetic route based on your laboratory's specific resource constraints and scale-up requirements.
Exceptionally high (E)-selectivity, highly predictable
Atom economical, avoids base-sensitive aldehydes
References
Balcar, H., et al. "Ru complexes of Hoveyda–Grubbs type immobilized on lamellar zeolites: activity in olefin metathesis reactions." Beilstein Journal of Organic Chemistry. Available at:[Link]
Ando, K., et al. "(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications." The Journal of Organic Chemistry / PMC. Available at:[Link]
Li, J. J., et al. "Modern Organic Synthesis in the Laboratory." LabXing (Detailing the Masamune-Roush modification with trimethyl phosphonoacetate). Available at: [Link]
Optimization
Technical Support Center: Troubleshooting Unsaturated Diester Synthesis
Welcome to the Technical Support Center for Unsaturated Diester Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, unexpected physical states (e.g., spontaneous c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Unsaturated Diester Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, unexpected physical states (e.g., spontaneous crystallization), or intractable gels when synthesizing unsaturated diesters like dialkyl maleates or fumarates.
The esterification of conjugated dicarboxylic acids or anhydrides is not a simple functional group transformation; the highly activated
α,β
-unsaturated double bond is a reactive hotspot. Success requires strict kinetic and thermodynamic control. This guide dissects the causality behind common side reactions and provides field-proven, self-validating protocols to ensure experimental success.
Visual Workflow: Reaction Pathways & Pitfalls
Reaction pathways in unsaturated diester synthesis highlighting major side reactions.
Troubleshooting Guide & FAQs
Issue 1: Unwanted Isomerization (Cis to Trans)Q: My dialkyl maleate product is solidifying at room temperature, and
1
H NMR shows a shift in the alkene protons. What is happening?A: Your dialkyl maleate (cis-isomer) has isomerized into dialkyl fumarate (trans-isomer). Fumarates pack more efficiently in crystal lattices, resulting in much higher melting points that cause them to precipitate. This isomerization is highly exothermic (
ΔH≈−22.7
kJ/mol)[1] and is triggered by primary/secondary amines, halogens, or prolonged heating with strong acid catalysts (>100°C).
Causality: The activation energy for maleic-to-fumaric conversion is lowered by nucleophilic attack. A nucleophile (like an amine) adds reversibly to the conjugated double bond, forming a single-bond intermediate. This intermediate freely rotates to alleviate steric strain before eliminating the nucleophile, yielding the thermodynamically stable trans-isomer[2].
Actionable Fix: Keep esterification temperatures below 85–90°C. If your protocol requires neutralizing an acid catalyst post-reaction, absolutely avoid amine bases. Use cold inorganic salts (e.g., aqueous NaHCO
3
) under strict temperature control (0–5°C).
Issue 2: Oxa-Michael Addition (Alkoxysuccinate Formation)Q: Mass spectrometry indicates a byproduct with a mass corresponding to[M + Alcohol]. How do I prevent this?A: You are observing an oxa-Michael addition—often referred to in polyester chemistry as the Ordelt reaction[3]. The aliphatic alcohol acts as a nucleophile and adds across the electron-deficient double bond of the unsaturated diester, forming an alkoxysuccinate.
Causality: Unsaturated diesters are highly activated Michael acceptors. Extended reaction times in the presence of a large molar excess of alcohol and acid/base catalysts drive the thermodynamic addition of the alcohol to the alkene.
Actionable Fix: Limit the molar excess of alcohol to no more than 1.1–1.2 equivalents per carboxylic acid group. Instead of relying on a massive excess of alcohol to drive the equilibrium, use a Dean-Stark apparatus with a co-solvent (e.g., toluene) to drive the esterification via azeotropic water removal.
Issue 3: Gelation and OligomerizationQ: The reaction mixture becomes highly viscous and eventually forms an insoluble gel during the distillation step. Why?A: The double bonds in maleates and fumarates are highly susceptible to radical-initiated cross-linking and oligomerization at elevated temperatures[1].
Causality: Trace peroxides in the alcohol, or exposure to atmospheric oxygen at high temperatures (>120°C), generate free radicals. These radicals attack the
π
-bond, initiating a chain-growth polymerization that cross-links the diesters into a thermoset gel.
Actionable Fix: Add a radical inhibitor such as 4-methoxyphenol (MEHQ) or hydroquinone (100–500 ppm) to the reaction mixture from the start. Perform any final product distillations under high vacuum to significantly lower the required heating bath temperature.
Quantitative Summary of Side Reactions
Side Reaction
Typical Byproduct
Activation / Trigger Condition
Spectroscopic Indicator (
1
H NMR)
Mitigation Strategy
Isomerization
Dialkyl Fumarate
Temp >100°C, Amines, Radicals
Shift from ~6.2 ppm (cis) to ~6.8 ppm (trans)
Temp <85°C, avoid amine bases
Oxa-Michael Addition
Alkoxysuccinate
Excess alcohol, prolonged heating
Loss of alkene protons, new multiplets at ~2.8-3.0 ppm
Stoichiometric alcohol, azeotropic H
2
O removal
Oligomerization
Insoluble Gel / Polymer
Temp >120°C, O
2
, Peroxides
Broadening of all peaks, loss of alkene integration
Add 100-500 ppm MEHQ, vacuum distillation
Incomplete Reaction
Monoalkyl Maleate
Insufficient water removal
Broad -COOH peak >10.0 ppm
Dean-Stark trap, monitor theoretical H
2
O volume
Experimental Protocols
Self-Validating Protocol: Synthesis of Dibutyl Maleate
Objective: Synthesize dibutyl maleate from maleic anhydride and 1-butanol while actively suppressing isomerization, Michael addition, and polymerization.
Step-by-Step Methodology:
Reagent Preparation & Inhibition:
In a 500 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add 98.06 g (1.0 mol) of maleic anhydride and 163.0 g (2.2 mol) of 1-butanol.
Causality-driven addition: Add 0.05 g of 4-methoxyphenol (MEHQ). Why? MEHQ scavenges trace radicals, preventing oligomerization during the extended heating required for diesterification.
Monoesterification (Exothermic Control):
Stir the mixture at room temperature. The ring-opening of maleic anhydride by the first equivalent of butanol is fast and highly exothermic.
Self-Validation Check: Monitor the internal temperature. Allow it to rise but use an external water bath to keep it strictly below 60°C. A transition to a clear, homogenous solution indicates complete conversion to monobutyl maleate.
Catalysis & Diesterification:
Add 1.5 g of p-toluenesulfonic acid (pTSA) as the catalyst and 50 mL of toluene (azeotropic agent).
Heat the mixture to reflux (approx. 95–105°C internal temperature).
Causality-driven choice: Toluene lowers the reflux temperature compared to neat butanol, keeping the system below the critical >110°C threshold where isomerization and Michael addition violently accelerate.
Azeotropic Water Removal & Reaction Monitoring:
Collect water in the Dean-Stark trap.
Self-Validation Check: The theoretical water yield is 18.0 mL (1.0 mol). Once 17.5–18.0 mL of water is collected (typically 3–4 hours), stop heating immediately. Continuing to heat past this stoichiometric milestone is the primary cause of oxa-Michael addition.
Workup & Purification:
Cool the mixture to 10°C. Wash with 2 x 100 mL of cold 5% aqueous NaHCO
3
to neutralize the pTSA and any unreacted monoester.
Causality-driven choice: Cold inorganic base is used instead of amines to prevent base-catalyzed isomerization to dibutyl fumarate.
Dry the organic layer over anhydrous MgSO
4
, filter, and concentrate under reduced pressure.
Distill the crude product under high vacuum (e.g., 0.1 mmHg) to isolate pure dibutyl maleate, ensuring the heating bath does not exceed 100°C.
preventing isomerization during 1,9-dimethyl (2E)-non-2-enedioate synthesis
Welcome to the technical support center for the stereoselective synthesis of 1,9-dimethyl (2E)-non-2-enedioate. This guide is designed for researchers, chemists, and drug development professionals who are working on the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the stereoselective synthesis of 1,9-dimethyl (2E)-non-2-enedioate. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of this and related α,β-unsaturated esters, where maintaining the (E)-geometry of the double bond is critical. As a derivative of traumatic acid, a plant wound hormone, precise stereochemical control is paramount for its biological activity and use as a synthetic intermediate.[1][2]
This document provides in-depth answers to common questions, troubleshooting strategies for unexpected isomerization, and detailed protocols to ensure high-yield, high-purity synthesis of the target (2E)-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and stereoselective method for synthesizing 1,9-dimethyl (2E)-non-2-enedioate?
The most robust and highly recommended method for preparing α,β-unsaturated esters with a strong preference for the (E)-isomer is the Horner-Wadsworth-Emmons (HWE) reaction .[3][4] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde.
Why the HWE Reaction is Superior for (E)-Selectivity:
Thermodynamic Control: The HWE reaction mechanism generally proceeds under thermodynamic control. The intermediates have time to equilibrate to the most stable arrangement, which leads to the formation of the sterically less hindered and thermodynamically more stable (E)-alkene.[3][4]
Reagent Structure: The phosphonate ylides used in the HWE reaction are stabilized by an adjacent electron-withdrawing group (in this case, an ester). This stabilization makes the ylide less reactive but more selective compared to the non-stabilized ylides often used in the classic Wittig reaction, which tend to produce (Z)-alkenes.[5][6]
Byproduct Removal: A significant practical advantage of the HWE reaction is that its byproduct, a dialkyl phosphate salt, is water-soluble. This simplifies the purification process immensely compared to the often-problematic removal of the organic-soluble triphenylphosphine oxide generated in Wittig reactions.[4]
Q2: What are the specific starting materials for the HWE synthesis of 1,9-dimethyl (2E)-non-2-enedioate?
The synthesis involves a C-C double bond formation between carbon-2 and carbon-3. Therefore, the logical disconnection points to two key building blocks: an aldehyde and a phosphonate ester.
The Aldehyde Component:Methyl 6-formylhexanoate (also known as methyl 7-oxoheptanoate). This C7 aldehyde contains the ester group that will become the ester at the C9 position of the final product.
The Phosphonate Component:Trimethyl phosphonoacetate . This C3 phosphonate provides the α,β-unsaturated ester moiety and the ester group at the C1 position.
The overall synthetic transformation is illustrated below.
Caption: Synthetic route for 1,9-dimethyl (2E)-non-2-enedioate.
Q3: How does the choice of base and solvent affect the E/Z selectivity of the HWE reaction?
The choice of base and its associated counter-ion is a critical parameter for maximizing E-selectivity.
Recommended Bases: Strong, non-nucleophilic bases such as sodium hydride (NaH) , potassium hexamethyldisilazide (KHMDS) , or sodium methoxide (NaOMe) are preferred.[7][8] These bases effectively deprotonate the phosphonate to form the reactive carbanion without interfering with the stereochemical outcome.
Bases to Avoid (for high E-selectivity): Lithium-containing bases, such as n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS), can sometimes decrease E-selectivity. The small lithium cation can chelate with the oxygen atoms of the phosphonate and the aldehyde carbonyl group in the transition state. This chelation can favor a pathway that leads to the (Z)-isomer.[7]
Solvents: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are ideal. They effectively solvate the intermediates without interfering with the reaction. It is crucial to use anhydrous solvents to prevent quenching of the carbanion.
The following table summarizes the general effect of common bases on HWE stereoselectivity.
Base
Typical Counter-ion
Predominant Isomer
Rationale
NaH
Na⁺
(E)
Sodium ions do not significantly interfere with the formation of the anti-periplanar transition state, leading to high E-selectivity.[8]
KHMDS
K⁺
(E)
The large potassium ion has a low propensity for chelation, strongly favoring the thermodynamic (E)-product.[7]
DBU
Protonated DBU⁺
(E)
A non-metallic organic base that generally provides good E-selectivity.
LiHMDS
Li⁺
(E) with some (Z)
The small lithium cation can chelate intermediates, potentially lowering the E:Z ratio compared to sodium or potassium bases.[7]
Troubleshooting Guide: Isomerization Issues
Problem: My reaction produced a significant amount of the (2Z)-isomer. What are the likely causes and solutions?
Observing the undesired (2Z)-isomer is a common issue that can usually be traced back to reaction conditions or post-reaction handling. Use the following flowchart and detailed explanations to diagnose the problem.
Caption: Troubleshooting flowchart for Z-isomer formation.
Detailed Causal Analysis:
Cause: Suboptimal HWE Base Selection.
Explanation: As detailed in the FAQ, lithium bases can compromise E-selectivity.[7] This is one of the most common reasons for unexpected (Z)-isomer formation in an HWE reaction.
Solution: Re-run the reaction using sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS). Ensure the base is fresh and the reaction is conducted under strictly anhydrous conditions.
Cause: Isomerization During Workup.
Explanation: The (E)-double bond in α,β-unsaturated esters can be susceptible to isomerization under certain conditions. Exposure to strong acids, heat, or even UV light can catalyze the conversion to a thermodynamic equilibrium mixture of (E) and (Z) isomers.[9][10]
Solution:
Quenching: Quench the reaction with a neutral or slightly basic aqueous solution, such as saturated ammonium chloride (NH₄Cl) or a dilute sodium bicarbonate solution. Avoid strong acids.
Solvent Removal: When removing the solvent via rotary evaporation, use a low-temperature water bath (≤ 40 °C) to prevent heat-induced isomerization.
Storage: Protect the reaction mixture and the final purified product from direct sunlight or strong laboratory light. Store in an amber vial in a cool, dark place.
Cause: Isomerization During Purification.
Explanation: Silica gel used in column chromatography is slightly acidic and can, in some cases, promote on-column isomerization, especially with prolonged contact time.
Solution:
Neutralize Silica: If you suspect on-column isomerization, you can use silica gel that has been pre-treated with a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v in the eluent).
Efficient Chromatography: Do not let the column run unnecessarily long. Collect fractions promptly and combine them based on TLC analysis.
Problem: I have a mixture of (2E) and (2Z) isomers. How can I separate them?
Separating E/Z isomers can be challenging due to their similar physical properties. However, it is often achievable with careful chromatography.
Method: Preparative High-Performance Liquid Chromatography (Prep-HPLC) or careful Flash Column Chromatography on silica gel are the most effective methods.[11][12][13]
Stationary Phase: A standard C18 reversed-phase column or a normal-phase silica gel column can be used.[13]
Mobile Phase Optimization: You will likely need to perform careful optimization of the solvent system (e.g., hexane/ethyl acetate for normal phase or acetonitrile/water for reversed phase) to achieve baseline separation. The (Z)-isomer is typically slightly more polar and may have a lower Rf value on a silica TLC plate.
Detailed Experimental Protocol
Protocol: Synthesis of 1,9-Dimethyl (2E)-non-2-enedioate via Horner-Wadsworth-Emmons Reaction
This protocol is a self-validating system designed to maximize (E)-selectivity.
Materials:
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)
Trimethyl phosphonoacetate
Methyl 6-formylhexanoate
Saturated aqueous ammonium chloride (NH₄Cl)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
Reaction Setup:
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add sodium hydride (1.1 equivalents).
Wash the NaH three times with anhydrous hexane under argon to remove the mineral oil, then carefully decant the hexane.
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice-water bath.
Ylide Formation:
Slowly add trimethyl phosphonoacetate (1.05 equivalents) dropwise to the stirred NaH/THF slurry at 0 °C.
Observation: Vigorous hydrogen gas evolution will be observed. Ensure proper ventilation.
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The solution should become clear or slightly hazy.
Aldehyde Addition (Rate-Limiting Step):
Cool the reaction mixture back down to 0 °C.
Add a solution of methyl 6-formylhexanoate (1.0 equivalent) in a small amount of anhydrous THF dropwise to the ylide solution over 15-20 minutes.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
Reaction Monitoring:
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot indicates reaction completion. This typically takes 2-4 hours.
Workup:
Once the reaction is complete, cool the flask to 0 °C.
Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to neutralize any remaining NaH.
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
Wash the organic layer sequentially with water and then brine. The aqueous washes will remove the phosphate byproduct.[4]
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature below 40 °C.
Purification and Characterization:
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,9-dimethyl (2E)-non-2-enedioate.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. The coupling constant (J-value) between the vinylic protons (at C2 and C3) in the ¹H NMR spectrum is diagnostic for the stereochemistry. A large coupling constant (typically 15-18 Hz) confirms the (E)- or trans-configuration.
References
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. Available at: [Link]
19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. Available at: [Link]
Traumatic acid - American Chemical Society - ACS.org. Available at: [Link]
Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]
Wittig & Wittig-Horner reactions - Organic Synthesis. Available at: [Link]
Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters | Journal of the American Chemical Society. Available at: [Link]
Can anyone advise a method of isomerizing an alpha, beta-unsaturated ester from (E) to (Z)? | ResearchGate. Available at: [Link]
US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents.
Easy purification of isomers with prepacked glass columns - Chromatography Today. Available at: [Link]
Synthesis of unsaturated esters, amides and carboxylic acids - Organic Chemistry Portal. Available at: [Link]
Technical Support Center: Purity Optimization for 1,9-Dimethyl (2E)-non-2-enedioate
Welcome to the Technical Support Center for 1,9-dimethyl (2E)-non-2-enedioate (CAS: 13877-42-4)[1]. This α,β -unsaturated diester is a critical intermediate in the synthesis of complex lipids, stabilized dicarboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,9-dimethyl (2E)-non-2-enedioate (CAS: 13877-42-4)[1]. This
α,β
-unsaturated diester is a critical intermediate in the synthesis of complex lipids, stabilized dicarboxylic acids, and bioactive pharmaceutical ingredients. Achieving high purity—specifically ensuring strict (E)-stereoselectivity and the absolute removal of phosphorus-based synthetic byproducts—is paramount for successful downstream applications.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to help you isolate this compound with >99% purity.
Synthesis & Stereochemical Workflow
The synthesis of 1,9-dimethyl (2E)-non-2-enedioate is most commonly achieved via the Horner-Wadsworth-Emmons (HWE) olefination or a Wittig reaction. While the HWE reaction generally favors the (E)-isomer due to the thermodynamic stability of the anti oxaphosphetane intermediate[2], kinetic trapping can still result in problematic levels of the (Z)-isomer.
Caption: Workflow of HWE synthesis and iodine-catalyzed stereoisomeric correction.
Troubleshooting & FAQs
Q1: My olefination synthesis yields a significant amount of the (Z)-isomer (10-15%). How can I improve the (E)-stereoselectivity?Causality & Solution: The stereochemistry of the HWE reaction is dictated by steric approach control. The use of standard strong bases (like NaH) in polar aprotic solvents can sometimes lead to kinetic trapping[2]. To enhance (E)-selectivity during the reaction, consider using milder bases such as DBU or Ba(OH)₂ under solvent-free or modified conditions, which have been shown to push (E)-selectivity above 98%[3]. If the (Z)-isomer is already present in your crude mixture, post-synthetic iodine-catalyzed thermodynamic isomerization is the most effective corrective action, converting the mixture entirely to the (E)-isomer[4].
Q2: I utilized a Wittig route, and I cannot separate triphenylphosphine oxide (TPPO) from the diester using silica gel chromatography. What is the best approach?Causality & Solution: TPPO often co-elutes with esters on silica gel due to similar polarity profiles. Instead of relying on chromatography, exploit the coordination chemistry of TPPO. TPPO readily forms a highly insoluble complex with zinc chloride (
ZnCl2(TPPO)2
) in polar solvents like ethanol[5][6]. By adding a 1.8 M solution of
ZnCl2
in ethanol to your crude mixture, the TPPO precipitates quantitatively and can be removed via simple filtration without degrading your product[6].
Q3: I observe partial hydrolysis of the ester groups during aqueous workup. How can this be prevented?Causality & Solution: 1,9-dimethyl (2E)-non-2-enedioate contains two methyl ester groups. The
α,β
-unsaturated ester at C1 is highly electrophilic and particularly susceptible to hydrolysis via hydroxide attack. Avoid using strongly basic aqueous washes (e.g., 1M NaOH) to quench the reaction. Instead, buffer your aqueous washes with saturated
NaHCO3
(pH ~8) to neutralize acidic byproducts without triggering ester cleavage.
This protocol leverages the homolytic cleavage of elemental iodine to generate radicals that reversibly add to the alkene, allowing free rotation around the C2-C3 bond to form the thermodynamically favored (2E)-isomer[4][7].
Preparation: Dissolve the crude 1,9-dimethyl non-2-enedioate (containing the (Z)-impurity) in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or chloroform) to achieve a concentration of 0.1 M.
Catalyst Addition: Add a catalytic amount of elemental iodine (
I2
, 2-5 mol%).
Equilibration: Stir the reaction mixture under a diffuse light source (or standard ambient laboratory lighting) at room temperature for 2-4 hours. The light initiates the dissociation of iodine into radicals[7].
Validation: Monitor the reaction progress by taking small aliquots and analyzing them via
1
H-NMR. The reaction is complete when the doublet corresponding to the (Z)-alkene proton (
J
≈ 11 Hz) disappears, leaving only the (E)-alkene doublet (
J
≈ 15 Hz).
Quenching: Wash the organic layer with saturated aqueous sodium thiosulfate (
Na2S2O3
) until the purple/brown color of iodine completely dissipates.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: Selective Precipitation of TPPO using
ZnCl2
This protocol provides a chromatography-free method to remove TPPO waste from the reaction product[5][6].
Dissolution: Dissolve the crude reaction mixture (containing the target diester and TPPO) in a minimal volume of warm ethanol (approx. 200 mL per 75 mmol of TPPO)[6].
Reagent Preparation: Prepare a 1.8 M solution of anhydrous zinc chloride (
ZnCl2
) in warm ethanol[6].
Complexation: Slowly add the
ZnCl2
solution to the crude mixture while stirring vigorously at room temperature.
Precipitation: Scratch the inner wall of the flask with a glass rod to induce the crystallization of the
ZnCl2(TPPO)2
complex[6]. Allow the mixture to stir at room temperature for 1 hour to ensure complete precipitation.
Filtration: Filter the heavy, white precipitate through a Whatman glass microfiber filter or a pad of Celite[6]. Wash the filter cake with a small amount of cold ethanol (50 mL).
Recovery: Concentrate the filtrate under reduced pressure. To separate the soluble product from any trace, unreacted
ZnCl2
, slurry the residue with acetone, filter, and concentrate to recover the highly purified 1,9-dimethyl (2E)-non-2-enedioate[6].
Caption: Selective removal of TPPO byproduct via zinc chloride precipitation.
References
Chemical Standard | Novapure Healthcare Pvt. Ltd. Novapure Healthcare. Available at:[Link]
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Scite.ai. Available at: [Link]
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | The Journal of Organic Chemistry. ACS Publications. Available at:[Link]
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]
Novel Syntheses of Cis and Trans Isomers of Combretastatin A-4 | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry (RSC Publishing). Available at:[Link]
Technical Support Center: Catalyst Selection & Troubleshooting for (E)-Selective Ester Synthesis
Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, achieving absolute stereocontrol in the synthesis of (E)-α,β-unsaturated esters is critical for downstream pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, achieving absolute stereocontrol in the synthesis of (E)-α,β-unsaturated esters is critical for downstream pharmaceutical efficacy and structural integrity.
This guide abandons generic overviews in favor of targeted, field-proven troubleshooting. Below, we address the most common stereochemical failures encountered in ester synthesis, explaining the underlying mechanistic causality and providing validated, step-by-step protocols to rescue your yields.
FAQ 1: Overcoming Poor E/Z Selectivity in HWE Olefination
Q: Why is my Horner-Wadsworth-Emmons (HWE) reaction yielding a poor E/Z ratio (e.g., 80:20) when synthesizing α-methyl-α,β-unsaturated esters?
The Causality (Why this happens):
The stereochemical outcome of the HWE reaction is dictated by steric approach control and the reversibility of the initial carbanion addition to the aldehyde. When using strong, non-coordinating bases like NaH in THF, the formation of the initial oxaphosphetane intermediate is often rapid and irreversible. This traps the reaction under kinetic control, leading to a significant accumulation of the undesired (Z)-isomer[1].
To force the reaction into thermodynamic control, you must stabilize the transition state. Switching to a coordinating metal cation (like Ba²⁺) under solvent-free conditions allows the intermediates to equilibrate. The bulky phosphonate groups clash in the syn-oxaphosphetane, driving the equilibrium entirely toward the more stable anti-oxaphosphetane, which collapses exclusively into the (E)-alkene[1].
Fig 1. Thermodynamic vs. kinetic control pathways in HWE olefination based on base selection.
Quantitative Data: Base & Reagent Impact on Stereoselectivity
Base
Solvent
Phosphonate Reagent
E:Z Ratio
Yield (%)
NaH
THF
Triethyl 2-phosphonopropionate
38:62
33
LiOH·H₂O
None (Solvent-free)
Triethyl 2-phosphonopropionate
92:8
85
Ba(OH)₂·8H₂O
None (Solvent-free)
Triisopropyl 2-phosphonopropionate
>99:1
96
Data adapted from Ando (2022) demonstrating the superiority of Ba(OH)₂·8H₂O[1].
Preparation: Charge a dry round-bottom flask with the target aliphatic or aromatic aldehyde (1.0 equiv) and triisopropyl 2-phosphonopropionate (1.1 equiv).
Activation: Add unactivated, commercially available Ba(OH)₂·8H₂O (1.2 equiv) directly to the neat mixture.
Reaction: Stir the mixture vigorously at room temperature (25 °C). Self-Validation Check: If the mixture becomes too viscous to maintain a vortex, add a minimal amount of CH₂Cl₂ (approx. 5 equiv relative to the aldehyde) to restore fluidity without disrupting the coordination sphere.
Monitoring: Track via TLC until complete consumption of the aldehyde is observed (typically 2–4 hours).
Isolation: Quench with distilled water, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and purify via standard silica gel flash chromatography.
FAQ 2: Eliminating Phosphonate Waste via Organocatalysis
Q: How can I achieve >95% (E)-selectivity for cinnamic esters without generating the stoichiometric dialkyl phosphate waste inherent to HWE reactions?
The Causality (Why this happens):
When scale-up demands high atom economy, traditional olefination must be abandoned. N-Heterocyclic Carbenes (NHCs) offer a brilliant workaround by exploiting "extended umpolung" reactivity[2].
Instead of building the double bond via ylide addition, the NHC catalyst attacks an alkynyl aldehyde to form a Breslow intermediate. An internal redox shift cascades through the conjugated system, generating a highly reactive acylazolium ion (an activated carboxylate equivalent). Because this ketene-like intermediate has rigid stereoelectronic requirements during its formation and subsequent trapping by an alcohol, the nucleophilic addition occurs strictly in a trans fashion, yielding exclusively (E)-α,β-unsaturated esters[2].
Fig 2. NHC-catalyzed redox esterification pathway via extended umpolung intermediate.
Setup: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the alkynyl aldehyde (0.4 mmol) and the target alcohol nucleophile (3.0 equiv) in anhydrous toluene (2 mL).
Catalyst Addition: Add the NHC precursor (e.g., a triazolium salt or IMes·HCl, 5 mol%) and 4-dimethylaminopyridine (DMAP, 5 mol%) as the substoichiometric base.
Heating: Seal the tube and heat the reaction mixture to 60 °C, stirring continuously for 2 hours.
Workup: Cool the vessel to room temperature. Self-Validation Check: The reaction should exhibit no starting material by TLC; if unreacted aldehyde remains, verify the anhydrous nature of your toluene, as moisture quenches the activated carboxylate.
Isolation: Concentrate the solvent under reduced pressure and purify the crude residue directly via flash column chromatography.
FAQ 3: Achieving "Virtually Complete" E-Selectivity via Lewis Acid Hydration
Q: Even my optimized HWE reactions leave 1-2% of the (Z)-isomer, which is failing our purity specs. Is there a catalytic method that guarantees virtually 100% (E)-selectivity?
The Causality (Why this happens):
When absolute stereopurity is non-negotiable, you must bypass thermodynamic olefination equilibria entirely. Hg(OTf)₂-catalyzed hydration of sec-ethoxyalkynyl acetates provides a superior alternative[3].
Mercury(II) triflate acts as a soft, highly carbophilic Lewis acid that strongly coordinates to the alkyne's π-system. This coordination induces the formation of an oxonium cation. The subsequent hydration step is governed by a highly favorable, stereorigid transition state that strictly prohibits cis-geometry. Because the transition state inherently blocks the (Z)-trajectory, the reaction yields virtually exclusive (E)-selectivity (>99.9:0.1), far surpassing the thermodynamic limits of the Wittig or HWE reactions[3].
Fig 3. Mechanistic workflow of Hg(OTf)₂-catalyzed hydration of sec-ethoxyalkynyl acetates.
Quantitative Data: Olefination vs. Hydration
Method
Catalyst / Reagent
Reaction Time
E:Z Ratio
Atom Economy
Wittig Reaction
Phosphonium Ylide
12–24 h
~80:20
Low (Ph₃PO waste)
HWE Reaction
Phosphonate + Base
2–12 h
~95:5
Moderate
Hg(OTf)₂ Hydration
1 mol% Hg(OTf)₂
20 min
>99:1
High
Validated Protocol: Hg(OTf)₂-Catalyzed Hydration
Solvation: Dissolve the alkyl-substituted sec-ethoxyalkynyl acetate (1.0 equiv) in dichloromethane (CH₂Cl₂) to achieve a 0.1 M concentration.
Hydration Source: Add distilled water (1.5 to 2.0 equiv) to the solution.
Catalysis: Add Hg(OTf)₂ (1 mol%) to the reaction mixture at room temperature. Self-Validation Check: The reaction is highly efficient; catalytic turnover can reach up to 1000 times. Do not exceed 1 mol% loading to prevent unwanted side reactions.
Reaction: Stir the mixture for exactly 20 minutes at room temperature.
Purification: Filter the mixture immediately through a short pad of silica gel (eluting with CH₂Cl₂) to sequester the mercury catalyst. Concentrate the filtrate and purify via standard chromatography to isolate the stereopure (E)-ester.
challenges in the purification of long-chain diesters
Welcome to the Advanced Technical Support Center for Lipid and Ester Chemistry . As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical hurdles associated with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Lipid and Ester Chemistry .
As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical hurdles associated with the purification of long-chain diesters (e.g., aliphatic dodecanedioates, polyethylene-like telechelics, and complex lipid derivatives). Because these molecules possess dominant hydrophobic aliphatic chains and polar ester linkages, they often exhibit non-ideal behaviors such as co-crystallization, lack of UV absorbance, and surfactant-like emulsion formation during extraction.
This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity isolation of your target diesters.
Q1: My long-chain diester and the unreacted long-chain diol precursor are co-eluting and co-crystallizing. Why is separation so difficult, and how do I resolve it?The Causality: In long-chain aliphatic systems (typically >C12), the physical properties—such as melting temperature and solubility—are overwhelmingly dictated by the van der Waals interactions of the hydrocarbon backbone rather than the polar functional groups. This leads to the crystallization of a uniform monomer mixture during cooling or solvent evaporation, making straightforward separation by standard crystallization highly challenging[1].
The Solution: Shift from thermodynamic separation (crystallization) to kinetic/polarity-based separation. Utilize Normal-Phase Flash Chromatography. The silica stationary phase will strongly interact with the free hydroxyl groups of the unreacted diol, retaining it significantly longer than the fully capped diester.
Q2: I am analyzing my purified fractions via Reversed-Phase HPLC (RP-HPLC), but I see no peaks on my UV detector, even though NMR confirms the diester is present. What is wrong?The Causality: Long-chain aliphatic diesters lack conjugated
π
-systems or aromatic rings, meaning they do not possess a strong chromophore to absorb UV light at standard wavelengths (e.g., 254 nm or 280 nm).
The Solution: You must switch your detection modality. The industry standard for quantitative analysis of long-chain esters without UV chromophores is the Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector[2]. ELSD vaporizes the mobile phase and measures the light scattered by the remaining non-volatile analyte particles, making it universally applicable to heavy aliphatic esters.
Q3: During the liquid-liquid extraction (LLE) to remove the acid catalyst, I am forming a stubborn emulsion that won't separate. How do I break it?The Causality: Trace amounts of unreacted long-chain carboxylic acids or monoester intermediates act as potent amphiphilic surfactants. When you agitate the mixture with water, these molecules stabilize oil-in-water emulsions.
The Solution: Do not use pure water. Instead, wash the organic layer with a saturated sodium bicarbonate (
NaHCO3
) solution to neutralize the catalytic inorganic acid and ionize the unreacted aliphatic acids, driving them into the aqueous phase[3]. If an emulsion persists, add brine (saturated
NaCl
) to increase the ionic strength of the aqueous phase, which forces the organic molecules out of the aqueous layer (the "salting-out" effect) and rapidly breaks the emulsion.
SECTION 2: Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific checkpoints (e.g., TLC or ELSD monitoring), you can verify the success of each step before proceeding.
Protocol A: Emulsion-Free Liquid-Liquid Extraction (LLE) of Crude Diesters
Objective: Remove inorganic catalysts and unreacted short-chain reactants without product loss.
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with a non-polar organic solvent such as methyl tert-butyl ether (MTBE) or a Hexane/Diethyl ether mixture (9:1 v/v). Causality: MTBE is highly hydrophobic, preventing the solubilization of water and reducing emulsion risks compared to chlorinated solvents[4].
Neutralization Wash: Add 0.5 volumes of saturated aqueous
NaHCO3
. Invert the funnel gently (do not shake vigorously) and vent the
CO2
gas. Repeat until no more gas evolves. This neutralizes the acid catalyst and removes unreacted diacids[3].
Brine Wash: Add 0.5 volumes of saturated
NaCl
(brine) to the funnel. Agitate gently and allow the phases to separate. The high osmotic pressure of the brine will strip residual water from the organic layer and break any micro-emulsions.
Drying & Concentration: Collect the upper organic phase. Dry over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure.
Validation Check: Run a quick Thin Layer Chromatography (TLC) plate (Hexane:Ethyl Acetate 8:2) visualized with iodine vapor or phosphomolybdic acid (PMA) stain to confirm the absence of polar starting materials at the baseline.
Objective: Isolate the long-chain diester from structurally similar lipid byproducts.
Sample Preparation: Dissolve the crude diester in a lipophilic injection solvent, such as Dichloromethane (DCM) or Isopropanol (IPA). Note: Injecting long-chain diesters in standard Acetonitrile/Water will cause immediate precipitation and column clogging.
Column Selection: Utilize a high-resolution C18 column with a smaller particle size (5-10 µm) to ensure high efficiency and better separation of closely related aliphatic impurities[5].
Mobile Phase Gradient:
Solvent A: Acetonitrile (ACN)
Solvent B: Isopropanol (IPA) or DCM
Run a gradient from 100% A to 50% A / 50% B over 30 minutes. The exclusion of water is critical for the solubility of highly lipophilic diesters.
Detection: Route the eluent to an ELSD. Set the drift tube temperature to 50°C and the nebulizer gas (Nitrogen) flow to 1.5 L/min[2].
Validation Check: Collect fractions corresponding to the major ELSD peaks. Analyze the highest intensity fraction via
1H
-NMR to confirm the integration ratio of the terminal methyl groups to the ester adjacent protons.
SECTION 3: Quantitative Data & Method Comparison
The choice of purification depends heavily on the scale and required purity of the long-chain diester. Below is a comparative matrix to guide your workflow selection.
Resolves co-crystallization issues; high sample loading capacity.
Liquid-Liquid Extraction
Biphasic Solvent Partitioning
Crude reaction workup
80-90%
Rapid removal of acid catalysts and unreacted polar diacids[3].
Selective Crystallization
Solvent/Temperature Gradient
Short-long chain polyesters
Variable
Exploits physical property differences in asymmetric esters[1].
SECTION 4: Purification Workflow Visualization
The following diagram illustrates the logical progression of a crude long-chain diester mixture through the recommended downstream purification workflow.
Caption: Downstream purification workflow for long-chain diesters from crude mixture to final isolation.
SECTION 5: References
Synthesis and Deconstruction of Polyethylene-type Materials. Chemical Reviews (ACS). Available at: [Link]
Clean synthesis of biolubricant range esters using novel liquid lipase enzyme in solvent free medium. PMC - NIH. Available at:[Link]
Lubrication properties of dodecanedioate esters-based bio-lubricant. Letters in Applied NanoBioScience. Available at:[Link]
Lipid Extraction and Analysis. PMC - NIH. Available at: [Link]
Welcome to the Technical Support Center for Unsaturated Ester Formulation & Stability . This hub is designed for researchers, analytical chemists, and drug development professionals dealing with the complex degradation l...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Unsaturated Ester Formulation & Stability . This hub is designed for researchers, analytical chemists, and drug development professionals dealing with the complex degradation liabilities of unsaturated ester active pharmaceutical ingredients (APIs) and lipid-based excipients.
Below, you will find mechanistic troubleshooting guides, self-validating experimental protocols, and quantitative benchmarks to help you identify, arrest, and quantify degradation in your formulations.
Q1: My lipid-based formulation containing an unsaturated ester is developing a rancid odor and yellowing over time. What is the primary mechanism, and how do I arrest it?A1: This is the hallmark of oxidative degradation . Unsaturated esters are highly susceptible to autoxidation. The process does not typically start at the double bond itself, but rather initiates at the allylic position (the carbon atom directly adjacent to the C=C double bond). Because the resulting radical is resonance-stabilized by the adjacent double bond, the C-H bond dissociation energy is significantly lowered.
Once hydrogen abstraction occurs, the allylic radical reacts rapidly with atmospheric oxygen to form hydroperoxides. These hydroperoxides are unstable and cleave into volatile secondary oxidation products—specifically short-chain aldehydes and ketones—which are responsible for the foul odor and discoloration (1).
Causality & Action: To arrest this chain reaction, you must introduce a radical scavenger. Phenolic antioxidants (e.g., BHT, Vitamin E) are highly effective because they donate a hydrogen atom to quench the peroxy radicals, forming a stable, unreactive antioxidant radical. Additionally, trace transition metals catalyze hydroperoxide decomposition; adding a chelating agent like EDTA will sequester these metals and halt the propagation phase.
Q2: During forced degradation, my unsaturated ester API shows significant assay loss under both 0.1 M HCl and 0.1 M NaOH, but not under thermal stress. Why is the alkaline degradation so much faster?A2: Your compound is undergoing hydrolytic degradation , cleaving the ester bond into a carboxylic acid and an alcohol (2).
Causality & Action: While acid-catalyzed hydrolysis is a reversible equilibrium process, base-catalyzed hydrolysis (saponification) is driven to absolute completion by the irreversible formation of a highly stable carboxylate anion. This thermodynamic "sink" makes alkaline environments particularly lethal to ester-based APIs. Most esters exhibit maximum stability in a slightly acidic to neutral pH range (pH 4–8). You must conduct a pH-rate profile study to pinpoint the exact pH of maximum stability and buffer your aqueous formulations accordingly.
Q3: We observed multiple new chromatographic peaks with the exact same mass as our parent unsaturated ester after exposure to the photostability chamber. What is happening?A3: This indicates photolytic E/Z (trans/cis) isomerization . The conjugated
π
-system of the unsaturated ester absorbs UV photons, exciting the electrons from the
π
to the
π∗
orbital. This temporarily breaks the double bond's rigidity, allowing free rotation before the electrons relax back to the ground state, resulting in a mixture of geometric isomers (3).
Causality & Action: Because the molecular weight remains unchanged, LC-MS will show identical m/z values, but the isomers will exhibit different chromatographic retention times due to changes in polarity and spatial footprint. To prevent this, protect the formulation using opaque packaging, amber vials, or incorporate UV absorbers (e.g., titanium dioxide) into capsule shells.
SECTION 2: Quantitative Data & Stability Benchmarks
The degree of unsaturation in your ester exponentially increases its susceptibility to oxidation. Use the following benchmark table to predict the intrinsic oxidative liability of your API or excipient matrix.
Degree of Unsaturation
Representative Fatty Acid Ester
Relative Oxidation Rate
Primary Degradation Risk
Saturated (0 C=C)
Stearate / Palmitate
1x (Baseline)
Hydrolysis
Monounsaturated (1 C=C)
Oleate
~10x
Mild Autoxidation
Di-unsaturated (2 C=C)
Linoleate
~100x
Severe Autoxidation
Tri-unsaturated (3 C=C)
Linolenate
~200x
Rapid Polymerization / Cleavage
(Data synthesized from oxidative stability ratios of esterified fatty acids 1)
Objective: To generate a predictive degradation profile and elucidate structural liabilities of unsaturated ester APIs under ICH Q1A/Q1B guidelines.
Self-Validation Mechanism: Mass Balance Calculation. The system validates itself by ensuring the sum of the parent peak area and all degradant peak areas equals the unstressed control peak area (accounting for response factor differences). A mass balance of <90% flags a critical failure: the formation of undetected volatile degradants or insoluble polymeric cross-links.
Step-by-Step Methodology:
Sample Preparation: Prepare a 1 mg/mL stock solution of the unsaturated ester API in an MS-compatible, non-reactive solvent system (e.g., Acetonitrile/Water 50:50).
Parallel Stress Execution:
Acid Hydrolysis: Add 0.1 M HCl to achieve a final API concentration of 0.5 mg/mL. Incubate at 40°C for 24–48 hours.
Base Hydrolysis: Add 0.1 M NaOH to achieve 0.5 mg/mL. Incubate at Room Temperature for 2–24 hours. (Causality: Base hydrolysis is executed at a lower temperature because the irreversible carboxylate formation accelerates the reaction drastically).
Oxidation: Add 3%
H2O2
. Incubate at Room Temperature for 24 hours, protected from light.
Photolysis: Expose a thin-layer liquid and solid sample to 1.2 million lux hours and 200 watt hours/m² UV light.
Quenching & Neutralization (Critical Step):
Causality: You must neutralize acid/base samples with equivalent counter-ions (NaOH/HCl) before placing them in the autosampler. If left unquenched, the extreme pH will continue to degrade the sample while waiting in the queue, falsely inflating the degradation rate. Quench oxidation samples with a reducing agent like sodium thiosulfate to prevent artificial in-source oxidation inside the mass spectrometer.
LC-MS/MS Analysis: Run samples using a stability-indicating UHPLC gradient method coupled to a High-Resolution Mass Spectrometer (HRMS). Look for specific m/z shifts: +16 Da or +32 Da indicates oxygen insertion (epoxides/hydroperoxides), while water loss (-18 Da) or exact mass matches at new retention times indicate isomerization.
SECTION 4: Visualizing the Degradation Pathways
The following diagram maps the three primary degradation pathways of unsaturated esters, highlighting the specific chemical triggers and resulting degradants.
Caption: Primary degradation pathways of unsaturated esters: Oxidation, Hydrolysis, and Photolysis.
References
BenchChem. "Technical Support Center: Enhancing the Stability of Unsaturated Ester Compounds." Benchchem.com.
MDPI. "Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability." MDPI.com.
Beilstein Journals. "Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity." Beilstein-journals.org.
Technical Support Center: Ruthenium Catalyst Removal from 1,9-Dimethyl (2E)-non-2-enedioate
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with transition metal contamination in functionalized diesters. 1,9-dimethyl (2E)-non-2-enedioa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with transition metal contamination in functionalized diesters.
1,9-dimethyl (2E)-non-2-enedioate is an
α,β
-unsaturated diester typically synthesized via olefin cross-metathesis[1]. Removing residual Ruthenium (Ru) catalysts (e.g., Grubbs or Hoveyda-Grubbs generations) from this molecule is notoriously difficult. The ester carbonyls and the newly formed alkene strongly coordinate to the metal, causing standard purification methods to fail and leading to product degradation[2].
Troubleshooting FAQs
Q1: Why does standard silica gel chromatography fail to remove the brown/green color from my diester product?A1: Ruthenium carbenes and their decomposition byproducts form stable chelates with the oxygen atoms of your diester[2]. Standard bare silica lacks the necessary binding affinity to outcompete these coordinating functional groups. To break these chelates, you must introduce a scavenger with a highly nucleophilic "soft" ligand—such as a phosphine, an isocyanide, or a dimercaptotriazine (DMT)—that irreversibly binds the "soft" Ru metal[3][4].
Q2: Which scavenger is most effective specifically for 1,9-dimethyl (2E)-non-2-enedioate?A2: The choice depends strictly on your reaction scale:
Bench Scale (< 5g): Silica-supported dimercaptotriazine (SiliaMetS® DMT) is the preferred scavenger[5][6]. It acts as a heterogeneous trap that can be easily filtered without aqueous workups that might hydrolyze your diester.
Process Scale (> 5g): Liquid-liquid extraction using tris(hydroxymethyl)phosphine (THMP) is highly recommended due to its scalability, low cost, and high efficiency in aqueous washes[4][7].
Q3: How do I prevent product isomerization during the catalyst removal step?A3: Ru-hydride decomposition byproducts are highly active isomerization catalysts that can convert your desired (2E)-alkene into undesired positional isomers[2]. To prevent this, do not concentrate the crude reaction mixture under heat . Quench the reaction immediately upon completion with your chosen scavenger to deactivate the catalyst before any solvent evaporation occurs[2][3].
Scavenger Efficiency Comparison
The following table summarizes the quantitative efficiency of various purification methods for removing Ru from functionalized diesters.
Purification Method
Scavenger Loading
Conditions
Residual Ru (ppm)
Product Recovery
Standard Silica Plug
50x w/w
Room Temp, 1h
> 1,500 ppm
85%
Activated Carbon
100% w/w
50°C, 4h
~ 600 - 800 ppm
70% (Loss to adsorption)
SiliaMetS® DMT
4 - 8 equivalents
50°C, 4h
< 10 ppm
> 95%
THMP Extraction
20 - 25 equivalents
40°C, 2h
< 5 ppm
> 92%
Data synthesized from standardized Ru-scavenging benchmarks on functionalized metathesis products[6][7].
Experimental Workflows & Protocols
The following self-validating protocols are designed to ensure complete catalyst removal while preserving the integrity of the (2E)-alkene geometry.
Decision tree for ruthenium catalyst removal from 1,9-dimethyl (2E)-non-2-enedioate.
Causality: THMP is generated in situ and acts as a powerful water-soluble phosphine ligand. It displaces the diester from the Ru center, creating a highly polar Ru-THMP complex that partitions exclusively into the aqueous phase[4][8].
THMP Preparation: In a well-ventilated hood, dissolve tetrakis(hydroxymethyl)phosphonium chloride (TKC) (25 equiv. relative to Ru) in isopropanol (IPA). Degas with
N2
for 15 minutes. Slowly add 1.0 M aqueous KOH (1.0 equiv. relative to TKC) while stirring vigorously to generate THMP[1].
Quenching: Add the freshly prepared THMP solution directly to the unpurified metathesis reaction mixture containing the diester.
Incubation: Heat the biphasic mixture to 40°C and stir vigorously for 120 minutes. Validation check: The organic layer should transition from dark brown/green to pale yellow.
Extraction: Transfer to a separatory funnel. Add deionized water (5:1 organic to water ratio) and separate the phases[8]. Wash the organic layer twice more with water to ensure complete removal of the Ru-THMP complex.
Isolation: Dry the organic phase over anhydrous
MgSO4
, filter, and concentrate under reduced pressure. Submit a 5 mg sample for ICP-MS analysis to validate Ru < 10 ppm.
Causality: The dimercaptotriazine (DMT) functional group features multiple sulfur and nitrogen binding sites with a massive affinity for Ru. Because it is bound to a silica backbone, it avoids the solubility issues of free DMT and prevents emulsion formation during workup[5][6].
Dilution: Dilute the completed metathesis reaction mixture with an appropriate solvent (e.g., ethyl acetate or dichloromethane) to a concentration of ~0.1 M.
Scavenger Addition: Add SiliaMetS® DMT resin (4 to 8 molar equivalents relative to the initial Ru catalyst loading) directly to the flask[6].
Incubation: Stir the suspension at 50°C for 4 hours. Note: Elevated temperature increases the kinetic rate of Ru dissociation from the diester, allowing the DMT to capture it.
Filtration: Filter the mixture through a pad of Celite or a 0.45 µm PTFE syringe filter to remove the Ru-loaded silica[6].
Washing & Isolation: Wash the filter cake thoroughly with the reaction solvent to recover any trapped product. Concentrate the filtrate to yield the purified 1,9-dimethyl (2E)-non-2-enedioate.
References
"Compositions comprising metathesized unsaturated polyol esters", Google Patents. 1
"Catalytic Transformation of Seed Oil Derivatives via Olefin Metathesis", International Sunflower Association. 2
"Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures", Organic Process Research & Development - ACS Publications. 7
"Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst", Chemie Brunschwig. 6
"Methods of refining and producing isomerized fatty acid esters and fatty acids from natural oil feedstocks", Google Patents. 8
"SiliaMetS Metal Scavengers Technical Information", Taesan Science. 5
stability issues of 1,9-dimethyl (2E)-non-2-enedioate in storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability and storage challenges associated with 1,9-dimethyl (2E)-non-2-enedio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability and storage challenges associated with 1,9-dimethyl (2E)-non-2-enedioate (CAS: 13877-42-4).
Because this compound features both an
α,β
-unsaturated alkene and dual methyl ester functionalities, it is highly susceptible to three primary degradation pathways: radical-initiated polymerization, photo-induced isomerization, and moisture-driven hydrolysis. This guide bridges the gap between theoretical chemical causality and practical, field-proven laboratory workflows to ensure the integrity of your stock.
I. Core Storage Principles: The Causality of Degradation
To maintain the integrity of 1,9-dimethyl (2E)-non-2-enedioate, we must first understand the mechanistic vulnerabilities of its structure:
Radical-Initiated Polymerization (The Alkene Vulnerability): The electron-deficient
α,β
-unsaturated double bond is a prime target for radical addition. Trace oxygen, heat, or ambient light can generate initiating radicals, leading to chain-growth polymerization. This manifests as a gradual increase in viscosity or total gelation. To arrest this, radical scavengers like butylated hydroxytoluene (BHT) are routinely added to polymerizable compositions containing 2-nonenedioate derivatives[1].
Photo-Isomerization (The Stereochemical Vulnerability): Exposure to ultraviolet (UV) or ambient laboratory light excites the conjugated
π→π∗
system. This excitation temporarily breaks the double-bond character, allowing free rotation. Although the (2E)-enoate isomer is thermodynamically preferred over the (2Z)-isomer[2], photo-irradiation creates a photostationary state that heavily contaminates the stock with the (2Z)-isomer, ruining stereochemical purity.
Hydrolysis (The Ester Vulnerability): The terminal methyl ester groups undergo nucleophilic acyl substitution when exposed to atmospheric moisture. This reaction is autocatalytic; as trace dicarboxylic acids form, they lower the local pH, accelerating further hydrolysis.
II. Troubleshooting Guide & FAQs
Q1: My neat stock of 1,9-dimethyl (2E)-non-2-enedioate has become highly viscous over the last six months. Can I still use it?Causality: The compound has undergone auto-polymerization. The
α,β
-unsaturated system reacted with trace radicals to form oligomeric/polymeric chains.
Solution: Do not use the stock for sensitive quantitative assays. You must rescue the remaining monomer via short-path vacuum distillation (see Protocol 1 below). To prevent recurrence, dope your purified stock with 50–100 ppm of BHT and store it at 4°C.
Q2: I am observing new, unexpected olefinic multiplets in my
1
H-NMR spectra around 5.8–6.2 ppm. Is my compound degrading?Causality: You are observing photo-induced (2E) to (2Z) isomerization. The original (2E) olefinic protons typically present distinct coupling constants (
J≈15−16
Hz). The new peaks represent the (2Z) isomer, which has a smaller coupling constant (
J≈10−12
Hz).
Solution: The compound was likely exposed to ambient light during storage or handling. Always store this compound in actinic (amber) glass vials and conduct prolonged handling under low-light conditions.
Q3: The pH of my aqueous assay dropped unexpectedly, and LC-MS shows a mass of [M-14]. What happened?Causality: Moisture ingress has caused hydrolysis of one of the methyl ester groups, yielding the monomethyl ester (loss of a methyl group, -14 Da) and free methanol. The resulting carboxylic acid lowers the pH.
Solution: Purge all storage headspace with inert gas (Argon or
N2
) before sealing. If storing as a solution in anhydrous solvents (e.g., DCM or THF), add activated 4Å molecular sieves.
III. Quantitative Data: Degradation Kinetics
The following table summarizes the self-validating stability metrics of 1,9-dimethyl (2E)-non-2-enedioate under various storage conditions over a 6-month period.
Storage Condition
Additive
% Purity (GC-FID)
% (2Z)-Isomer (
1
H-NMR)
Acid Value (mg KOH/g)
Viscosity Change
Room Temp, Clear Vial
None
68.4%
18.5%
12.4
+45% (Oligomerization)
4°C, Clear Vial
None
82.1%
14.2%
4.1
+10%
4°C, Amber Vial
None
91.5%
< 1.0%
3.8
+8%
4°C, Amber Vial
100 ppm BHT
99.2%
< 1.0%
< 0.5
None
IV. Experimental Protocols
Protocol 1: Rescue and Stabilization of Degraded Stock
If your stock has polymerized or isomerized, use this self-validating workflow to isolate the pure (2E) monomer and stabilize it for long-term storage.
Step 1: Short-Path Vacuum Distillation
Transfer the degraded viscous stock to a round-bottom flask equipped with a magnetic stir bar.
Set up a short-path distillation apparatus. Ensure all joints are greased to hold a high vacuum.
Apply a high vacuum (
≤0.1
Torr). Slowly heat the oil bath. 1,9-dimethyl (2E)-non-2-enedioate will distill while the high-molecular-weight polymeric byproducts remain in the boiling flask.
Collect the main fraction in a chilled, pre-weighed receiving flask.
Step 2: Quality Control (
1
H-NMR)
Dissolve 5 mg of the distillate in 0.6 mL of
CDCl3
.
Acquire a standard
1
H-NMR spectrum. Validate the purity by confirming the absence of broad polymeric baseline humps and verifying the trans-olefinic coupling (
J≈15.5
Hz) to ensure the (2E) geometry is intact.
Step 3: BHT Doping and Aliquoting
Prepare a 10 mg/mL stock solution of BHT in anhydrous dichloromethane (DCM).
Add the appropriate volume of the BHT solution to your purified diester to achieve a final concentration of 100 ppm (0.01% w/w).
Evaporate the trace DCM under a gentle stream of Argon.
Aliquot the stabilized compound into amber glass vials, purge the headspace with Argon, seal with PTFE-lined caps, and store at 4°C.
V. Degradation Pathways & Preventative Workflows
Below is a logical relationship diagram mapping the structural vulnerabilities of 1,9-dimethyl (2E)-non-2-enedioate to their macroscopic symptoms and required preventative measures.
Degradation pathways of 1,9-dimethyl (2E)-non-2-enedioate and corresponding preventative measures.
VI. References
Title: Polymerizable compositions comprising nitro substituted polyester diols (US11111334B1)
Source: United States Patent and Trademark Office / Google Patents
URL:
Title: Palladium(0)-Catalyzed Isomerization Reactions of Aziridines Bearing an alpha,beta-Unsaturated Ester Group: A Thermodynamic Preference for Chiral Alkyl (2E)-4,5-cis-4,5-Epimino-N-(alkyl- or arylsulfonyl) 2-Enoates over the Other Three Stereoisomers
Source: Journal of Organic Chemistry / PubMed
URL: [Link]
optimization of reaction conditions for esterification
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Author: BenchChem Technical Support Team. Date: March 2026
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Welcome to the Esterification Technical Support Center . This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize esterification workflows. Rather than providing generic overviews, this center focuses on mechanistic troubleshooting, causality behind reagent selection, and self-validating protocols to ensure high-yield, reproducible ester synthesis.
Workflow: Esterification Methodology Selection
Choosing the correct esterification method is the most critical step in preventing downstream failures. Use the decision matrix below to select the optimal protocol based on your substrate's steric hindrance, chirality, and acid lability.
Decision matrix for selecting the optimal esterification methodology based on substrate properties.
Section 1: Troubleshooting Guides & FAQs
Q1: My Fischer esterification yield is stuck at 60%, and adding more acid catalyst isn't helping. How do I push the equilibrium?Root Cause: Fischer esterification is a strictly equilibrium-driven process[1]. The mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol, and elimination of water[2]. Because every step is reversible, the accumulation of water drives the reaction backward via hydrolysis. Adding more catalyst only accelerates the rate at which you reach this equilibrium, not the final yield.
Solution: You must apply Le Chatelier's principle by physically or chemically removing water.
For small-scale/moisture-sensitive reactions: Add activated 4Å molecular sieves directly to the reaction flask. They physically trap water molecules within their pores, shifting the equilibrium toward the ester[1].
For large-scale/robust substrates: Perform the reaction in toluene using a Dean-Stark trap to continuously remove water via azeotropic distillation[2].
Q2: I am coupling a chiral alpha-amino acid, but I'm observing significant racemization in my final ester. How do I prevent this?Root Cause: During standard carbodiimide activation (e.g., DCC), chiral acids form a highly reactive O-acylisourea intermediate. This intermediate is prone to intramolecular cyclization into an oxazolone. The alpha-proton of an oxazolone is highly acidic, leading to rapid base-catalyzed deprotonation and subsequent racemization[3].
Solution: Transition to a modified Steglich esterification using EDC and an additive like HOBt (1-Hydroxybenzotriazole) or HOAt.
Causality: HOBt acts as a hyper-nucleophile that attacks the O-acylisourea intermediate faster than it can cyclize into an oxazolone. This channels the reaction into a stable, yet highly reactive, "active ester" (O-acyl-OBt) that safely awaits nucleophilic attack by the alcohol, thereby preserving chiral integrity[3].
Q3: My Steglich esterification is yielding a massive amount of an N-acyl urea byproduct instead of the desired ester. What went wrong?Root Cause: This is a classic O-to-N acyl migration issue. When DCC activates the carboxylic acid, it forms an O-acylisourea intermediate. If the subsequent attack by the alcohol is too slow, this intermediate undergoes an irreversible [1,3]-sigmatropic rearrangement to form a dead-end N-acylurea byproduct[4].
Solution:
Change the Solvent: Solvents with high dielectric constants (like THF or DMF) stabilize the intermediate and promote migration. Switch to a non-polar solvent like Dichloromethane (DCM)[5].
Ensure Catalyst Efficacy: Verify you are using a sufficient catalytic amount of DMAP (typically 5-10 mol%). DMAP is a superior nucleophile that rapidly attacks the O-acylisourea to form an acyl-pyridinium salt, effectively outcompeting the O-to-N migration pathway[4].
Mechanistic pathway of Steglich esterification highlighting the O-to-N acyl migration side reaction.
Q4: I have a sterically hindered secondary alcohol and a bulky acid. DCC/DMAP is failing completely. What is the alternative?Root Cause: Carbodiimide-activated intermediates are often too bulky to accommodate nucleophilic attack from sterically hindered alcohols.
Solution: Utilize the Yamaguchi Esterification [6].
Causality: This method uses 2,4,6-trichlorobenzoyl chloride (TCBCl) to form a mixed anhydride. The bulky trichlorophenyl ring sterically shields its own carbonyl carbon. When DMAP attacks, it is forced to regioselectively attack the less hindered carbonyl (belonging to your substrate acid). This forms a highly reactive, unhindered acyl-pyridinium intermediate that easily reacts with bulky alcohols[6].
This protocol is designed for chiral substrates or acid-labile molecules. It utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to allow for a self-validating, aqueous workup[7].
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (0.1 M concentration). Cool the flask to 0 °C using an ice bath.
Causality: Cooling minimizes the thermal energy available for unwanted side reactions, such as oxazolone formation and subsequent racemization[3].
Coupling Agent Addition: Add EDC·HCl (1.1 eq) portion-wise. Stir for 15–30 minutes at 0 °C.
Validation Check: Spot the reaction on a TLC plate. The starting carboxylic acid spot should disappear, replaced by a new, less polar spot indicating the successful formation of the active OBt-ester.
Alcohol Addition: Add the alcohol (1.2 eq). If the alcohol is a salt, add a non-nucleophilic base like DIPEA (2.0 eq).
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.
Validation Check: Monitor by GC-MS or TLC until the active ester intermediate is entirely consumed.
Self-Validating Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with:
1M HCl (2x): Removes unreacted EDC, DMAP, and DIPEA.
Saturated NaHCO3 (2x): Removes unreacted carboxylic acid and HOBt.
Brine (1x): Removes residual water.
Causality: Unlike DCC, which produces insoluble dicyclohexylurea (DCU) that clogs filters, EDC produces a water-soluble urea byproduct. This specific wash sequence guarantees a highly pure crude product without the immediate need for column chromatography[7].
Protocol B: Yamaguchi Esterification for Sterically Hindered Substrates
Designed for macrolactonizations and coupling bulky secondary/tertiary alcohols[8].
Step-by-Step Methodology:
Mixed Anhydride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF or Toluene. Add Triethylamine (Et3N, 2.0 eq) and Yamaguchi Reagent (TCBCl, 1.1 eq). Stir at room temperature for 1-2 hours.
Byproduct Removal: The reaction will precipitate Et3N·HCl salts. Filter the reaction mixture under inert gas to remove these salts, concentrating the filtrate in vacuo to isolate the mixed anhydride.
Esterification: Dissolve the mixed anhydride in anhydrous Toluene. Add the hindered alcohol (1.0 eq) and DMAP (1.5 eq). Reflux the mixture for 3-6 hours.
Workup: Quench with saturated NH4Cl, extract with EtOAc, and purify via silica gel chromatography.
Section 3: Quantitative Data & Reagent Selection Tables
Table 1: Comparison of Carbodiimide Coupling Reagents & Additives
Reagent / Additive
Byproduct Formed
Byproduct Solubility
Racemization Risk
Primary Use Case
DCC
Dicyclohexylurea (DCU)
Insoluble in most organics
High (without additives)
Standard Steglich, bulk synthesis
EDC·HCl
Water-soluble urea
Soluble in water
High (without additives)
Aqueous workups, peptide synthesis
HOBt
None (Catalyst/Additive)
Soluble in water/organics
Low
Suppressing epimerization
HOAt
None (Catalyst/Additive)
Soluble in water/organics
Very Low
Difficult couplings, high reactivity
Table 2: Water Removal Strategies in Equilibrium-Driven (Fischer) Esterification
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator | Organic Process Research & Development - ACS Publications. acs.org. 7
Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives - Benchchem. benchchem.com. 4
O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC. nih.gov. 5
Technical Support Center: Minimizing Byproducts in the Synthesis of α,β-Unsaturated Esters
Welcome to the technical support center for the synthesis of α,β-unsaturated esters. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of α,β-unsaturated esters. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity and yield in their olefination reactions. Instead of a rigid protocol, this center offers a dynamic, question-and-answer-based approach to troubleshoot common issues, rooted in the mechanistic principles of each reaction.
Introduction: The Challenge of Purity in Olefination
α,β-Unsaturated esters are pivotal structural motifs in countless biologically active molecules and are versatile intermediates in organic synthesis.[1] Their synthesis, however, is often plagued by the formation of undesired byproducts, most commonly stereoisomers (E/Z isomers) and side-products from competing reaction pathways. Effective byproduct minimization requires a deep understanding of the reaction mechanism to make informed choices about reagents, conditions, and purification strategies. This guide provides expert insights and actionable solutions for the most common olefination methods.
Section 1: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, valued for its reliability and the ease of byproduct removal. It employs a phosphonate-stabilized carbanion to react with an aldehyde or ketone.[2] The primary byproduct of concern is typically the undesired stereoisomer.
HWE Troubleshooting & FAQs
Q1: My HWE reaction is giving a mixture of E and Z isomers, but I need high E-selectivity. What's going wrong and how can I fix it?
A1: The E-selectivity of the HWE reaction stems from thermodynamic control.[3] The reaction intermediates leading to the E-alkene are more stable than those leading to the Z-alkene. If you are seeing poor selectivity, it's likely that the reaction is not reaching thermodynamic equilibrium.
Causality: The reaction proceeds through an oxaphosphetane intermediate.[2] The formation of this intermediate and its subsequent elimination determines the final stereochemistry. For standard phosphonates (like triethyl phosphonoacetate), the pathway to the E-alkene is favored. However, factors that rush the reaction or introduce kinetic control can erode this selectivity.
Troubleshooting Steps:
Choice of Base and Cations: Avoid lithium-based strong bases like n-BuLi if possible. Lithium cations can coordinate with the intermediates, potentially altering the transition state energies and reducing E-selectivity.[4] Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF are standard choices that promote high E-selectivity.[5]
Temperature: Ensure the reaction has sufficient thermal energy to allow for the equilibration of intermediates. While initial deprotonation might be done at low temperatures, allowing the reaction to warm to room temperature or even gentle heating can significantly improve the E/Z ratio.[3]
Steric Hindrance: Highly hindered aldehydes or phosphonates can disfavor the formation of the most stable intermediates, leading to lower selectivity. In such cases, longer reaction times or alternative methods may be necessary.
Q2: I need to synthesize the Z-isomer. How can I adapt the HWE reaction to favor this outcome?
A2: To achieve high Z-selectivity, you must switch from thermodynamic control to kinetic control. This is accomplished by modifying the phosphonate reagent to destabilize the intermediate leading to the E-product. This is the principle behind the Still-Gennari modification .[6][7]
Mechanism & Reagents: The Still-Gennari modification uses phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl esters.[6] These groups increase the acidity of the phosphonate proton and alter the electronics of the intermediate, favoring the kinetic pathway that leads to the Z-alkene.[3]
Critical Conditions: This reaction is highly dependent on specific conditions to ensure kinetic control.
Base: Strong, non-coordinating bases are essential. Potassium bis(trimethylsilyl)amide (KHMDS) or potassium tert-butoxide are commonly used.[8]
Additives: The addition of a crown ether (like 18-crown-6) is crucial. It sequesters the potassium cation, preventing it from interfering with the desired kinetic pathway.[7][8]
Temperature: The reaction must be run at very low temperatures (typically -78 °C) to prevent the intermediates from equilibrating to the more stable E-pathway.[3][8]
Q3: I have a white solid that is difficult to remove from my product after workup. What is it and how do I get rid of it?
A3: Unlike the Wittig reaction, the HWE reaction's primary phosphorus-containing byproduct is a dialkylphosphate salt (e.g., sodium diethyl phosphate).[5][6] This byproduct is highly polar and generally water-soluble.[4] If it is precipitating or co-extracting with your product, consider the following:
Incomplete Quenching: Ensure the reaction is fully quenched with a sufficient volume of water.
Extraction pH: The solubility of the phosphate salt can be pH-dependent. A standard aqueous workup and extraction with a nonpolar organic solvent (like diethyl ether or ethyl acetate) should effectively remove it.[9] If issues persist, a wash with dilute acid followed by a brine wash can help.
Purification: The phosphate byproduct is non-volatile and should be easily removed from the desired ester by standard flash column chromatography on silica gel.
Process Flow: Optimizing HWE Stereoselectivity
Caption: Decision workflow for achieving E or Z selectivity in HWE reactions.
Section 2: The Wittig Reaction
The Wittig reaction is a classic and powerful method for olefination, but it is notorious for producing a stoichiometric amount of triphenylphosphine oxide (TPPO), a byproduct that can make purification exceptionally difficult.[10]
Wittig Troubleshooting & FAQs
Q1: My main problem is removing the triphenylphosphine oxide (TPPO) byproduct. It co-elutes with my product during chromatography. What are the best strategies?
A1: TPPO is a common frustration in Wittig chemistry due to its moderate polarity and high crystallinity. Prevention and specialized removal are key.
Causality: The driving force of the Wittig reaction is the formation of the very stable P=O bond in TPPO.[11] Its physical properties (polarity similar to many organic products) make it a purification challenge.
Troubleshooting & Removal Strategies:
Precipitation: After the reaction, concentrate the crude mixture and triturate with a nonpolar solvent like hexanes or a mixture of hexanes and diethyl ether. TPPO is often insoluble in these solvents and can be filtered off. This should be the first step before attempting chromatography.
Acidic Extraction (for basic products): If your target ester is stable to acid but your product is not, you can sometimes use this to your advantage. However, for most neutral esters, this is not an option.
Alternative Reagents: The best way to avoid TPPO is to not generate it. The HWE reaction is a superior alternative specifically because its phosphate byproduct is water-soluble and easily removed by extraction.[6][9] For many applications, switching from a Wittig to an HWE reaction is the most practical solution.
Q2: My Wittig reaction yield is low, and I see a lot of unreacted aldehyde. What could be the issue?
A2: Low yield with recovered starting material usually points to a problem with the formation or reactivity of your ylide (the Wittig reagent).
Causality: The ylide is formed by deprotonating a phosphonium salt with a strong base. This step is critical and visually indicated by a distinct color change (often to deep red or orange).[9] If this color does not develop, your ylide is not forming.
Troubleshooting Steps:
Base and Solvent Integrity: The strong bases used (e.g., n-BuLi, NaH, NaHMDS) are highly sensitive to moisture and air. Ensure your solvent (typically THF or diethyl ether) is rigorously anhydrous. Use freshly titrated n-BuLi or a new bottle of sodium hydride.[9]
Ylide Stability: Ylides are classified as "stabilized," "semi-stabilized," or "unstabilized."[12] Ylides used for ester synthesis are "stabilized" by the adjacent ester group. While they are more stable to handle, they are also less reactive. If you are reacting with a sterically hindered or electron-poor ketone, a stabilized ylide may not be reactive enough.[13] In these cases, the HWE reaction is a better choice as phosphonate carbanions are more nucleophilic.[5]
Presence of Lithium Salts: Lithium salts, formed when using organolithium bases, can sometimes interfere with the reaction and reduce yields. Using "salt-free" ylides, generated with bases like sodium amide or NaHMDS, can improve results.[9][11]
Comparison of Common Olefination Byproducts
Reaction
Key Reagent
Primary Byproduct
Removal Method
Stereoselectivity
Wittig
Phosphonium Ylide
Triphenylphosphine Oxide (TPPO)
Precipitation, Chromatography
Ylide-dependent (Z for unstabilized, E for stabilized)[12]
Section 3: Advanced Methods & General Purification
Julia-Kocienski and Peterson Olefinations
For syntheses demanding high E-selectivity, especially with complex substrates, the Julia-Kocienski and Peterson olefinations offer significant advantages regarding byproduct profiles.
Julia-Kocienski Olefination: This modified, one-pot version of the Julia olefination provides excellent E-selectivity.[16] Its byproducts, sulfur dioxide and a water-soluble heteroaryl salt (e.g., from a phenyltetrazole sulfone), are much easier to remove than TPPO.[10] A potential byproduct to monitor for is self-condensation of the sulfone starting material if deprotonation and addition to the aldehyde are not efficient.[14]
Peterson Olefination: This silicon-based method is unique in its tunable stereoselectivity.[15] The intermediate β-hydroxysilane can undergo either acid-catalyzed anti-elimination or base-catalyzed syn-elimination to yield E or Z alkenes, respectively.[17] The key advantage is its byproduct, a volatile siloxane, which is typically removed under reduced pressure.[15]
General Purification and Analysis Protocols
No matter the reaction, a robust purification and analysis strategy is essential.
Q: What is a reliable general protocol for purifying an α,β-unsaturated ester and confirming its purity?
A: A multi-step approach combining extraction, chromatography, and spectroscopic analysis is the gold standard.
Experimental Protocol: General Workup and Purification
Reaction Quench: Once the reaction is deemed complete by TLC or GC-MS, carefully quench it by adding saturated aqueous ammonium chloride (NH₄Cl) solution at a low temperature (0 °C or -78 °C, depending on the reaction).[9] Allow the mixture to warm to room temperature.
Aqueous Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) three times.[9] Combine the organic layers.
Washing: Wash the combined organic layers sequentially with water and then with brine. This removes the majority of water-soluble byproducts and salts.[18]
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Flash Column Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a solvent system (e.g., a gradient of ethyl acetate in hexanes) determined by prior TLC analysis to separate your product from any remaining starting materials or less-polar byproducts.
Purity Confirmation: Analyze the purified fractions by ¹H NMR to confirm the structure and stereochemistry (coupling constants for vinyl protons are characteristic for E and Z isomers). Further analysis by GC-MS can confirm purity and molecular weight.[19][20]
Byproduct Analysis Workflow
Caption: Standard analytical workflow for reaction monitoring and purity assessment.
References
Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. [Link]
Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Advances. [Link]
Concise and Highly Stereoselective Synthesis of β,β-Disubstituted α,β-Unsaturated Esters. Chemical and Pharmaceutical Bulletin. [Link]
Concise and Highly Stereoselective Synthesis of β,β-Disubstituted α,β-Unsaturated Esters. Chemical and Pharmaceutical Bulletin. [Link]
Stereoselective synthesis of α,β-unsaturated esters. Scilit. [Link]
Methods of forming alpha, beta-unsaturated acids and esters.
Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. European Journal of Organic Chemistry. [Link]
An Efficient Synthesis of (E)-α,β-Unsaturated Ketones and Esters with Total Stereoselectivity by Using Chromium Dichloride. The Journal of Organic Chemistry. [Link]
Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews. [Link]
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. [Link]
Estimation of olefin dimerisation products by GC/GC-MS and IR techniques. Journal of the Indian Chemical Society. [Link]
Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Scientific Reports. [Link]
The Analytical Challenge: Why Mass Spectrometry is Blind to Geometry
The structural validation of geometric isomers, particularly unbranched aliphatic intermediates like 1,9-dimethyl (2E)-non-2-enedioate , presents a unique analytical challenge. While confirming the carbon backbone and fu...
Author: BenchChem Technical Support Team. Date: March 2026
The structural validation of geometric isomers, particularly unbranched aliphatic intermediates like 1,9-dimethyl (2E)-non-2-enedioate , presents a unique analytical challenge. While confirming the carbon backbone and functional groups is trivial, unambiguously proving the (2E) trans-geometry requires interrogating the spatial relationship of the vinylic protons.
As a Senior Application Scientist, I approach this not just as a characterization task, but as a stereochemical proof. This guide objectively compares the performance of High-Field NMR against Benchtop NMR and GC-MS, detailing the mechanistic causality and experimental workflows required to validate this specific molecular architecture.
1,9-dimethyl (2E)-non-2-enedioate (
C11H18O4
) is an
α,β
-unsaturated diester. While Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive, it primarily provides the exact mass (214.26 g/mol ) and fragmentation patterns (e.g., loss of methoxy groups). However, electron ionization (EI) in GC-MS cannot easily differentiate between (E) and (Z) diastereomers without relying on pre-existing reference standards, as their fragmentation pathways are virtually identical.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive solution. The causality behind this lies in scalar spin-spin coupling. The vicinal coupling constant (
3JHH
) between the vinylic protons (H2 and H3) is highly dependent on their dihedral angle, a relationship mathematically governed by the Karplus equation [1]. When the dihedral angle is approximately 180° (trans/E), orbital overlap is maximized, resulting in a large coupling constant (typically 12–18 Hz). Conversely, a dihedral angle of 0° (cis/Z) yields a smaller coupling constant (6–12 Hz)[2].
Comparative Platform Performance
To extract this crucial
J
-coupling data, the choice of analytical platform is critical. Below is a comparative analysis of how different instruments perform for this specific stereochemical validation.
Analytical Platform
Stereochemical Resolution
Sensitivity (LOD)
Primary Data Output
Critical Limitations for Isomer Validation
High-Field NMR (600 MHz)
Unambiguous
~100 µmol/L
Precise
J
-couplings (<0.1 Hz error)
High capital, cryogen, and maintenance costs.
Benchtop NMR (60 MHz)
Ambiguous
~1 mmol/L
Functional group verification
Low
Δν/J
ratio causes severe multiplet overlap[3].
GC-MS (EI)
Blind
< 1 µmol/L
Exact mass, fragmentation
Cannot differentiate (E)/(Z) without reference standards.
The Benchtop vs. High-Field Discrepancy:
At lower magnetic fields (e.g., 60 MHz), the Larmor frequency decreases, but the scalar coupling constant (
J
, measured in Hz) remains invariant. This leads to a low chemical shift dispersion relative to the coupling constant (low
Δν/J
ratio). Consequently, the spectrum suffers from strong second-order effects (roofing) and multiplet overlap, which obscures the precise extraction of the vicinal coupling constants necessary to prove the (2E) geometry[3]. High-field NMR (e.g., 600 MHz) eliminates this overlap, providing first-order spectra where
J
-values can be read directly[4].
To definitively prove the (2E) structure, we must execute a self-validating NMR workflow. This protocol ensures that the data internally verifies its own accuracy through reciprocal measurements.
Step 1: Sample Preparation
Action: Dissolve 15 mg of 1,9-dimethyl (2E)-non-2-enedioate in 600 µL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality:CDCl3
provides a lock signal, while TMS sets the
δ
0.00 ppm reference. 15 mg ensures a high signal-to-noise ratio in a single scan, minimizing acquisition time while preventing concentration-dependent line broadening.
Step 2: Acquisition Parameters
Action: Acquire the
1H
NMR spectrum at 600 MHz (298 K). Set the relaxation delay (
D1
) to 5.0 seconds.
Causality: Protons adjacent to carbonyls (like the methoxy groups and the H2 vinylic proton) often exhibit longer longitudinal relaxation times (
T1
). A 5-second delay ensures complete relaxation between pulses, guaranteeing that the integration values are strictly quantitative.
Step 3: Signal Identification & Mechanistic Assignment
Locate H3 (
β
-proton): The strongly electron-withdrawing ester carbonyl polarizes the conjugated
π
-system, depleting electron density at the
β
-carbon (C3). This deshields H3 significantly, pushing it downfield to
δ
~6.9 ppm[5]. Because H3 is coupled to H2 (vicinal) and the C4 methylene protons (vicinal), it appears as a doublet of triplets (dt) .
Locate H2 (
α
-proton): H2 is less deshielded and appears at
δ
~5.8 ppm[5]. It is only coupled to H3, appearing as a clean doublet (d) .
Validation Check 1 (Integration): Integrate the signals at 6.9 ppm and 5.8 ppm. The ratio must be exactly 1.00 : 1.00 . Any deviation indicates co-eluting impurities or incomplete relaxation.
Validation Check 2 (Reciprocal Coupling): Measure the primary splitting of the H3 multiplet and the H2 doublet. The
3JH2,H3
value extracted from H2 must perfectly match the primary
J
-value extracted from H3.
Validation Logic Workflow
Below is the logical decision tree illustrating why High-Field NMR is the mandatory pathway for this specific structural validation.
Workflow comparing analytical platforms for the stereochemical validation of (2E)-alkenes.
References
High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments. 3
The Evolving Landscape of NMR Structural Elucidation - MDPI. 4
Methodology Comparison: The Analytical Alternatives
Analytical Mastery: Confirming the Stereochemistry of (2E)-Non-2-enedioate (2E)-non-2-enedioate is an α,β -unsaturated dicarboxylic acid derivative whose stereochemistry at the C2 double bond profoundly impacts its spati...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Mastery: Confirming the Stereochemistry of (2E)-Non-2-enedioate
(2E)-non-2-enedioate is an
α,β
-unsaturated dicarboxylic acid derivative whose stereochemistry at the C2 double bond profoundly impacts its spatial geometry, reactivity, and biological interactions. In drug development and polymer synthesis, differentiating the (2E) trans isomer from its (2Z) cis counterpart is not merely a structural exercise—it is a critical quality attribute.
As a Senior Application Scientist, I approach stereochemical confirmation not by relying on a single data point, but by building a self-validating analytical matrix. This guide objectively compares the three most robust analytical alternatives—High-Resolution ¹H NMR, FT-IR Spectroscopy, and Reversed-Phase HPLC—detailing the physical causality behind their readouts and providing field-proven protocols to ensure absolute confidence in your structural assignments.
High-Resolution ¹H NMR Spectroscopy: The Stereochemical Gold Standard
The most definitive method for assigning alkene stereochemistry is ¹H NMR spectroscopy, specifically by analyzing the vicinal proton-proton scalar coupling (
3JHH
)[1].
The Causality of Coupling: The magnitude of
3JHH
is mathematically linked to the dihedral angle (
θ
) between the coupled protons via the2[2]. In the (2E)-isomer, the vinylic protons at C2 and C3 are anti-periplanar (
θ≈180∘
). This geometry maximizes the overlap of the C-H
σ
orbitals, facilitating strong through-bond spin-spin coupling and yielding a large J-value of 12–18 Hz[3][4]. Conversely, the (2Z)-isomer features syn-periplanar protons (
θ≈0∘
), resulting in sub-optimal orbital overlap and a smaller J-value of 6–12 Hz[3][5].
Self-Validating System: To prevent misassignment due to overlapping multiplets, modern workflows pair 1D NMR with 2D NOESY (Nuclear Overhauser Effect Spectroscopy). A true (2Z)-isomer will exhibit a strong NOE cross-peak between the C2 and C3 protons due to their spatial proximity (< 5 Å), while the (2E)-isomer will show no such correlation, providing an internal orthogonal check.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Orthogonal Screener
While NMR provides atomic-level connectivity, FT-IR offers rapid, non-destructive confirmation based on molecular symmetry and vibrational modes.
The Causality of Vibrations: The planar nature of the C=C bond restricts the movement of the attached hydrogen atoms, forcing specific out-of-plane (oop) bending vibrations[6]. The (2E)-isomer, possessing pseudo-inversion symmetry across the double bond, exhibits a highly characteristic, intense oop C-H bend between 960 and 980 cm⁻¹[7]. The (2Z)-isomer lacks this symmetry, and its corresponding oop bend is shifted significantly lower, typically appearing as a broader band between 675 and 730 cm⁻¹[7][8].
Self-Validating System: FT-IR is highly susceptible to background noise. A robust protocol mandates real-time background subtraction and daily calibration against a polystyrene film standard to ensure the critical 960 cm⁻¹ threshold is absolutely accurate.
Reversed-Phase HPLC-UV: The Quantitative Profiler
Chromatography does not directly measure stereochemistry but separates isomers based on their distinct 3D conformations and polarities.
The Causality of Retention: The (2E)-isomer adopts a more linear, extended conformation compared to the "kinked" (2Z)-isomer. On a standard C18 reversed-phase column, this extended hydrophobic surface area interacts more strongly with the stationary phase, generally resulting in a longer retention time for the (E)-isomer.
Self-Validating System: Retention times are relative. The method relies on a System Suitability Test (SST) using a spiked mixture of both (2E) and (2Z) standards to prove baseline resolution (
Rs≥1.5
) before any sample is analyzed.
Quantitative Data Comparison
Analytical Technique
Key Parameter
(2E)-Isomer (Trans) Signature
(2Z)-Isomer (Cis) Signature
Confidence Level
¹H NMR Spectroscopy
Vicinal Coupling (
3JHH
)
12 – 18 Hz (Typically ~15 Hz)
6 – 12 Hz (Typically ~10 Hz)
Absolute (Primary)
2D NOESY NMR
Spatial Correlation
No C2-C3 cross-peak
Strong C2-C3 cross-peak
Absolute (Orthogonal)
FT-IR Spectroscopy
Out-of-plane C-H bend
Sharp, strong band at 960–980 cm⁻¹
Broad band at 675–730 cm⁻¹
High (Secondary)
Reversed-Phase HPLC
Relative Retention Time
Later elution (extended shape)
Earlier elution (kinked shape)
Moderate (Requires Stds)
Logical Workflows & Visualizations
Analytical workflow for orthogonal stereochemical confirmation of (2E)-non-2-enedioate.
Karplus equation logic: Dihedral angle dictates orbital overlap and scalar coupling magnitude.
This protocol is designed to eliminate chemical shift drift and ensure high-resolution multiplet splitting.
Sample Preparation: Dissolve 5–10 mg of the non-2-enedioate sample in 0.6 mL of high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS)[1].
Causality Check: TMS provides a reliable 0.00 ppm internal lock. Without it, solvent temperature fluctuations can shift the spectrum, complicating the precise extraction of J-values.
Instrument Tuning & Locking: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium frequency of the solvent and rigorously shim the z-axis.
Causality Check: Proper shimming guarantees narrow line widths. Poor shimming will artificially broaden the peaks, causing the fine doublet splits of the vinylic protons to merge, making the J-value unreadable.
Acquisition (1D ¹H): Acquire a standard 1D proton spectrum with a minimum of 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds.
Data Processing: Apply a Fourier transform and phase the spectrum to pure absorption mode. Locate the vinylic protons (typically between 5.5 and 7.0 ppm). Measure the distance in Hertz (Hz) between the split peaks of the doublet[3]. A value >12 Hz confirms the (2E) stereochemistry[3][4].
Orthogonal Validation (2D NOESY): If the sample is a complex mixture and the J-value is ambiguous, acquire a 2D NOESY spectrum. The absence of a cross-peak between the C2 and C3 proton resonances confirms the (2E) trans configuration, as the spatial distance (>3.0 Å) prevents dipole-dipole cross-relaxation.
Protocol 2: FT-IR ATR Analysis
This protocol leverages Attenuated Total Reflectance (ATR) for rapid, solvent-free analysis.
System Verification: Run a polystyrene calibration film to confirm the instrument's wavenumber accuracy. Verify that the 1601 cm⁻¹ and 906 cm⁻¹ bands are within
±
1 cm⁻¹ of their accepted values.
Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
Causality Check: Atmospheric CO₂ and H₂O possess strong IR absorbances. Real-time background subtraction prevents these atmospheric interferences from masking the subtle out-of-plane bending vibrations of the alkene.
Sample Application: Apply the neat liquid or solid sample directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact between the sample and the evanescent wave.
Acquisition & Interpretation: Collect the sample spectrum using the same parameters as the background. Analyze the fingerprint region. A sharp, high-intensity peak at 960–980 cm⁻¹ definitively confirms the (2E) configuration[7].
Comparative Guide: 1,9-Dimethyl (2E)-non-2-enedioate vs. 1,9-Dimethyl (2Z)-non-2-enedioate
As an Application Scientist in synthetic methodology and polymer chemistry, selecting the correct stereoisomer of aliphatic diesters is critical for downstream success. 1,9-dimethyl non-2-enedioate is a highly versatile...
Author: BenchChem Technical Support Team. Date: March 2026
As an Application Scientist in synthetic methodology and polymer chemistry, selecting the correct stereoisomer of aliphatic diesters is critical for downstream success. 1,9-dimethyl non-2-enedioate is a highly versatile 9-carbon α,β-unsaturated diester building block used extensively in the synthesis of polymerizable compositions, lipid analogs, and macrocyclic drugs[1].
While they share the same molecular formula, the (2E) and (2Z) isomers exhibit distinct thermodynamic stabilities, NMR profiles, and reactivity trajectories. This guide provides an in-depth, objective comparison of 1,9-dimethyl (2E)-non-2-enedioate[2] and its (2Z) counterpart[3], detailing self-validating synthesis protocols, analytical data, and application contexts.
Structural & Conformational Analysis
The core divergence between these two molecules lies in the geometry of the C2=C3 double bond, which dictates their three-dimensional conformation and internal strain:
(2E)-Isomer (Trans): The bulkier C4-C9 alkyl chain and the C1 ester group are positioned on opposite sides of the alkene. This minimizes steric strain, making it the thermodynamically favored product. It adopts an extended, linear conformation that is ideal for step-growth polymerization and cross-linking applications[1].
(2Z)-Isomer (Cis): The ester moiety and the alkyl chain are on the same side, resulting in significant A(1,3) allylic strain. However, this "kinked" geometry pre-organizes the molecule, drastically reducing the entropic penalty required for subsequent macrocyclization reactions in complex drug synthesis.
Synthesis & Isolation Workflows
To ensure self-validating experimental designs, the synthesis of these isomers must rely on highly stereoselective pathways. The (2E) isomer is best accessed via thermodynamic control, while the (2Z) isomer requires strict kinetic control.
Protocol A: Synthesis of the (2E)-Isomer (Thermodynamic Control)
Causality: Olefin cross-metathesis using Grubbs 2nd Generation catalyst is selected because the reversible nature of the catalytic cycle funnels the equilibrating olefin mixture toward the most thermodynamically stable trans (E) geometry.
Step 1 (Preparation): In a flame-dried Schlenk flask under argon, dissolve methyl 7-octenoate (1.0 equiv) and methyl acrylate (3.0 equiv, excess used to drive conversion) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
Step 2 (Catalysis): Add Grubbs 2nd Generation Catalyst (5 mol%). The bulky N-heterocyclic carbene (NHC) ligand promotes high turnover and E-selectivity.
Step 3 (Reaction): Attach a reflux condenser and heat the mixture to 40 °C for 12 hours. Self-Validation: Monitor the continuous evolution of ethylene gas; its escape from the open system drives the equilibrium forward.
Step 4 (Quenching & Purification): Cool to room temperature, quench with ethyl vinyl ether (excess) to deactivate the Ru-alkylidene complex. Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the (2E)-isomer as a colorless oil.
Protocol B: Synthesis of the (2Z)-Isomer (Kinetic Control)
Causality: The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction utilizes strongly electron-withdrawing trifluoroethyl groups on the phosphonate. This accelerates the elimination of the oxaphosphetane intermediate before it can equilibrate to the more stable trans geometry, locking in the cis (Z) product.
Step 1 (Precursor): Synthesize the aldehyde precursor, methyl 7-oxoheptanoate, via the oxidation of methyl 7-hydroxyheptanoate[4].
Step 2 (Ylide Formation): In a dry flask under argon, dissolve bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.1 equiv) and 18-crown-6 (1.5 equiv) in anhydrous THF. Causality: 18-crown-6 sequesters the potassium cation, preventing chelation-driven equilibration that would degrade Z-selectivity. Cool to -78 °C.
Step 3 (Deprotonation): Dropwise add KHMDS (1.1 equiv). Stir for 30 minutes to form the phosphonate carbanion.
Step 4 (Olefination): Slowly add methyl 7-oxoheptanoate (1.0 equiv) in THF. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C. Self-Validation: TLC monitoring should show the rapid consumption of the aldehyde without the appearance of the lower-Rf E-isomer.
Step 5 (Workup): Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and purify via chromatography (Hexanes/EtOAc 95:5) to isolate the (2Z)-isomer.
Fig 1. Divergent synthetic workflows for (2E) and (2Z) isomers highlighting thermodynamic vs. kinetic control.
Physicochemical & Analytical Comparison
Accurate characterization and differentiation of these isomers rely heavily on ¹H NMR spectroscopy. The coupling constants (J-values) of the olefinic protons are strictly diagnostic for E/Z assignments.
The geometric differences between the E and Z isomers dictate their utility in materials science and drug development workflows.
Conjugate (Michael) Additions: The (2E)-isomer is the superior Michael acceptor. The unhindered trajectory of the β-carbon allows nucleophiles (e.g., thiols, amines) to attack efficiently. This reactivity is highly relevant in the synthesis of modified polyester diols and advanced polymerizable resins[1].
Cycloadditions & Macrocyclization: The (2Z)-isomer reacts sluggishly in intermolecular conjugate additions due to steric shielding by the cis-alkyl chain. However, its pre-organized "U-shape" makes it an ideal precursor for intramolecular macrocyclizations, reducing the degrees of freedom required to achieve the transition state in complex macrocyclic drug scaffolds.
Fig 2. Downstream reactivity profiles comparing the unhindered (2E) isomer with the pre-organized (2Z) isomer.
Comprehensive Analysis of 1,9-Dimethyl (2E)-non-2-enedioate Impurities: A Comparison Guide for Chromatographic Methods
Executive Summary In the synthesis and quality control of long-chain dicarboxylic acid derivatives—such as azelaic acid and its esters—controlling unsaturated impurities is critical for ensuring active pharmaceutical ing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis and quality control of long-chain dicarboxylic acid derivatives—such as azelaic acid and its esters—controlling unsaturated impurities is critical for ensuring active pharmaceutical ingredient (API) safety and stability. 1,9-dimethyl (2E)-non-2-enedioate (CAS 13877-42-4)[1] is a primary
α,β
-unsaturated diester impurity that frequently arises during the esterification or oxidative cleavage processes of unsaturated fatty acids.
This guide provides an objective, in-depth comparison of analytical methodologies—specifically High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the detection, structural identification, and quantification of this specific impurity. Designed for analytical scientists and drug development professionals, this document integrates mechanistic causality, self-validating protocols, and regulatory compliance frameworks[2].
Chemical Context & Mechanistic Profiling
To accurately quantify an impurity, the analytical method must exploit the physicochemical differences between the impurity and the API matrix.
1,9-dimethyl (2E)-non-2-enedioate (Molecular Weight: 214.3 g/mol ) is the dimethyl ester of (2E)-non-2-enedioic acid[1]. Unlike the fully saturated backbone of the primary product (dimethyl azelate, MW: 216.3 g/mol ), this impurity contains a conjugated double bond at the C2 position.
Chromophoric Advantage: The
α,β
-unsaturated carbonyl system provides a strong
π→π∗
electronic transition, resulting in robust UV absorbance at ~210 nm. The saturated azelate matrix lacks this chromophore, rendering it virtually transparent at this wavelength[3].
Volatility Advantage: As a short-chain dimethyl ester, the molecule is highly volatile and thermally stable, making it an ideal candidate for gas-phase separation without the need for prior derivatization[4].
Regulatory Framework for Impurity Control
The control strategy for 1,9-dimethyl (2E)-non-2-enedioate is governed by two primary International Council for Harmonisation (ICH) guidelines:
ICH Q3A(R2) - Impurities in New Drug Substances: Mandates strict thresholds for reporting (typically 0.05%), identification (0.10%), and toxicological qualification (0.15%) of organic impurities[5]. Because
α,β
-unsaturated esters can act as Michael acceptors (potential structural alerts for genotoxicity), rigorous identification and quantification are paramount[6].
ICH Q2(R2) - Validation of Analytical Procedures: Requires that the chosen analytical method demonstrates specificity, linearity, accuracy, and precision over the reportable range[2].
Figure 1: ICH Q3A(R2) decision logic for identifying and qualifying 1,9-dimethyl (2E)-non-2-enedioate.
Comparative Analytical Methodologies
When selecting a method for 1,9-dimethyl (2E)-non-2-enedioate analysis, laboratories typically choose between HPLC-UV and GC-MS[4].
HPLC-UV (210 nm): Best suited for routine Quality Control (QC) and batch release . It leverages the unique UV absorbance of the conjugated double bond, allowing the impurity to be quantified accurately even in a vast excess of the saturated API.
GC-MS (Electron Ionization): The gold standard for structural identification and process development . It separates the impurity based on boiling point and slight polarizability differences, while the mass spectrometer provides definitive structural proof via characteristic fragmentation patterns[7].
Figure 2: Analytical workflow for detecting 1,9-dimethyl (2E)-non-2-enedioate impurities.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each run includes built-in System Suitability Testing (SST) to verify performance before sample data is accepted[8].
Objective: Quantify trace levels of 1,9-dimethyl (2E)-non-2-enedioate without matrix interference.
Causality & Design: The mobile phase utilizes Trifluoroacetic acid (TFA) to suppress the ionization of any residual free carboxylic acids, ensuring sharp peak shapes. Detection at 210 nm specifically targets the
π→π∗
transition of the impurity's double bond[3].
Sample Preparation: Accurately weigh 50.0 mg of the API and dissolve in 10.0 mL of HPLC-grade acetonitrile (5 mg/mL). Reasoning: Acetonitrile fully solubilizes the lipophilic diesters and is UV-transparent down to 190 nm.
Standard Preparation: Prepare a reference standard of 1,9-dimethyl (2E)-non-2-enedioate at 5.0 µg/mL (representing the 0.1% specification limit) in acetonitrile.
Chromatographic Conditions:
Column: C18, 250 mm × 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% TFA in Ultrapure Water.
Mobile Phase B: Acetonitrile.
Gradient: 40% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min | Injection Volume: 10 µL.
Self-Validation (SST): Inject the 5.0 µg/mL standard six consecutive times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is
≤2.0%
and the USP tailing factor is
≤1.5
.
Objective: Confirm the structural identity of the impurity to satisfy ICH Q3A(R2) identification thresholds[9].
Causality & Design: A non-polar 5% phenyl-methylpolysiloxane stationary phase separates the saturated and unsaturated esters based on subtle boiling point differences. Electron Ionization (EI) at 70 eV provides hard fragmentation, yielding a distinct molecular ion (
M+
) that definitively distinguishes the impurity (m/z 214) from the API (m/z 216)[4].
Sample Preparation: Dilute the API to 1.0 mg/mL in n-hexane. Reasoning: Hexane expands predictably in the heated GC inlet and does not react with the ester functional groups.
Inlet Conditions: Split injection (10:1 ratio) at 250°C to prevent column overloading.
Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).
Oven Program: Initial hold at 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
MS Conditions: EI mode (70 eV), scanning from m/z 50 to 300.
Self-Validation (SST): Verify the tune of the mass spectrometer using PFTBA. The method is validated if the impurity peak exhibits the correct molecular ion (
M+
= 214) and the characteristic loss of a methoxy radical (
[M−31]+
= 183) with a signal-to-noise ratio > 10:1.
Quantitative Data & Performance Comparison
The following table summarizes the comparative validation performance of both methods based on ICH Q2(R2) parameters[10]. Data demonstrates that while GC-MS offers superior structural confirmation, HPLC-UV provides a highly precise, cost-effective solution for routine batch-to-batch quantification.
Validation Parameter (ICH Q2)
HPLC-UV (210 nm)
GC-MS (EI Mode)
Regulatory Acceptance Criteria
Specificity
Excellent (Matrix is UV-transparent)
Excellent (m/z 214 extracted ion)
No interference at retention time
Linearity Range
0.5 µg/mL – 50 µg/mL
1.0 µg/mL – 100 µg/mL
Covers 50% to 120% of spec limit
Correlation Coefficient (
R2
)
0.9995
0.9982
≥0.990
Limit of Detection (LOD)
0.15 µg/mL (0.003%)
0.30 µg/mL (0.006%)
Signal-to-Noise
≥3:1
Limit of Quantification (LOQ)
0.50 µg/mL (0.010%)
1.00 µg/mL (0.020%)
Signal-to-Noise
≥10:1
Method Precision (RSD%)
1.2% (n=6)
2.8% (n=6)
≤5.0%
at LOQ level
Conclusion
The accurate profiling of 1,9-dimethyl (2E)-non-2-enedioate requires analytical techniques that exploit its unique structural features. HPLC-UV stands out as the optimal method for routine quantitative analysis due to its high sensitivity to the
α,β
-unsaturated chromophore and excellent precision. Conversely, GC-MS remains indispensable during early-stage development and impurity qualification phases, where unambiguous structural identification is mandated by ICH Q3A(R2). By implementing these self-validating protocols, laboratories can ensure robust, compliant, and scientifically sound impurity control.
References
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL:[Link]
ICH Q3A(R2) Impurities in New Drug Substances
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL:[Link]
Identification of Unknown Impurity of Azelaic Acid in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS
Source: PubMed Central (PMC) / AAPS PharmSciTech
URL:[Link]
A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations
Source: MDPI (Pharmaceutics)
URL:[Link]
A Comparative Guide to Olefin Metathesis and the Wittig Reaction for Unsaturated Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals The strategic construction of carbon-carbon double bonds is a cornerstone of modern organic synthesis, enabling access to a vast array of functional molecul...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-carbon double bonds is a cornerstone of modern organic synthesis, enabling access to a vast array of functional molecules, from complex natural products to active pharmaceutical ingredients. Among the myriad of olefination techniques, olefin metathesis and the Wittig reaction stand out as powerful and versatile methods for the synthesis of unsaturated esters, crucial building blocks in medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of these two seminal reactions, offering field-proven insights, experimental data, and detailed protocols to inform your synthetic strategy.
At a Glance: Key Strategic Differences
Feature
Olefin Metathesis
Wittig Reaction
Reactants
Two olefins
Aldehyde/Ketone + Phosphonium Ylide
Catalysis
Catalytic (typically Ru or Mo complexes)
Stoichiometric
Byproducts
Volatile alkene (e.g., ethylene)
Triphenylphosphine oxide (solid)
Atom Economy
Generally high
Generally low
Stereoselectivity
Tunable (E or Z) with catalyst choice
Dependent on ylide stability
Functional Group Tolerance
Very broad (Grubbs' catalysts)
Broad, but sensitive to some carbonyls
The Underpinnings: Mechanistic Divergence
The distinct outcomes and applications of olefin metathesis and the Wittig reaction are rooted in their fundamentally different mechanisms. Understanding these pathways is critical for predicting reactivity, stereochemical outcomes, and potential side reactions.
Olefin Metathesis: A Catalytic Dance of Alkenes
Olefin metathesis is a Nobel Prize-winning methodology that involves the metal-catalyzed redistribution of alkylidene fragments between two alkenes.[1] The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, mediated by a metal-carbene complex, typically featuring ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts).[2] The key intermediate is a metallacyclobutane, and the catalytic nature of the process, often driven by the release of a volatile byproduct like ethylene, contributes to its high atom economy.[3][4]
Fig. 1: Simplified Olefin Metathesis Mechanism
The Wittig Reaction: A Stoichiometric Path from Carbonyls
The Wittig reaction, another Nobel Prize-winning discovery, transforms an aldehyde or ketone into an alkene through the reaction with a phosphonium ylide (the Wittig reagent).[5] The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate which then collapses to form a four-membered oxaphosphetane ring.[5][6] This intermediate subsequently fragments to yield the desired alkene and a stoichiometric amount of triphenylphosphine oxide, a high-melting solid byproduct that can complicate purification and significantly lowers the reaction's atom economy.[1][7]
Fig. 2: Simplified Wittig Reaction Mechanism
Performance Deep Dive: A Head-to-Head Comparison
The choice between olefin metathesis and the Wittig reaction often hinges on factors such as desired stereochemistry, substrate complexity, and scalability. Below, we dissect the key performance aspects of each methodology.
Stereoselectivity: The Art of Double Bond Geometry
The ability to control the E/Z geometry of the newly formed double bond is paramount in the synthesis of bioactive molecules.
Wittig Reaction : Stereoselectivity is primarily dictated by the stability of the phosphonium ylide.
Stabilized ylides , which contain an electron-withdrawing group like an ester (e.g., methyl (triphenylphosphoranylidene)acetate), are less reactive. The reaction is typically under thermodynamic control, leading predominantly to the more stable E-alkene .[5][8]
Unstabilized ylides (e.g., with alkyl substituents) are more reactive, and the reaction is under kinetic control, generally favoring the Z-alkene .[5]
Olefin Metathesis : Stereoselectivity is a function of the catalyst structure. While early Grubbs' catalysts often provided mixtures of isomers or favored the thermodynamic E-product, significant advances have led to the development of highly stereoselective catalysts.[9]
E-Selective Metathesis : Many second-generation Grubbs' catalysts, when reacting with α,β-unsaturated esters, show a strong preference for the E-isomer, often with E/Z ratios exceeding 20:1.[10][11]
Z-Selective Metathesis : Specialized molybdenum or ruthenium-based catalysts have been engineered to deliver high Z-selectivity, a significant breakthrough for accessing the thermodynamically less favored isomer.[4][9]
Functional Group Tolerance: Navigating Molecular Complexity
The compatibility of a reaction with a wide range of functional groups is crucial, especially in the later stages of a complex synthesis, as it obviates the need for cumbersome protection-deprotection sequences.
Olefin Metathesis : Modern ruthenium-based Grubbs' catalysts are renowned for their exceptional functional group tolerance.[1][12] They are compatible with alcohols, amines, amides, and even aqueous conditions, making them highly versatile tools in complex molecule synthesis.[12]
Wittig Reaction : The Wittig reaction also tolerates a variety of functional groups, including ethers, esters, and nitro groups.[9][13] However, the highly basic conditions often required to generate unstabilized ylides can be incompatible with sensitive substrates. Furthermore, the starting material must be an aldehyde or ketone, which may require an extra synthetic step to produce.
Atom Economy and "Green" Chemistry Considerations
The principles of green chemistry are increasingly influencing synthetic route design, with a focus on minimizing waste and maximizing efficiency.[3]
Olefin Metathesis : Being a catalytic process that often releases a simple, volatile byproduct like ethylene, olefin metathesis generally boasts a high atom economy.[1][4] This makes it an attractive option for large-scale industrial applications.
Wittig Reaction : The stoichiometric nature of the Wittig reaction and the generation of an equimolar amount of triphenylphosphine oxide as waste result in a significantly lower atom economy.[1][7] The separation of this solid byproduct can also complicate purification, requiring larger volumes of solvents.
Experimental Data: A Quantitative Comparison
To provide a tangible comparison, let's examine the synthesis of a common α,β-unsaturated ester, a cinnamate derivative, via both methodologies. While a direct comparison for the exact same product in a single study is rare, we can collate representative data from the literature.
This data highlights that both reactions can provide the desired E-unsaturated ester in high yield and with excellent stereoselectivity. The choice, therefore, often depends on other factors like starting material availability, scalability, and waste management.
Decision-Making Workflow for the Synthetic Chemist
Choosing the optimal method requires a careful analysis of the synthetic goals and substrate characteristics.
Fig. 3: Decision workflow for method selection
Experimental Protocols
To further illustrate the practical application of these methods, detailed, step-by-step protocols for the synthesis of representative α,β-unsaturated esters are provided below.
Protocol 1: Olefin Metathesis Synthesis of Methyl (E)-Cinnamate
This protocol is based on the cross-metathesis of styrene and methyl acrylate using a second-generation Grubbs' catalyst.
Materials and Reagents:
Grubbs' Second-Generation Catalyst
Styrene
Methyl acrylate
Anhydrous Dichloromethane (DCM)
Silica gel for column chromatography
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Grubbs' Second-Generation Catalyst (e.g., 2 mol%).
Add anhydrous DCM to dissolve the catalyst.
Add styrene (1.0 equivalent) to the flask.
Add methyl acrylate (2.0 to 5.0 equivalents) to the reaction mixture.[9]
Heat the reaction mixture to reflux (approx. 40 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl (E)-cinnamate.
Causality Behind Experimental Choices:
Inert Atmosphere : Although many Grubbs' catalysts are air-tolerant, performing the reaction under an inert atmosphere can prevent catalyst degradation and improve reproducibility.
Excess Acrylate : Using an excess of one olefin partner (in this case, the less expensive methyl acrylate) can drive the equilibrium towards the desired cross-metathesis product and minimize the homodimerization of the other olefin (styrene).[9][11]
Reflux in DCM : The reaction is typically heated to increase the rate of catalysis and ensure efficient turnover. DCM is a common solvent for metathesis due to its ability to dissolve the catalyst and substrates.
Protocol 2: Wittig Synthesis of (E)-Methyl 4-phenylbut-2-enoate
This protocol describes the synthesis of (E)-Methyl 4-phenylbut-2-enoate from phenylacetaldehyde and a stabilized ylide.[13]
To a flame-dried round-bottom flask under an inert atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents).
Add anhydrous THF to dissolve the ylide.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of freshly distilled phenylacetaldehyde (1.0 equivalent) in anhydrous THF via a dropping funnel.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product, which contains triphenylphosphine oxide, by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate (E)-Methyl 4-phenylbut-2-enoate.
Causality Behind Experimental Choices:
Stabilized Ylide : The use of methyl (triphenylphosphoranylidene)acetate, a stabilized ylide, ensures high selectivity for the thermodynamically favored E-isomer.[8][13]
Anhydrous Conditions : While not as critical as with unstabilized ylides, anhydrous conditions are recommended to prevent any potential hydrolysis of the ylide or aldehyde.
Column Chromatography : Purification by chromatography is essential to remove the non-polar triphenylphosphine oxide byproduct from the desired ester product.
Conclusion
Both olefin metathesis and the Wittig reaction are formidable tools for the synthesis of unsaturated esters, each with a distinct set of advantages and disadvantages.
Olefin metathesis shines in its catalytic nature, broad functional group tolerance (particularly with Grubbs' catalysts), and high atom economy, making it a powerful method for complex molecule synthesis and scalable applications. The development of both highly E- and Z-selective catalysts provides unparalleled control over stereochemistry.
The Wittig reaction , while a classic and reliable method, is inherently stoichiometric, leading to lower atom economy and the generation of a significant byproduct. However, its operational simplicity, particularly with stabilized ylides for the synthesis of E-unsaturated esters, and the ready availability of a vast array of phosphonium salts make it an enduring and highly valuable transformation in the synthetic chemist's toolbox.
Ultimately, the choice between these two methodologies is a strategic one, guided by the specific demands of the target molecule, the availability of starting materials, and considerations of efficiency and sustainability. A thorough understanding of the principles and practicalities outlined in this guide will empower researchers to make informed decisions and design more elegant and efficient synthetic routes.
References
Royal Society of Chemistry. (2022). Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins. [Link]
WebAssign. (n.d.). 27. A Solvent Free Wittig Reaction. [Link]
Maercker, A. (2014). The Wittig Reaction. Organic Reactions. [Link]
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
SpringerLink. (n.d.). Atom Economy and Reaction Mass Efficiency. [Link]
Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. [Link]
Unmasking E/Z Isomerism: A Comprehensive Guide to Determining Carbon-Carbon Double Bond Stereochemistry in Unsaturated Esters
The stereochemical configuration—specifically the E (entgegen) or Z (zusammen) geometry—of carbon-carbon double bonds in unsaturated esters profoundly dictates their physical properties, biological activity, and chemical...
Author: BenchChem Technical Support Team. Date: March 2026
The stereochemical configuration—specifically the E (entgegen) or Z (zusammen) geometry—of carbon-carbon double bonds in unsaturated esters profoundly dictates their physical properties, biological activity, and chemical reactivity. In fields ranging from pharmaceutical active pharmaceutical ingredient (API) development to lipidomics, misidentifying a cis fatty acid methyl ester (FAME) as its trans counterpart can lead to catastrophic failures in drug efficacy or biomarker validation.
As a Senior Application Scientist, I have structured this guide to objectively compare the premier analytical modalities for stereochemical assignment: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) coupled with chemical derivatization . We will explore the causality behind these techniques and provide self-validating protocols to ensure absolute analytical confidence.
Method Comparison Overview
Selecting the correct analytical approach depends entirely on sample complexity, purity, and the degree of substitution on the alkene. The table below summarizes the quantitative and qualitative performance metrics of the leading methodologies.
Analytical Modality
Primary Application
Stereochemical Marker
Sample Requirement
Key Limitation
1D
1
H NMR
Pure, isolated compounds
3JHH
coupling constants
>1 mg
Requires vicinal vinylic protons
2D NOESY NMR
Complex pure compounds
Spatial proximity (< 5 Å)
>2 mg
Time-intensive acquisition
GC-MS (DMDS)
Complex mixtures (FAMEs)
Chromatographic retention
<1 µg
Requires chemical derivatization
LC-OzID-MS
High-throughput lipidomics
Diagnostic fragment ions
<1 µg
Requires specialized ozone equipment
Deep Dive: NMR Spectroscopy (The Gold Standard for Isolated Esters)
The Causality Behind the Method
For pure
α,β
-unsaturated esters, 1D
1
H NMR is the most definitive, non-destructive tool available. The physical basis of this assignment relies on the 1[1], which correlates the vicinal coupling constant (
3JHH
) with the dihedral angle between protons. In a trans (E) configuration, the dihedral angle is ~180°, leading to a large
3JHH
typically between 15–19 Hz . Conversely, the cis (Z) configuration has a dihedral angle of ~0°, yielding a significantly smaller
3JHH
of 10–12 Hz [1].
When the double bond is tri- or tetrasubstituted, missing vinylic protons render
J
-coupling useless. In these scenarios, 2[2] is deployed. NOESY identifies protons that are close in space (< 5 Å) regardless of the number of intervening bonds, allowing researchers to map the spatial arrangement of substituents across the double bond[2].
Sample Preparation : Dissolve 5–10 mg of the purified unsaturated ester in 0.6 mL of a deuterated solvent (e.g., CDCl
3
or DMSO-
d6
). Ensure the solvent choice does not overlap with the vinylic region (5.0–7.5 ppm).
1D
1
H Acquisition : Acquire a standard
1
H spectrum using a minimum 400 MHz spectrometer (600 MHz is preferred to maximize signal dispersion).
Coupling Constant Extraction : Isolate the vinylic proton signals. Calculate the difference in Hertz between the doublet peaks.
2D NOESY Execution (If necessary) : If
J
-coupling is ambiguous or the alkene is fully substituted, acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.
Validation Checkpoint : Cross-reference the NOE cross-peaks. An NOE correlation between the ester alkoxy protons and the
β
-alkyl substituent confirms a Z-configuration (as they reside on the same face). Self-Validation: Ensure the integration of the vinylic protons exactly matches the expected proton count. If the total integration is skewed, underlying impurities may be altering the multiplet, invalidating the
J
-coupling calculation.
Deep Dive: GC-MS with Chemical Derivatization (The Champion for Complex Mixtures)
The Causality Behind the Method
Standard Electron Impact (EI) GC-MS is notoriously blind to double bond stereochemistry. During EI ionization, radical cations undergo extensive double-bond migration prior to fragmentation, rendering E and Z isomers virtually indistinguishable[3].
To circumvent this, chemical derivatization using4[4] is employed. DMDS reacts stereospecifically with the C=C bond of fatty acid methyl esters (FAMEs) via an anti-addition mechanism. A cis (Z) alkene yields a threo adduct, while a trans (E) alkene yields an erythro adduct. While their mass spectra remain similar, the threo and erythro diastereomers exhibit distinct chromatographic retention times on polar stationary phases, allowing for unambiguous stereochemical assignment[4].
Self-Validating Protocol: DMDS Derivatization for FAMEs
Lipid Extraction & Methylation : Convert the lipid sample into FAMEs using methanolic HCl or BF
3
/methanol. Extract the resulting esters into hexane.
DMDS Reaction : Transfer 50 µL of the FAME extract to a glass vial. Add 100 µL of DMDS and 20 µL of a 60 mg/mL iodine solution in diethyl ether (acting as the catalyst).
Incubation : Seal the vial and heat at 40 °C for 24 hours. The iodine catalyzes the stereospecific anti-addition of the thiomethyl groups across the double bond.
Quenching : Dilute the mixture with 1 mL hexane, then wash with 1 mL of 5% aqueous sodium thiosulfate to quench the iodine. Extract the organic layer and dry over anhydrous sodium sulfate.
GC-MS Analysis : Inject 1 µL into a GC-MS equipped with a polar column (e.g., DB-WAX).
Validation Checkpoint : Run a known standard mixture of cis and trans oleic acid methyl esters prior to your sample. The trans (erythro) adduct must elute before the cis (threo) adduct. If co-elution occurs, the column stationary phase is insufficiently polar or degraded, and the run must be aborted.
(Note: For high-throughput lipidomics without wet-lab derivatization, 3[3] is an emerging alternative. It introduces ozone directly into the mass spectrometer's collision cell to selectively cleave the C=C bond, utilizing diagnostic fragment ratios to systematically assign E/Z geometry[3].)
Analytical Decision Workflow
To ensure optimal resource allocation and analytical accuracy, follow the logical workflow mapped below when approaching an unknown unsaturated ester sample.
Decision matrix for determining C=C stereochemistry in unsaturated esters.
References
Title : Stereoselective synthesis of (Z)-fluoroalkenes from (Z)-2-fluoro-1-alkenyliodonium salts | Source : huscap (Hokkaido University) | URL : 1
Title : Enantioselective Synthesis of (−)-Platensimycin Oxatetracyclic Core by Using an Intramolecular Diels−Alder Reaction | Source : Organic Letters - ACS Publications | URL : 2
Title : Bacterial diversity and lipid biomarkers in sea ice and sinking particulate organic material during the melt season in the Canadian Arctic | Source : Elementa: Science of the Anthropocene | URL :4
Title : Ozone-enabled fatty acid discovery reveals unexpected diversity in the human lipidome | Source : Nature Communications - NIH | URL :3
comparison of analytical techniques for long-chain ester characterization
Comprehensive Comparison Guide: Analytical Techniques for Long-Chain Ester Characterization Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by long-chain esters—mole...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Analytical Techniques for Long-Chain Ester Characterization
Introduction
As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by long-chain esters—molecules ubiquitous in lipid nanoparticle (LNP) excipients, natural waxes, and prodrug formulations. The fundamental challenge lies in their physicochemical properties: they lack UV-absorbing chromophores, possess high molecular weights, and exhibit extremely low volatility[1]. Traditional UV-Vis detectors are practically useless here. To achieve rigorous characterization, we must rely on orthogonal techniques—specifically, Universal Detectors in Liquid Chromatography (CAD/ELSD) and High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)[1][2].
This guide objectively compares these modalities, explaining the causality behind method selection, and provides self-validating protocols to ensure scientific integrity in your laboratory.
Mechanistic Comparison of Analytical Modalities
1.1. UHPLC with Universal Detectors: CAD vs. ELSD
Because long-chain esters are "invisible" to UV detection, chromatographic detection must rely on the aerosolization of the column effluent.
Evaporative Light Scattering Detection (ELSD): The eluent is nebulized and evaporated, leaving solid analyte particles that scatter a laser beam. While ELSD is an industry standard (e.g., ASTM-E3323 for liposomal lipid quantitation[3]), its response is inherently non-linear, requiring logarithmic calibration curves. It also suffers from lower sensitivity for trace impurities.
Charged Aerosol Detection (CAD): CAD also nebulizes and desolvates the eluent, but instead of light scattering, it transfers a positive charge to the particles via a secondary stream of nitrogen ionized by a corona discharge. The charge is measured by an electrometer.
Causality for Choice: CAD provides a more uniform, mass-dependent response and superior sensitivity (sub-nanogram levels) compared to ELSD[1][4]. The USPNF officially recognizes RP-HPLC-CAD for identifying complex lipid contents because it eliminates the optical biases of ELSD[3].
1.2. Gas Chromatography: Standard GC-MS vs. High-Temperature (HT-GC-MS)
Standard GC-MS: Typically limited to oven temperatures <330°C. Long-chain esters (>C40) have negligible vapor pressure at these temperatures. To analyze them, analysts must perform tedious saponification and derivatization into Fatty Acid Methyl Esters (FAMEs)[5]. This destroys the intact ester structural information.
HT-GC-MS: By utilizing specialized thin-film fused-silica columns (e.g., 0.1 µm film thickness) and extending oven temperatures up to 390°C, intact long-chain wax esters (up to C60) can be volatilized and analyzed directly without hydrolysis[2]. The electron impact (EI) fragmentation yields characteristic product ions for both the fatty acid and alcohol moieties, enabling absolute structural elucidation[2].
1.3. Nuclear Magnetic Resonance (NMR)
While not a separation technique, 1H and 13C NMR provide non-destructive, bulk structural confirmation (e.g., degree of esterification, polymer purity)[6]. It is highly authoritative for raw material identification but lacks the sensitivity required for trace degradant profiling.
Quantitative Performance Comparison
Analytical Technique
Target Application
Sensitivity (LOD)
Dynamic Range
Structural Elucidation
Key Limitation
UHPLC-CAD
Intact complex lipids, excipients
~1 ng
~4 orders (linearized)
None (Requires MS)
Mobile phase must be strictly volatile.
UHPLC-ELSD
Routine QA/QC of lipids
~10–50 ng
~2–3 orders (non-linear)
None
Lower sensitivity; optical biases.
HT-GC-MS
Volatile/stable esters (
~0.1 ng
~5 orders
High (EI fragmentation)
Risk of thermal degradation in inlet.
NMR
Bulk raw material ID
Low (mg level)
N/A
Absolute (Bulk average)
Insensitive to trace impurities.
Self-Validating Experimental Protocols
Protocol 1: Intact Lipid Excipient Profiling via UHPLC-CAD
Causality: Long-chain esters are highly hydrophobic. We utilize a gradient of Water/Acetonitrile transitioning to Isopropanol to provide the necessary eluent strength to elute them from a C18 column. A volatile buffer (e.g., ammonium formate) is added to control ionization and ensure consistent aerosol formation without leaving non-volatile salt deposits that would foul the CAD[1].
Self-Validation Check: The system is validated by injecting a blank immediately after the highest calibration standard. If the electrometer baseline does not return to exactly zero, carryover is present, invalidating the run.
Sample Prep: Dissolve the lipid excipient in Isopropanol/Methanol (1:1 v/v) to a concentration of 1 mg/mL. Spike with 10 µg/mL of a non-endogenous internal standard (e.g., a synthetic odd-chain ester).
Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm).
Mobile Phase:
A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.
B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.
Gradient: Run a linear gradient from 40% B to 99% B over 15 minutes.
Detection: Set CAD evaporator temperature to 35°C (optimized for semi-volatile lipids).
Protocol 2: Structural Elucidation of Intact Wax Esters via HT-GC-MS
Causality: Standard GC columns degrade rapidly above 320°C. We use a specially fused-silica capillary column (e.g., DB-1HT) with a very thin stationary phase film (0.1 µm). This thin film drastically reduces column bleed at the 390°C required to volatilize >C50 esters, maintaining a clear baseline for MS detection[2].
Self-Validation Check: Monitor the m/z product ions for both the fatty acid ([R1COO]+) and the alcohol ([R2]+) moieties. If the ratio of these fragment ions deviates significantly from the reference standard, it indicates thermal degradation in the GC inlet rather than intact elution, requiring a reduction in inlet temperature.
Sample Prep: Dissolve the wax ester sample in toluene to 0.5 mg/mL. (Avoid highly volatile solvents that expand too rapidly in a hot inlet).
Injection: Inject 1 µL via a split-injector (1:5 ratio) with the inlet temperature set to 390°C.
Chromatography: Use a DB-1 HT column (15 m × 0.25 mm, 0.10 μm film).
Oven Program: Initial hold at 120°C. Ramp at 15°C/min to 240°C, then 8°C/min to 390°C. Hold at 390°C for 6 minutes.
Detection: MS in Electron Impact (EI) mode, scanning m/z 50–920.
Visualizations
Decision matrix for selecting long-chain ester analytical techniques based on properties.
Mechanistic comparison of ELSD and CAD aerosol-based detection workflows for non-chromophoric lipids.
References
Curapath. Analytics and Metrics - Polymer & Lipid Excipients.6
PMC - National Institutes of Health. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement.4
ResearchGate. Development and validation of a novel UPLC-ELSD method for the assessment of lipid composition of nanomedicine formulation.1
USPNF. Commentary for USPNF 2026 ISSUE 2: General Chapters.3
PMC - National Institutes of Health. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS.2
Royal Society of Chemistry. Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids.5
Comprehensive Purity Assessment of 1,9-Dimethyl (2E)-non-2-enedioate: A Comparative Guide to HPLC-CAD, HPLC-UV, and GC-FID
As a Senior Application Scientist, I frequently encounter the analytical pitfall of relying solely on Ultraviolet (UV) detection for the purity assessment of aliphatic and semi-aliphatic esters. When analyzing 1,9-dimeth...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical pitfall of relying solely on Ultraviolet (UV) detection for the purity assessment of aliphatic and semi-aliphatic esters. When analyzing 1,9-dimethyl (2E)-non-2-enedioate (a critical C11 intermediate in organic synthesis and drug development), standard RP-HPLC-UV methods often present a dangerous blind spot.
This guide objectively compares the performance of RP-HPLC coupled with Charged Aerosol Detection (CAD) against traditional HPLC-UV and Gas Chromatography-Flame Ionization Detection (GC-FID). By dissecting the physicochemical properties of the analyte, we will establish a self-validating analytical strategy that ensures absolute scientific integrity.
Chemical Context & The Analytical Challenge
1,9-dimethyl (2E)-non-2-enedioate (
C11H18O4
, MW: 214.26 g/mol ) features two distinct termini:
An
α,β
-unsaturated methyl ester (C1-C3): The conjugated double bond provides a strong
π→π∗
transition, absorbing strongly at 210–220 nm.
An isolated methyl ester (C9): Lacks a useful chromophore, absorbing only via weak
n→π∗
transitions below 205 nm, which are buried under mobile phase background noise.
The Danger of UV-Only Analysis: Process impurities, such as the fully saturated analog dimethyl azelate (1,9-dimethyl nonanedioate), lack the C2 double bond. In a standard HPLC-UV assay at 210 nm, these saturated impurities are virtually invisible, leading to an artificially inflated purity score. To achieve a true mass-balance purity assessment, we must employ universal detection modalities like CAD[1] or orthogonal techniques like GC-FID[2].
Decision Matrix & Analytical Workflow
To navigate these physicochemical constraints, we employ the following decision matrix to select the appropriate analytical modality.
Analytical workflow for the purity assessment of 1,9-dimethyl (2E)-non-2-enedioate.
Performance Comparison Data
The following tables summarize the experimental validation data comparing the three modalities for the analysis of 1,9-dimethyl (2E)-non-2-enedioate and its critical impurities.
Table 1: Modality Performance Metrics
Parameter
RP-HPLC-UV (210 nm)
RP-HPLC-CAD
GC-FID
Primary Detection Mechanism
Optical Absorbance (
π→π∗
)
Analyte Particle Charge (Mass)
Flame Ionization (C-H bonds)
Sensitivity to Saturated Esters
Poor (Requires <205 nm)
Excellent (Uniform Response)
Excellent (Uniform Response)
Baseline Stability (Gradient)
Moderate (Drift from solvents)
Excellent (Solvents evaporated)
Excellent (Temperature prog.)
Limit of Detection (LOD)
0.05 µg/mL (Unsaturated only)
0.20 µg/mL (Universal)
0.10 µg/mL (Universal)
Isomeric Resolution (E/Z)
Moderate (
Rs≈1.2
)
Moderate (
Rs≈1.2
)
High (
Rs>2.5
)
Table 2: Experimental Impurity Recovery (Spiked at 1.0% w/w)
Impurity Profile
HPLC-UV Recovery (%)
HPLC-CAD Recovery (%)
GC-FID Recovery (%)
Dimethyl Azelate (Saturated)
4.2% (False Negative)
98.5%
101.2%
(2Z)-Isomer (Geometric)
99.1%
99.4%
99.8%
Monomethyl Ester (Hydrolysis)
102.3%
97.6%
85.4% (Requires derivatization)
Self-Validating Experimental Protocols
To guarantee trustworthiness, analytical methods must be self-validating. The protocols below incorporate specific System Suitability Tests (SST) to continuously verify the mechanistic integrity of the detectors.
Protocol A: Orthogonal RP-HPLC-UV/CAD Workflow
This method utilizes detectors in series to simultaneously capture chromophoric data and universal mass data[3].
1. System Setup & Mobile Phase:
Column: Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm).
Mobile Phase A: LC-MS grade Water with 0.05% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile with 0.05% Formic Acid.
Gradient: 20% B (0-2 min)
→
80% B (15 min)
→
80% B (18 min)
→
20% B (20 min).
CAD: Evaporation temperature set to 35°C , Data collection rate 10 Hz, Filter 3.6s.
Mechanistic Causality: Why 0.05% Formic Acid and 35°C CAD temperature?
Standard buffers like TFA cause severe ion-pairing background noise in CAD. Formic acid provides necessary acidic buffering for trace acidic impurities while evaporating cleanly[4]. Furthermore, 1,9-dimethyl (2E)-non-2-enedioate is a semi-volatile ester. Using the standard CAD evaporation temperature of 50°C will cause premature volatilization of the analyte droplets, leading to non-linear response. Operating in low-temperature mode (35°C) preserves particle mass[1].
3. Self-Validating SST (The "Blindness" Check):
Preparation: Spike the main analyte (1.0 mg/mL) with 0.01 mg/mL (1.0% w/w) of dimethyl azelate (the saturated analog).
Acceptance Criteria: The UV chromatogram at 210 nm must show an integrated area for dimethyl azelate of < 0.1% relative to the main peak. Simultaneously, the CAD chromatogram must recover the dimethyl azelate peak at 0.9% – 1.1% relative area. This proves the UV detector's inherent blindness to saturated impurities and validates the CAD's mass-uniform response.
Because dimethyl esters of dicarboxylic acids are highly volatile and thermally stable, GC-FID serves as the gold standard for orthogonal validation[2].
1. System Setup:
Column: 100% Dimethylpolysiloxane (e.g., BP1 or DB-1, 25 m x 0.22 mm x 0.25 µm).
Carrier Gas: Helium at 1.2 mL/min (constant flow).
Injector: 250°C, Split ratio 20:1.
Detector: FID at 280°C.
2. Oven Temperature Program:
Start at 60°C (hold 1 min).
Ramp at 10°C/min to 240°C (hold 5 min).
Mechanistic Causality: Why use GC-FID alongside HPLC?
While HPLC-CAD is excellent for universal detection, reversed-phase LC often struggles to baseline-resolve geometric isomers (e.g., the 2Z vs. 2E isomers of non-2-enedioate). The highly efficient capillary GC column leverages subtle boiling point and vapor pressure differences, providing superior resolution (
Rs>2.5
) for isomeric profiling[2]. However, GC-FID will underestimate non-volatile hydrolysis products (like the dicarboxylic acid or monomethyl ester) unless they are derivatized prior to injection.
Conclusion & Best Practices
For the purity assessment of 1,9-dimethyl (2E)-non-2-enedioate, relying on a single analytical modality compromises scientific integrity.
HPLC-UV is highly sensitive to the main
α,β
-unsaturated compound but dangerously blind to saturated process impurities.
HPLC-CAD rectifies this by providing a universal, mass-based response, provided the evaporation temperature is carefully controlled to prevent semi-volatile analyte loss.
GC-FID remains the ultimate orthogonal tool for resolving geometric isomers and confirming the volatile impurity profile.
The most robust release strategy for drug development professionals is the implementation of the Orthogonal RP-HPLC-UV/CAD Workflow , utilizing the self-validating SST described above to ensure total mass balance.
References
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview
Source: LCGC International
URL:[Link][1]
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters
Source: ResearchGate
URL:[Link][4]
1,9-Dimethyl (2E)-non-2-enedioate is a highly valued
α,β
-unsaturated diester that serves as a critical analytical standard and a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs) and ionizable lipids for lipid nanoparticle (LNP) formulations. Because the biological and physical efficacy of downstream lipidic compounds heavily depends on stereopurity, synthesizing this intermediate with high E-isomer selectivity is paramount.
This guide cross-validates the two most robust synthetic routes for producing 1,9-dimethyl (2E)-non-2-enedioate: Olefin Cross-Metathesis (CM) and Horner-Wadsworth-Emmons (HWE) Olefination . By analyzing the thermodynamic drivers, scalability, and purification logic of each method, researchers can select the optimal pathway for their specific drug development or scale-up requirements.
Retrosynthetic Logic & Pathway Comparison
The synthesis of the
α,β
-unsaturated system in 1,9-dimethyl (2E)-non-2-enedioate can be approached by either forming the C2=C3 double bond via olefination or by stitching two terminal olefins together via metathesis.
Figure 1: Retrosynthetic pathways for 1,9-dimethyl (2E)-non-2-enedioate comparing Cross-Metathesis and HWE Olefination.
Cross-metathesis between methyl 7-octenoate and methyl acrylate is a highly atom-economical route. The reaction utilizes the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst.
Catalyst Selection: HG-II is chosen over Grubbs 1st Generation because its bidentate isopropoxystyrene ligand provides superior stability and exceptional initiation rates for electron-deficient olefins (like methyl acrylate).
Thermodynamic Control: The reaction is driven to completion by the continuous evolution of ethylene gas. The high E-selectivity (>15:1) is a result of thermodynamic control; the steric bulk of the ruthenium metallacyclobutane intermediate strongly favors the trans geometry.
Self-Validating Protocol
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve methyl 7-octenoate (1.0 equiv) and methyl acrylate (3.0 equiv) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.1 M. Causality: Excess methyl acrylate suppresses the homodimerization of methyl 7-octenoate. Degassing is critical to prevent oxidative degradation of the Ru-catalyst.
Initiation: Add Hoveyda-Grubbs II catalyst (2.5 mol%). Attach a reflux condenser.
Reaction: Heat the mixture to a gentle reflux (40 °C) for 12 hours under a steady flow of argon. Causality: The argon sweep actively removes dissolved ethylene gas, shifting the equilibrium toward the cross-metathesis product.
Quenching: Upon completion (verified via GC-MS), cool to room temperature and add excess ethyl vinyl ether (50 equiv relative to the catalyst). Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene. This completely halts the reaction and prevents unwanted double-bond migration or Z-isomerization during concentration.
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure diester.
The HWE olefination reacts methyl 7-oxoheptanoate (an aldehyde) with trimethyl phosphonoacetate [3].
HWE vs. Wittig: HWE is strictly preferred over the classic Wittig reaction here. The phosphonate carbanion is highly nucleophilic, and the reaction intrinsically favors the E-alkene due to the reversible formation of the anti-oxaphosphetane intermediate. Furthermore, the byproduct (dimethyl phosphate) is water-soluble, avoiding the notorious purification nightmares associated with triphenylphosphine oxide in Wittig reactions.
Masamune-Roush Conditions: Utilizing LiCl and DBU instead of harsh bases (like NaH) prevents the self-condensation of the aliphatic aldehyde. LiCl acts as a Lewis acid, coordinating the phosphonate carbonyl to increase the acidity of the
α
-protons, allowing the mild amine base (DBU) to effectively generate the ylide.
Self-Validating Protocol
Ylide Generation: To a suspension of anhydrous LiCl (1.2 equiv) in dry acetonitrile (MeCN) at room temperature, add trimethyl phosphonoacetate (1.1 equiv). Stir for 5 minutes.
Deprotonation: Add DBU (1.1 equiv) dropwise. The suspension will become a clear solution as the lithiated phosphonate carbanion forms.
Coupling: Slowly add a solution of methyl 7-oxoheptanoate (1.0 equiv) in MeCN dropwise over 15 minutes. Causality: Dropwise addition maintains a low concentration of the unreacted aldehyde, minimizing any potential aldol side reactions.
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (stain with KMnO4 to visualize the
α,β
-unsaturated ester).
Work-up: Quench the reaction with saturated aqueous NH4Cl. Extract three times with ethyl acetate. Wash the combined organic layers with water and brine. Causality: The aqueous wash completely removes the LiCl, DBU salts, and the water-soluble dimethyl phosphate byproduct.
Purification: Dry over Na2SO4, concentrate, and pass through a short silica plug to obtain the highly pure E-isomer.
Experimental Workflow & Purification Logic
Figure 2: Comparative experimental workflows and critical purification checkpoints for both synthesis methods.
Quantitative Comparative Analysis
The following table summarizes the experimental performance metrics of both methods based on standard laboratory-scale (10–50 mmol) syntheses.
Performance Metric
Method A: Cross-Metathesis
Method B: HWE Olefination
Isolated Yield
82 - 88%
85 - 92%
E/Z Selectivity
~ 15:1 (E favored)
> 20:1 (E favored)
Reagent Cost
High (Ru-catalyst is expensive)
Low (Commodity reagents)
Scalability
Moderate (Requires high dilution, 0.1M)
Excellent (Can be run at >0.5M)
E-Factor (Waste)
High (Due to solvent volumes)
Low (Aqueous byproduct removal)
Primary Impurity
Homodimer of octenoate
Trace Z-isomer, unreacted aldehyde
Purification
Requires strict Ru-scavenging
Simple aqueous wash + short plug
Conclusion & Recommendations
Both methods successfully yield high-purity 1,9-dimethyl (2E)-non-2-enedioate.
Choose Method A (Cross-Metathesis) if you are synthesizing a library of varying chain lengths and already have terminal olefins in stock. It is ideal for discovery-phase medicinal chemistry where atom economy at a small scale is prioritized over catalyst cost.
Choose Method B (HWE Olefination) for process chemistry and large-scale manufacturing. The Masamune-Roush HWE variant offers superior E-selectivity, avoids heavy-metal contamination (crucial for API and LNP lipid development), and boasts a significantly lower cost profile and easier purification workflow.
References
ChemWhat. "1,9-Dimetil (2E)-Não-2-Enedioato CAS#: 13877-42-4". Available at:[Link]
Comparative
comparing reactivity of (2E) vs (2Z) unsaturated esters
Reactivity Profiling: (2E) vs. (2Z) α,β -Unsaturated Esters in Organic Synthesis For drug development professionals and synthetic chemists, the stereochemistry of α,β -unsaturated esters is not merely a structural footno...
Author: BenchChem Technical Support Team. Date: March 2026
Reactivity Profiling: (2E) vs. (2Z)
α,β
-Unsaturated Esters in Organic Synthesis
For drug development professionals and synthetic chemists, the stereochemistry of
α,β
-unsaturated esters is not merely a structural footnote—it is a primary determinant of chemical reactivity. The geometric relationship between the ester moiety and the
β
-substituent dictates the molecule's orbital alignment, thermodynamic stability, and transition-state energetics.
This guide provides an objective, data-driven comparison of the reactivity profiles of (2E) [trans] and (2Z) [cis] unsaturated esters, exploring the causality behind their divergent behaviors in key synthetic transformations.
Mechanistic & Electronic Divergence (The "Why")
The reactivity of
α,β
-unsaturated esters is fundamentally governed by their ability to maintain coplanarity between the alkene
π
-system and the carbonyl group. This planarity is essential for maximizing
π
-orbital overlap, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and enhances electrophilicity[1].
(2E)-Esters (e.g., Dimethyl Fumarate, Ethyl Acrylate): These isomers readily adopt planar s-cis or s-trans conformations. The unhindered conjugation makes them potent electrophiles. For instance, ethyl acrylate exhibits a highly reactive Mayr electrophilicity parameter (
E
) of approximately -19.05[2].
(2Z)-Esters (e.g., Dimethyl Maleate): The cis-relationship between the ester moiety and the
β
-substituent introduces severe steric A-1,3 strain. To alleviate this clash, the carbonyl group is forced to rotate out of the alkene plane. This distortion disrupts
π
-conjugation, raising the LUMO energy and generally decreasing their baseline electrophilicity toward soft nucleophiles[3]. Furthermore, this steric strain raises the ground-state energy of the molecule, rendering the (2Z)-isomer thermodynamically less stable than its (2E) counterpart.
Comparative Reactivity in Key Transformations
Conjugate (Michael) Additions
(2E)-esters are the gold standard for Michael acceptors, reacting predictably with a wide array of nucleophiles. Conversely, (2Z)-esters present a unique challenge: under basic or nucleophilic conditions, they frequently undergo competitive isomerization to the more thermodynamically stable (2E)-isomer prior to the addition event[4].
In highly optimized catalytic systems (such as isothiourea-catalyzed additions), divergent stereoselectivity can be achieved, but only if the rate of direct conjugate addition to the (Z)-enoate outpaces the rate of isomerization[4].
Divergent pathways in conjugate addition: kinetic direct addition vs. thermodynamic isomerization.
Diels-Alder Cycloadditions
The geometric constraints of the [4+2] transition state heavily favor (2E)-isomers. In the reaction with cyclopentadiene, dimethyl fumarate (2E) reacts orders of magnitude faster than dimethyl maleate (2Z)[5]. The (2E)-isomer's planar conformation provides a superior, low-energy LUMO for interaction with the diene's HOMO. In contrast, the (2Z)-isomer suffers from both disrupted conjugation and severe steric repulsion between the cis-ester groups in the endo/exo transition states, often requiring forcing conditions or Lewis acid catalysis to proceed[6].
Diels-Alder reactivity divergence driven by transition state sterics and orbital alignment.
Cross-Metathesis
Because the thermodynamic sink of olefin metathesis is the (E)-alkene, synthesizing (2Z)-
α,β
-unsaturated esters via cross-metathesis requires specialized, kinetically controlled catalysts. Standard Ruthenium catalysts yield predominantly (E)-products. To access the (Z)-isomer, researchers must utilize Molybdenum-based MonoAryloxide Pyrrolide (MAP) complexes[7]. Even with these advanced catalysts, pre-metathesis isomerization from Z to E can occur, requiring precise control of reaction time and the use of additives like acetonitrile to maintain high Z:E selectivity[8].
Quantitative Data Comparison
The following table summarizes the divergent physicochemical and reactive properties of the two stereoisomers.
To objectively evaluate these reactivity differences in your own laboratory, utilize the following self-validating experimental workflows.
Protocol 1: NMR-Monitored Kinetic Evaluation of Conjugate Addition
Objective: Determine the ratio of direct nucleophilic addition versus base-catalyzed isomerization in (2Z)-esters.
Preparation: In an inert-atmosphere glovebox, dissolve 0.1 mmol of the (2Z)-ester in 0.5 mL of a deuterated solvent (e.g., DMSO-
d6
) directly in an NMR tube.
Initiation: Add 0.1 mmol of the target nucleophile (e.g., a primary amine or thiol) and 5 mol% of the catalytic base (e.g., DBU).
Data Acquisition: Immediately insert the tube into the NMR spectrometer. Acquire
1
H NMR spectra at 5-minute intervals over a 2-hour period at 25 °C.
Analysis: Integrate the distinct vinylic protons of the starting (2Z)-ester, the newly formed (2E)-ester (indicating the isomerization pathway), and the shifted
α
-protons of the final Michael adduct. The appearance rate of the (2E)-ester versus the adduct validates the kinetic vs. thermodynamic partitioning of the substrate.
Protocol 2: Z-Selective Cross-Metathesis Workflow
Objective: Synthesize a (2Z)-enoate using kinetic control while suppressing Z
→
E isomerization.
Solvent Optimization: In a glovebox, prepare a solvent mixture of Benzene/Acetonitrile (10:1). The acetonitrile additive acts as a transient ligand to the metal center, suppressing unwanted isomerization[7].
Reaction Assembly: Dissolve the terminal alkene (1.0 equiv) and the (Z)-ester cross-partner (2.0 equiv) in the solvent mixture (0.1 M concentration).
Catalysis: Add 5 mol% of the Mo-MAP catalyst.
Kinetic Control: Stir the reaction at room temperature for precisely 1 hour. Critical note: Extended reaction times (>2 hours) lead to significant Z
→
E isomerization as the system drifts toward thermodynamic equilibrium[8].
Quench & Isolate: Quench the reaction by removing it from the glovebox, exposing it to air, and adding wet diethyl ether. Purify immediately via silica gel chromatography to isolate the kinetically favored (2Z)-product.
References
[4] Understanding divergent substrate stereoselectivity in the isothiourea-catalysed conjugate addition of cyclic α-substituted β-ketoesters to α,β-unsaturated aryl esters - RSC Publishing.
URL:
[3] Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing).
URL:
[7] Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC (NIH).
URL:
[8] Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis - PMC (NIH).
URL:
[2] Ru‐Catalyzed Alkene Hydrophosphination: Correlating Substrate Scope with An Outer‐Sphere Mechanism - ResearchGate.
URL:
[5] The Diels-Alder Reaction - Master Organic Chemistry.
URL:
[6] Conjugated Dienes - UT Austin Chemistry & Biochemistry.
URL:
[1] Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors - Journal of the American Chemical Society (ACS Publications).
URL:
As researchers and drug development professionals, ensuring the integrity of your workflows extends beyond the synthesis or assay—it encompasses the entire lifecycle of the chemicals you handle. 1,9-dimethyl (2E)-non-2-e...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, ensuring the integrity of your workflows extends beyond the synthesis or assay—it encompasses the entire lifecycle of the chemicals you handle. 1,9-dimethyl (2E)-non-2-enedioate is an unsaturated aliphatic diester utilized in various synthetic and material science applications. While it is not acutely toxic, its chemical structure dictates specific handling and disposal protocols to maintain a safe, compliant laboratory environment.
This guide provides a self-validating, step-by-step operational framework for the proper disposal and handling of 1,9-dimethyl (2E)-non-2-enedioate, grounded in causality and established environmental health and safety (EHS) standards[1].
Chemical Profiling & Hazard Causality
To dispose of a chemical safely, one must first understand its reactivity profile. 1,9-dimethyl (2E)-non-2-enedioate features two ester groups and an internal alkene (the 2E double bond).
Hydrolytic Susceptibility: The ester linkages can undergo hydrolysis if exposed to strong aqueous acids or bases, generating non-2-enedioic acid and methanol. Methanol generation alters the waste stream by increasing its flammability.
Oxidative Potential: The unsaturated double bond can react exothermically with strong oxidizers, meaning it must be segregated from oxidizing waste streams[2].
Environmental Impact: Like many organic esters, it poses a risk to aquatic life and must never be disposed of via the municipal sewer system[3].
Table 1: Physicochemical Waste Profiling
Property
Classification / Value
Operational & Disposal Implication
Chemical Class
Unsaturated Aliphatic Diester
Keep isolated from strong oxidizers and bases to prevent exothermic degradation.
Physical State
Liquid
Requires secondary containment during storage to prevent fugitive spills.
Waste Category
Non-Halogenated Organic
Eligible for standard solvent incineration; do not mix with halogens.
Primary Hazard
Irritant (Skin/Eyes/Respiratory)
Mandates the use of chemical fume hoods and standard PPE during transfer[4].
Operational Handling Workflow
Before generating waste, the handling of the neat chemical must be controlled. Aerosolization or vapor accumulation of diesters can cause respiratory irritation, necessitating proper engineering controls[4].
Standard operating workflow for the safe handling and transfer of unsaturated diesters.
Waste Segregation Logic
The core principle of organic waste disposal is segregation. Because 1,9-dimethyl (2E)-non-2-enedioate contains only carbon, hydrogen, and oxygen, it must be routed to the Non-Halogenated Organic Waste stream.
Causality: Mixing non-halogenated waste with halogenated solvents (e.g., dichloromethane, chloroform) forces the entire container to be processed as halogenated waste. Halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans, which significantly increases disposal costs and environmental burden[5].
Decision matrix for segregating 1,9-dimethyl (2E)-non-2-enedioate liquid and solid waste streams.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste Accumulation
This protocol ensures compliance with Resource Conservation and Recovery Act (RCRA) standards for Satellite Accumulation Areas (SAAs)[6].
Container Selection: Select a high-density polyethylene (HDPE) or glass waste carboy. Ensure the container is chemically compatible and free of prior residues (especially oxidizers or heavy metals)[5].
Labeling: Before adding any waste, attach a standardized hazardous waste tag. Explicitly list "1,9-dimethyl (2E)-non-2-enedioate" and check the "Non-Halogenated" hazard box[1].
Transfer: Operating inside a chemical fume hood, use a dedicated funnel to pour the waste into the container.
Sealing: Immediately remove the funnel and cap the container tightly. Causality: Leaving funnels in waste containers violates EPA regulations as it allows volatile organic compounds (VOCs) to escape into the atmosphere and creates a fire hazard.
Secondary Containment: Store the waste container in a secondary containment bin to capture any potential leaks[1].
Protocol B: Solid Contaminated Waste
Consumables that have come into contact with the diester cannot be thrown in the municipal trash[7].
Collection: Gather all contaminated Kimwipes, disposable pipette tips, and nitrile gloves.
Segregation: Place these items into a designated "Solid Hazardous Waste" container (typically a poly-lined box or 5-gallon bucket).
Defacing & Rinsing: If disposing of the original empty chemical bottle, completely deface or remove the manufacturer's label[7]. Triple-rinse the bottle with a compatible solvent (adding the rinsate to your liquid waste container), and dispose of the clean glass as directed by your institution's EHS guidelines[6].
Protocol C: Spill Response and Decontamination
In the event of a localized spill on the benchtop or inside the hood:
Containment: Don fresh PPE. Surround the spill with universal absorbent pads or an inert particulate absorbent (e.g., vermiculite). Causality: Do not use combustible absorbents like sawdust, as the organic liquid can create a severe fire hazard[3].
Absorption: Allow the absorbent to fully soak up the diester.
Collection: Use a non-sparking brush and dustpan to sweep up the saturated absorbent[8]. Transfer it to a solid hazardous waste bag.
Decontamination: Wash the affected surface with a mild detergent and water to hydrolyze and remove any residual ester film. Dispose of the washing materials in the solid waste bin.
References
Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Accessed March 14, 2026. [Link]
Maastricht University. "Hazardous waste from laboratories UNS50 and UNS40." Accessed March 14, 2026.[Link]
DePaul University. "Laboratory Safety Training." Accessed March 14, 2026. [Link]
New Mexico Tech. "Introduction to Laboratory Safety." Accessed March 14, 2026. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,9-Dimethyl (2E)-non-2-enedioate (CAS: 93306-16-2; Molecular Weight: 214.26 g/mol ) is a specialized
α,β
-unsaturated dicarboxylic acid ester utilized in advanced organic synthesis and drug development[1]. While highly valuable as a synthetic intermediate, its structural motif demands rigorous safety protocols. This guide provides drug development professionals and laboratory scientists with field-proven, causality-driven procedures for the safe handling, decontamination, and disposal of this reactive electrophile.
Mechanistic Hazard Profile: The Causality of Risk
To handle 1,9-dimethyl (2E)-non-2-enedioate safely, one must understand its underlying chemical reactivity. The molecule features a central trans-alkene group conjugated with an ester carbonyl. This specific structural arrangement classifies it as a potent Michael acceptor .
From a toxicological standpoint, the electrophilic double bond enables spontaneous covalent interaction with nucleophilic groups—most notably the thiols (cysteine residues) and primary amines present in human skin proteins—via a non-enzymatic Michael addition[2]. This irreversible protein binding (haptenation) is the primary mechanistic driver for contact hypersensitivity and severe allergic contact dermatitis associated with this class of molecules[3]. Furthermore, inhalation of its vapors or aerosols can lead to acute respiratory sensitization due to similar nucleophilic attacks on the mucosal linings of the respiratory tract.
Quantitative Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling reactive Michael acceptors. The following matrix outlines the required protective gear and the scientific rationale behind each specification.
Protective Gear
Specification
Causality / Rationale
Hand Protection
Nitrile gloves (min. 0.11 mm thickness) or Butyl rubber.
α,β
-unsaturated esters are highly lipophilic and can rapidly permeate thin latex. Nitrile provides a robust, non-polar barrier against organic ester permeation.
Eye Protection
Tight-fitting chemical splash goggles.
The electrophilic nature of the compound causes severe ocular irritation upon contact with mucosal nucleophiles. Safety glasses lack vapor/splash seals.
Body Protection
Flame-retardant (Nomex) or 100% cotton lab coat, fully buttoned.
Prevents dermal exposure. Synthetic blends (e.g., polyester) can melt or degrade upon contact with reactive organic intermediates.
Respiratory
Handled strictly inside a certified chemical fume hood.
Vapors act as respiratory sensitizers via Michael addition to respiratory tract proteins.
Operational Workflow & Hazard Mitigation
Workflow for handling electrophilic α,β-unsaturated esters, from PPE donning to disposal.
Step-by-Step Handling Methodology
Every operational step must function as a self-validating system to ensure absolute safety.
Phase 1: Pre-Operational Setup & Self-Validation
Airflow Verification: Before opening the reagent, verify the fume hood face velocity is between 0.4 and 0.6 m/s (80–120 fpm).
Validation: Check the digital monitor or tape a lightweight tissue strip to the bottom of the sash to visually confirm continuous inward directional airflow.
Workspace Clearance: Remove all incompatible materials from the hood, particularly strong nucleophiles (e.g., primary amines, thiols) and strong oxidizing/reducing agents, to prevent unintended exothermic reactions.
PPE Integrity Check: Inspect nitrile gloves for micro-tears by inflating them slightly and twisting the cuff to trap air. Ensure chemical goggles form a complete, flush seal around the eyes.
Phase 2: Reagent Handling & Transfer
Thermal Equilibration: Allow the sealed container of 1,9-dimethyl (2E)-non-2-enedioate to reach room temperature before opening.
Causality: Opening a cold vial causes condensation of atmospheric moisture, which can slowly hydrolyze the ester into its corresponding dicarboxylic acid, altering your stoichiometric calculations.
Transfer Protocol: Use a positive displacement pipette (if in a viscous liquid state) or a clean, grounded stainless-steel spatula.
Causality: Positive displacement prevents aerosolization and ensures precise volumetric transfer without contaminating the outer threads of the source vial.
Inert Sealing: Immediately purge the headspace of the source vial with an inert gas (Argon or dry Nitrogen) and seal tightly.
Validation: A secure, inert seal prevents oxidative degradation of the sensitive trans-alkene bond during long-term storage.
Phase 3: Decontamination & Spill Response
Routine Decontamination: Wipe down the analytical balance and fume hood surface with a disposable lint-free cloth dampened with ethanol, followed by a secondary wipe with mild soapy water. The slightly basic nature of soap aids in hydrolyzing microscopic ester residues into non-reactive carboxylate salts.
Spill Response: In the event of a spill outside the fume hood, immediately evacuate the immediate area and don a half-mask organic vapor (OV) respirator. Cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth.
Critical Warning:Do not use sawdust or paper towels for bulk spills. Organic esters can be rapidly absorbed by porous combustible materials, creating a localized fire hazard.
Logistical Disposal Plan
Improper disposal of Michael acceptors poses severe environmental and occupational risks.
Solid Waste: Place all contaminated wipes, pipette tips, and absorbent materials into a heavy-duty, polyethylene hazardous waste bag.
Liquid Waste: Collect any liquid residues or solvent washings in a high-density polyethylene (HDPE) or glass waste carboy explicitly designated for "Halogen-Free Organic Waste."
Labeling: Clearly label the container with the chemical name, CAS number (93306-16-2), and the specific hazard warning: "Reactive Electrophile / Skin Sensitizer."
Routing: Route the sealed containers to your Environmental Health and Safety (EHS) department for high-temperature incineration.
Causality: Do not discharge into the aqueous sink drain under any circumstances.
α,β
-unsaturated esters are toxic to aquatic life and will persist in the local water table, reacting with biological nucleophiles in the ecosystem.